SuO-Val-Cit-PAB-MMAE
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C63H97N11O16 |
|---|---|
Molekulargewicht |
1264.5 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C63H97N11O16/c1-15-38(8)53(46(87-13)33-49(77)73-32-20-24-45(73)55(88-14)39(9)56(79)66-40(10)54(78)42-21-17-16-18-22-42)71(11)60(83)51(36(4)5)69-59(82)52(37(6)7)72(12)63(86)89-34-41-25-27-43(28-26-41)67-57(80)44(23-19-31-65-61(64)84)68-58(81)50(35(2)3)70-62(85)90-74-47(75)29-30-48(74)76/h16-18,21-22,25-28,35-40,44-46,50-55,78H,15,19-20,23-24,29-34H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,85)(H3,64,65,84)/t38-,39+,40+,44-,45-,46+,50-,51-,52-,53-,54+,55+/m0/s1 |
InChI-Schlüssel |
CIQIZABZFKYHOV-ZUYLRLFMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)ON4C(=O)CCC4=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SuO-Val-Cit-PAB-MMAE for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SuO-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its core components, mechanism of action, physicochemical properties, and provides detailed experimental protocols for its synthesis and conjugation. Furthermore, it summarizes key quantitative data from preclinical studies to aid researchers in the evaluation and application of this technology.
Core Components and Mechanism of Action
This compound is a sophisticated, multi-functional molecule designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. It is comprised of four key components, each with a distinct role in the overall mechanism of action of the resulting ADC.
-
SuO (N-hydroxysuccinimide ester): This reactive group is the point of attachment to the monoclonal antibody (mAb). It readily reacts with primary amines, such as the ε-amino group of lysine residues on the antibody surface, to form a stable amide bond.[1]
-
Val-Cit (Valine-Citrulline): This dipeptide serves as a cleavable linker. It is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][3]
-
PAB (p-aminobenzyl carbamate): This acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified cytotoxic payload.
-
MMAE (Monomethyl Auristatin E): MMAE is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[4] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]
The overall mechanism of action for an ADC utilizing the this compound system is a sequential process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of MMAE. The mAb component directs the ADC to tumor cells that overexpress the target antigen.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit linker.
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing free and fully active MMAE into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1895916-24-1 |
| Molecular Formula | C₆₇H₁₀₃N₁₁O₁₇ |
| Molecular Weight | 1334.60 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C or -80°C, protected from light. Solutions are not stable and should be prepared fresh. |
Quantitative Data
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various vc-MMAE antibody-drug conjugates in different cancer cell lines from preclinical studies. Lower IC50 values indicate higher potency.
| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) |
| CD22 | DoHH2 | Non-Hodgkin Lymphoma | 20 |
| CD22 | Granta 519 | Non-Hodgkin Lymphoma | ~284 |
| CD30 | L-82 | Hodgkin Lymphoma | 2 - 55 |
| EGFR | A549 | Non-Small Cell Lung Cancer | Not specified, but effective inhibition |
| HER2 | SKBR3 | Breast Cancer | 410.54 ± 4.9 nM |
| N/A | HEK293 | Embryonic Kidney | 482.86 ± 6.4 nM |
| N/A | BJ | Fibroblast | 480 nM |
| N/A | U2OS | Osteosarcoma | 560 nM |
Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
In Vivo Efficacy in Xenograft Models
The following table summarizes the in vivo efficacy of vc-MMAE ADCs in various mouse xenograft models.
| ADC Target | Xenograft Model | Cancer Type | Key Findings |
| CD22 | DoHH2 | Non-Hodgkin Lymphoma | Complete and durable tumor remission in all mice with a single 7.5 mg/kg dose. |
| CD22 | Granta 519 | Non-Hodgkin Lymphoma | Complete and persistent response in 90% of mice with a single 7.5 mg/kg dose. |
| EGFR | A549 | Non-Small Cell Lung Cancer | Effectively inhibited tumor growth and promoted apoptosis in tumor tissues. |
| CD30 | L-82 | Hodgkin Lymphoma | Intratumoral MMAE concentration correlated with anti-tumor activity. |
| KRAS G12V | N/A | N/A | A 20 mg/kg dose significantly inhibited tumor growth. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The following is a representative protocol.
Step 1: Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
Fmoc-Citrulline Coupling: Couple Fmoc-Cit-OH to the resin using a suitable coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Fmoc-Valine Coupling: Couple Fmoc-Val-OH to the deprotected citrulline residue using the same coupling method as in step 2.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the valine residue.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude product in cold diethyl ether and purify by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.
Step 2: Coupling of MMAE to Fmoc-Val-Cit-PAB-OH
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.
-
Coupling Reaction: Add a coupling agent (e.g., HOBt and pyridine) and stir the reaction at room temperature. Monitor the reaction progress by HPLC.
-
Purification: Purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
Step 3: Synthesis of SuO-Glu-Val-Cit-PAB-MMAE
-
Fmoc Deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PAB-MMAE using piperidine in DMF to yield NH₂-Val-Cit-PAB-MMAE.
-
Glutamic Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the deprotected amine using standard peptide coupling reagents.
-
Side-Chain Deprotection: Remove the t-butyl protecting group from the glutamic acid residue using trifluoroacetic acid (TFA).
-
SuO Ester Formation: React the free carboxylic acid of the glutamic acid residue with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) to form the final SuO-Glu-Val-Cit-PAB-MMAE.
-
Final Purification: Purify the final product by reverse-phase HPLC and characterize by mass spectrometry and NMR.
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the drug-linker to the lysine residues of a monoclonal antibody.
-
Antibody Preparation:
-
Perform a buffer exchange of the monoclonal antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.5).
-
Determine the accurate concentration of the antibody solution.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in an organic co-solvent such as DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical molar excess is 5-10 fold.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as a 0.1 M glycine solution, to a final concentration of 10 mM to react with any unreacted SuO-ester groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecule reactants by size-exclusion chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25).
-
Elute the ADC with a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation: Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.
-
Mandatory Visualizations
Caption: Mechanism of action of a this compound ADC.
References
- 1. bicellscientific.com [bicellscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SuO-Val-Cit-PAB-MMAE: Structure, Function, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SuO-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details the molecular structure, mechanism of action, relevant quantitative data, and key experimental protocols associated with this technology.
Core Structure and Components
The this compound is a complex, multi-functional molecule designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. Each component of its structure plays a crucial role in the overall stability, specificity, and efficacy of the resulting ADC.
-
SuO (N-hydroxysuccinimide ester): This reactive group is located at the terminus of the linker and serves as the primary point of attachment to the monoclonal antibody (mAb). It readily forms a stable amide bond with the ε-amino groups of lysine residues on the antibody surface.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence constitutes the enzymatically cleavable portion of the linker. The Val-Cit motif is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated within the tumor microenvironment and inside cancer cells. This ensures that the cytotoxic payload is released preferentially at the site of action, minimizing systemic toxicity. While stable in human plasma, the Val-Cit linker has shown susceptibility to premature cleavage by carboxylesterase 1c in mouse plasma.[1][2] To address this, a glutamic acid residue is sometimes added to create a Glu-Val-Cit linker, which demonstrates enhanced stability in murine models.[1][3]
-
PAB (p-aminobenzylcarbamate): The PAB group acts as a self-immolative spacer. Upon cleavage of the Val-Cit linker by cathepsins, the PAB moiety becomes electronically unstable and spontaneously decomposes, ensuring the efficient and traceless release of the unmodified MMAE payload into the cytoplasm of the target cell.
-
MMAE (Monomethyl Auristatin E): MMAE is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[4] It functions as a microtubule inhibitor by binding to tubulin and preventing its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug but is highly effective as an ADC payload.
Quantitative Data
The following tables summarize key quantitative data for this compound and related ADCs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C67H103N11O17 |
| Molecular Weight | 1334.60 g/mol |
| CAS Number | 1895916-24-1 |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) |
| Storage Conditions | -80°C, protect from light |
Table 2: In Vitro Cytotoxicity of Free MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
Table 3: Comparative In Vivo Performance of Glu-Val-Cit vs. Val-Cit Linkers in ADCs
| ADC Linker | In Vivo Stability (Mouse Model) | Antitumor Efficacy (Mouse Model) |
| Glu-Val-Cit | Significantly enhanced plasma stability; half-life extended from ~2 days to ~12 days. | Superior treatment efficacy, leading to complete tumor remission in some models. |
| Val-Cit | Prone to premature cleavage by carboxylesterase 1c, leading to a shorter half-life. | Less effective, with poor therapeutic outcomes in some models due to linker instability. |
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that ensures targeted cell killing.
References
The Gatekeeper of Potency: An In-depth Technical Guide to the Val-Cit Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, efficacy, and safety of these targeted therapeutics. Among the most successful and widely utilized cleavable linkers is the valine-citrulline (Val-Cit) dipeptide. This technical guide provides a comprehensive overview of the Val-Cit linker, detailing its mechanism of action, stability profile, and impact on ADC performance. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a resource for researchers in the field of ADC development.
Introduction: The Pivotal Role of the Linker in ADCs
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[] Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[] They are complex molecules composed of three components: a monoclonal antibody that binds to a specific target antigen on cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[][2]
The linker's role is paramount; it must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the cytotoxic payload that could lead to off-target toxicity.[3] Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload in its active form. Linkers can be broadly categorized as non-cleavable or cleavable. The Val-Cit linker is a prime example of a protease-cleavable linker, designed to be selectively processed by enzymes that are overexpressed in the tumor microenvironment or within cancer cells. Its success is demonstrated by its incorporation into several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).
Mechanism of Action: A Precisely Timed Release
The efficacy of ADCs utilizing a Val-Cit linker hinges on a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes and characterized by an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, most notably Cathepsin B. Cathepsin B is a cysteine protease that is often upregulated in various tumor cells. The cleavage occurs at the peptide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC) group.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker by Cathepsin B initiates a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" is a rapid, traceless process that results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: Once released, the potent payload can exert its cytotoxic effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Caption: Mechanism of ADC internalization and payload release.
The Bystander Effect: Amplifying Therapeutic Efficacy
A significant advantage of using cleavable linkers like Val-Cit, paired with a membrane-permeable payload such as monomethyl auristatin E (MMAE), is the ability to induce a "bystander effect". After the payload is released within the target antigen-positive cell, its lipophilic nature allows it to diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where antigen expression can be varied. ADCs with non-cleavable linkers typically release a charged payload-linker-amino acid complex that cannot efficiently cross cell membranes, thus limiting the bystander effect.
Caption: Signaling pathway of the ADC bystander effect.
Stability and Cleavage Kinetics: A Balancing Act
The ideal linker must strike a balance between stability in circulation and efficient cleavage at the target site. The Val-Cit linker generally exhibits high stability in human plasma. However, a notable challenge in preclinical development is its instability in mouse plasma, which is attributed to cleavage by the carboxylesterase Ces1c. This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which shows enhanced stability in mice while retaining sensitivity to Cathepsin B.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of ADCs with Val-Cit and other linkers. It is important to note that direct comparisons can be challenging as values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 1: Comparative In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Reference |
| cAC10-vcMMAE (DAR 2) | L-82 | 55 | |
| cAC10-vcMMAE (DAR 4) | L-82 | 10 | |
| cAC10-vcMMAE (DAR 8) | L-82 | 2 | |
| h1F6-vcMMAE (DAR 4) | L-82 | 20 | |
| cOKT9-vcMMAE (DAR 4) | L-82 | 25 |
This table illustrates the direct cytotoxic potency of MMAE-containing ADCs with a Val-Cit linker against a target cell line. The potency is influenced by the drug-to-antibody ratio (DAR) and the specific antibody used.
Table 2: Comparative In Vivo Efficacy of ADCs in a Mouse Tumor Model
| ADC Linker | Efficacy | Reference |
| Glu-Val-Cit | Superior | |
| Val-Cit | Effective |
This table summarizes in vivo data highlighting the enhanced efficacy of an ADC with a Glu-Val-Cit linker compared to a standard Val-Cit linker, suggesting improved stability translates to better anti-tumor activity.
Table 3: Plasma Stability of Various Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Features | References |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | High plasma stability; specific cleavage by tumor-associated proteases. | |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | High | Highly stable in plasma; specific release at the tumor site. | |
| Sulfatase-cleavable | Enzyme-cleavable (sulfatase in tumor microenvironment) | High (> 7 days in mouse plasma) | Demonstrated high plasma stability compared to Val-Cit in mouse models. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the released payload and remaining ADC fragments.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).
-
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).
-
Activate Cathepsin B according to the manufacturer's protocol.
-
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and reaction buffer. Equilibrate to 37°C.
-
Initiate Cleavage: Add a predetermined amount of activated Cathepsin B to the tube to start the reaction.
-
Time Points and Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS. Use a C18 column and a suitable gradient to separate the intact ADC from the cleaved payload.
-
Data Interpretation: Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the released payload over time. Plot the percentage of released payload against time to determine the cleavage kinetics (e.g., half-life).
Caption: Workflow for assessing ADC linker stability and efficacy.
Conclusion and Future Directions
The Val-Cit linker has proven to be a robust and reliable component in the design of successful antibody-drug conjugates. Its high stability in human circulation and specific cleavage by lysosomal proteases provide a wide therapeutic window. The ability to induce a bystander effect further enhances its therapeutic potential. However, challenges such as instability in rodent plasma and the potential for off-target toxicity highlight the need for continued innovation. The development of next-generation linkers, such as tripeptide variants with improved stability profiles, demonstrates the ongoing efforts to refine and optimize this critical component of ADC technology. A thorough understanding of the principles outlined in this guide is essential for the rational design of future ADCs with enhanced efficacy and safety.
References
The Core Mechanism of MMAE as a Payload in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent, widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs). Its high cytotoxicity, which is up to 1000 times more effective than traditional chemotherapeutics like doxorubicin, necessitates its targeted delivery to cancer cells via monoclonal antibodies.[1] This guide provides an in-depth exploration of the cellular and molecular mechanisms of MMAE, from ADC internalization and intracellular trafficking to the precise molecular interactions that culminate in apoptotic cell death. Detailed experimental protocols for key analytical assays, quantitative data summaries, and visualizations of the critical pathways are presented to provide a comprehensive resource for researchers in the field of oncology and drug development.
Introduction: The "Magic Bullet" Concept and the Role of MMAE
Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, embodying the "magic bullet" concept by selectively delivering highly cytotoxic agents to tumor cells while minimizing systemic exposure.[1] This targeted approach is achieved through three core components: a monoclonal antibody that binds to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1] MMAE, a synthetic analog of the natural antimitotic agent dolastatin 10, has emerged as a clinically successful and widely utilized payload due to its profound potency.[1][2] Administered as a standalone drug, MMAE's toxicity is prohibitive; however, when conjugated to an antibody, its cytotoxic power is unleashed specifically within the targeted cancer cells.
The Multi-Step Mechanism of Action of MMAE-ADCs
The therapeutic effect of an MMAE-based ADC is a cascade of events, beginning with antigen recognition and culminating in the induction of apoptosis. This process can be dissected into several key stages:
Binding, Internalization, and Intracellular Trafficking
The journey of an MMAE-ADC begins with the monoclonal antibody component binding to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endocytic vesicle. There are two primary pathways for this internalization: clathrin-mediated endocytosis and caveolae-mediated endocytosis.
Once inside the cell, the endosome containing the ADC undergoes a maturation process, trafficking through the endosomal-lysosomal pathway. The vesicle eventually fuses with a lysosome, an organelle characterized by its acidic internal environment (pH 4.5-5.0) and a high concentration of proteolytic enzymes, such as cathepsins.
Diagram: ADC Internalization and Intracellular Trafficking
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Auristatin Analogs
This guide provides a comprehensive overview of the discovery, development, and mechanism of action of auristatin analogs, a class of potent cytotoxic agents integral to the development of antibody-drug conjugates (ADCs).
Introduction
Auristatins are synthetic analogs of the natural product dolastatin 10 and are characterized by their potent antimitotic activity.[1][2] They are a cornerstone in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][4] ADCs utilize the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like auristatins directly to cancer cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[3] This guide delves into the core aspects of auristatin analog discovery and development, presenting key data, experimental methodologies, and the underlying biological pathways.
Discovery and Origin
The journey of auristatins began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia by Pettit and colleagues in 1987. Dolastatin 10, a pentapeptide, exhibited remarkable cytotoxic activity against a variety of cancer cell lines. However, its clinical development was hampered by a narrow therapeutic window. This led to extensive research into synthetic analogs, the auristatins, with the aim of preserving high cytotoxicity while improving pharmacological properties. A pivotal modification was the removal of a methyl group from the N-terminus of the dolavaline residue, which gave rise to auristatin analogs with slightly reduced potency but provided a crucial handle for linker attachment in ADCs. This innovation paved the way for the development of highly effective ADC payloads, including the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
Mechanism of Action
Auristatins exert their potent cytotoxic effects by inhibiting tubulin polymerization. They bind to the vinca alkaloid binding site on tubulin, disrupting the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death). The high potency of auristatins, with IC50 values in the picomolar to nanomolar range, makes them ideal payloads for ADCs.
Signaling Pathways
The induction of apoptosis by auristatins involves a cascade of molecular events. Following mitotic arrest, auristatin-PE has been shown to up-regulate the expression of p21WAF1 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the apoptotic pathway. Furthermore, auristatin-based ADCs can trigger the cleavage of poly ADP-ribose polymerase (PARP) and caspase-3 and caspase-9, which are key executioners of apoptosis. Interestingly, auristatin-induced cell death can also stimulate an immune response, a phenomenon known as immunogenic cell death (ICD), which is characterized by the surface exposure of calreticulin and the release of other damage-associated molecular patterns (DAMPs). This suggests that auristatin-based ADCs not only directly kill cancer cells but may also recruit the immune system to fight the tumor.
Diagram 1: Mechanism of action for an auristatin-based ADC.
Structure-Activity Relationship (SAR) and Key Analogs
The pentapeptide structure of auristatins allows for systematic modifications to fine-tune their activity, solubility, and conjugation properties. SAR studies have primarily focused on the N-terminal (P1) and C-terminal (P5) subunits.
-
Monomethyl Auristatin E (MMAE): Features an N-terminal monomethylated pentapeptide. It is highly potent and membrane-permeable, which allows it to exert a "bystander effect," killing neighboring antigen-negative tumor cells. However, it can also be susceptible to efflux pumps, which can lead to drug resistance.
-
Monomethyl Auristatin F (MMAF): Differs from MMAE by having a charged phenylalanine at the C-terminus. This modification reduces its membrane permeability, limiting the bystander effect but also making it less susceptible to efflux pumps and potentially leading to a better safety profile.
The choice between MMAE and MMAF as a payload often depends on the specific target and tumor microenvironment. Furthermore, modifications to the central P2-P4 subunits have been explored to enhance properties like hydrophilicity, which can improve the pharmacokinetics of ADCs with high drug-to-antibody ratios (DAR).
Diagram 2: General pentapeptide structure of auristatin analogs.
Quantitative Data on Auristatin Analog Activity
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various auristatin analogs and their corresponding ADCs.
Table 1: In Vitro Cytotoxicity of Auristatin Analogs and ADCs
| Compound/ADC | Payload | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Free MMAE | MMAE | U-2932 | Diffuse Large B-cell Lymphoma | 0.33 | |
| Free MMAE | MMAE | SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 | |
| Free MMAE | MMAE | Toledo | Diffuse Large B-cell Lymphoma | 0.87 | |
| Free MMAE | MMAE | SK-BR-3 | Breast Cancer | 3.27 nM | |
| Free MMAE | MMAE | HEK293 | Kidney Cancer | 4.24 nM | |
| Brentuximab vedotin | MMAE | Hodgkin lymphoma cells | Hodgkin Lymphoma | < 10 | |
| L49-vcMMAF | MMAF | SK-MEL-5 | Melanoma | 0.7 - 7.1 | |
| MMAE/F dual-drug ADC | MMAE/F | Resistant tumor model | N/A | 0.7 | |
| MMAF single-drug ADC | MMAF | Resistant tumor model | N/A | 0.8 | |
| MMAE single-drug ADC | MMAE | Resistant tumor model | N/A | > 2000 |
Table 2: In Vivo Efficacy of Auristatin-Based ADCs
| ADC | Payload | Cancer Model | Efficacy | Reference |
| Trastuzumab-28 | MMAPYE | HCC1954 human breast carcinoma orthotopic xenograft | 77.7% tumor regression (single 5 mg/kg dose) | |
| Trastuzumab-MMAU (DAR=8) | MMAU | EGFR-expressing xenograft | Well-tolerated at doses up to 100 mg/kg in mice |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel auristatin analogs. Below are representative protocols for key assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability following treatment with a cytotoxic agent.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation and Treatment: Prepare serial dilutions of the auristatin analog or ADC in the appropriate cell culture medium. Remove the old medium from the cells and add the drug dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 492 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the log of the drug concentration.
Diagram 3: Experimental workflow for an in vitro cytotoxicity assay.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules by monitoring changes in light scattering.
-
Reagent Preparation: Prepare a standard reaction mixture containing tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol). Keep all reagents on ice.
-
Assay Setup: In a 96-well plate, add the test compound (auristatin analog) at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls, as well as a no-drug control.
-
Initiation: Initiate the polymerization reaction by adding the tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes) to monitor the kinetics of polymerization.
-
Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
Apoptosis Detection by Western Blot
This method detects the cleavage of key apoptotic proteins like PARP and caspase-3.
-
Cell Treatment and Lysis: Treat cells with the auristatin analog for various time points (e.g., 24, 48, 72 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved PARP and cleaved caspase-3. Follow this with incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of PARP and caspase-3 indicates the induction of apoptosis.
Diagram 4: Auristatin-induced apoptotic signaling pathway.
Conclusion and Future Directions
The discovery and development of auristatin analogs have revolutionized the field of targeted cancer therapy. Their high potency and well-characterized mechanism of action make them exceptional payloads for antibody-drug conjugates. Ongoing research continues to explore novel auristatin structures with improved properties, such as increased hydrophilicity for better ADC pharmacokinetics and efficacy against drug-resistant tumors. The strategic design of new auristatin analogs, combined with advances in linker technology and antibody engineering, holds immense promise for the next generation of ADCs with wider therapeutic windows and enhanced anti-tumor activity.
References
An In-depth Technical Guide to SuO-Val-Cit-PAB-MMAE for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SuO-Val-Cit-PAB-MMAE drug-linker, a pivotal component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document delves into the core components, mechanism of action, experimental protocols, and quantitative data associated with this advanced ADC technology.
Core Components and Mechanism of Action
The this compound system is a sophisticated drug-linker conjugate designed for the selective delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells.[1] Its efficacy relies on a multi-step process that ensures targeted cytotoxicity.[1] The conjugate is comprised of several key components, each with a specific function in the overall mechanism of action.[2][3]
-
SuO (N-hydroxysuccinimide ester): This reactive group facilitates the covalent conjugation of the drug-linker to primary amines, such as lysine residues, on the monoclonal antibody (mAb).[2] This forms a stable amide bond, securely linking the cytotoxic payload to its antibody delivery vehicle.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as the enzymatically cleavable linker. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. This targeted cleavage ensures that the cytotoxic payload is preferentially released inside the cancer cells, minimizing off-target toxicity.
-
PAB (p-aminobenzylcarbamate): The PAB moiety functions as a self-immolative spacer. Upon the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is crucial for the traceless release of the unmodified MMAE payload.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent and a tubulin inhibitor. It functions as a mitotic inhibitor by binding to tubulin and disrupting microtubule polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high cytotoxicity, MMAE is not suitable for use as a standalone drug and requires a targeted delivery system like an ADC.
The overall mechanism of action for an ADC utilizing the this compound system is as follows:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents the premature release of MMAE. The mAb component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit linker.
-
Self-Immolation and Payload Release: The cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and ultimately leading to apoptotic cell death.
Data Presentation
The following tables summarize key quantitative data for ADCs utilizing the Val-Cit-PAB-MMAE linker system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1895916-24-1 | |
| Molecular Formula | C₆₇H₁₀₃N₁₁O₁₇ | |
| Molecular Weight | 1334.60 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C or -80°C, sealed, protected from light. Unstable in solution; prepare fresh. |
Table 2: Characterization of ADCs with Val-Cit-PAB-MMAE Linker
| Analytical Method | Parameter Measured | Typical Results | Reference(s) |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Average Drug-to-Antibody Ratio (DAR), Distribution of DAR species | Average DAR of 3.5-4.0, with distinct peaks for DAR0, DAR2, DAR4, etc. | |
| Mass Spectrometry | Average DAR, Mass of ADC species | Confirms the covalent attachment of the drug-linker and provides an accurate DAR value. | |
| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation and Fragmentation | >95% monomer content | |
| Antigen Binding Assay (ELISA) | Binding affinity to target antigen | ADC retains high binding affinity comparable to the unconjugated antibody. |
Table 3: Comparative Pharmacokinetic Parameters of Antibody-Conjugated MMAE (acMMAE) in Clinically Approved vc-MMAE ADCs
| Parameter | Brentuximab Vedotin | Polatuzumab Vedotin |
| Clearance | Similar among ADCs, with an inter-compound variability of 15% | |
| Central Volume of Distribution | Similar among ADCs, with an inter-compound variability of 5% | |
| Terminal Half-life | 4-6 days | 6-10 days |
Note: This table leverages published data from clinically approved vc-MMAE ADCs, Brentuximab Vedotin and Polatuzumab Vedotin, to provide a comparative framework.
Experimental Protocols
Synthesis of this compound
While the complete, step-by-step synthesis protocol is often proprietary, the general strategy involves a multi-step process. This includes the solid-phase peptide synthesis of the Val-Cit dipeptide, coupling with the PAB spacer, conjugation to MMAE, and finally, the introduction of the SuO-ester for antibody conjugation.
A general procedure is as follows:
-
Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB-OH: This involves the sequential coupling of Fmoc-protected amino acids (Citrulline and Valine) to a resin, followed by coupling to p-aminobenzyl alcohol and cleavage from the resin.
-
MMAE Conjugation: The synthesized Fmoc-Val-Cit-PAB-OH is then conjugated to MMAE using standard peptide coupling reagents.
-
Fmoc Deprotection: The Fmoc protecting group is removed to expose the N-terminal amine.
-
Introduction of SuO-ester: A linker such as glutaric anhydride is reacted with the N-terminus, followed by activation with N-hydroxysuccinimide to form the final SuO-ester.
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Quenching solution (e.g., 0.1 M glycine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Ensure the antibody is at the desired concentration in an amine-free buffer.
-
Conjugation Reaction: Add the this compound solution to the antibody solution at a molar excess of 5-10 fold.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10 mM to quench any unreacted SuO-ester groups and incubate for 15 minutes.
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated size-exclusion chromatography column.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium and add to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vivo Efficacy Study
In vivo efficacy is typically evaluated in xenograft models.
Procedure:
-
Model Development: Human cancer cell lines are implanted in immunocompromised mice to develop xenograft tumors.
-
ADC Administration: Once tumors reach a specified size, animals are treated with the ADC, a control antibody, or vehicle.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are often excised for further analysis.
Mandatory Visualizations
Caption: Mechanism of action of a this compound ADC.
References
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This innovative approach allows for the selective delivery of highly active payloads to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a chemical linker, and a cytotoxic payload—is a key determinant of their clinical success. This technical guide provides an in-depth exploration of the core principles governing ADC design, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Core Components of Antibody-Drug Conjugates
The efficacy and safety of an ADC are intricately linked to the judicious selection and optimization of its three primary components: the antibody, the linker, and the cytotoxic payload. Each element plays a critical role in the overall mechanism of action and therapeutic window of the conjugate.
The Antibody: The Guiding Missile
The monoclonal antibody (mAb) serves as the targeting moiety, responsible for recognizing and binding to specific antigens on the surface of tumor cells. The ideal antibody for an ADC possesses several key characteristics:
-
High Target Specificity: The antibody should exhibit high affinity and specificity for a tumor-associated antigen that is abundantly and homogeneously expressed on cancer cells, with minimal expression on healthy tissues to reduce off-target toxicity.
-
Efficient Internalization: Upon binding to its target antigen, the ADC-antigen complex must be rapidly and efficiently internalized by the cancer cell, a crucial step for delivering the payload to its intracellular site of action. The rate of internalization can significantly influence the overall potency of the ADC.
-
Long Circulation Half-Life: A prolonged plasma half-life is desirable to maximize the opportunity for the ADC to reach the tumor site. Humanized or fully human antibodies are often preferred to minimize immunogenicity and extend circulation time.
-
Optimal Isotype: The choice of antibody isotype (e.g., IgG1, IgG2, IgG4) can influence its effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), which can contribute to the overall anti-tumor activity of the ADC.
The Cytotoxic Payload: The Potent Warhead
The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death upon its release. Ideal payloads for ADCs are highly potent, with cytotoxic activity in the sub-nanomolar range, as only a small fraction of the administered ADC dose typically reaches the tumor. The two main classes of payloads used in clinically approved and investigational ADCs are:
-
Tubulin Inhibitors: These agents, such as auristatins (e.g., monomethyl auristatin E - MMAE, monomethyl auristatin F - MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
DNA-Damaging Agents: This class includes compounds like calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers, which induce cell death by causing DNA damage. Topoisomerase I inhibitors, such as SN-38 and deruxtecan (DXd), are also a prominent class of DNA-damaging payloads.
The physicochemical properties of the payload, such as its hydrophobicity and membrane permeability, are also critical considerations that influence the overall properties of the ADC, including its aggregation propensity and ability to induce a bystander effect.
The Linker: The Critical Connection
The linker is the chemical bridge that connects the payload to the antibody. Its design is paramount to the stability and efficacy of the ADC. The linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity. However, it must also be designed to efficiently release the active payload upon internalization into the target cancer cell. There are two main categories of linkers:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions prevalent within the tumor microenvironment or inside cancer cells. Common cleavage mechanisms include:
-
Protease-Cleavable Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.
-
pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).
-
Glutathione-Sensitive Linkers: Disulfide linkers can be cleaved in the reducing intracellular environment, which has a higher concentration of glutathione than the bloodstream.
-
-
Non-Cleavable Linkers: These linkers, such as thioether linkers (e.g., SMCC), do not have a specific cleavage site. The payload is released upon the complete degradation of the antibody backbone within the lysosome. This results in the release of the payload with the linker and a residual amino acid attached.
The choice of linker technology significantly impacts the ADC's mechanism of action, pharmacokinetic profile, and therapeutic index.
The Mechanism of Action of Antibody-Drug Conjugates
The therapeutic effect of an ADC is achieved through a multi-step process that relies on the coordinated function of its three components.
Figure 1: Generalized mechanism of action of an antibody-drug conjugate.
-
Binding: The ADC circulates in the bloodstream and its antibody component specifically binds to the target antigen on the surface of a cancer cell.[1][2]
-
Internalization: Following binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[2][3]
-
Intracellular Trafficking: The internalized complex is trafficked through the endosomal-lysosomal pathway.[1]
-
Payload Release: Within the acidic environment of the endosomes and/or the protease-rich environment of the lysosomes, the linker is cleaved (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload into the cytoplasm.
-
Mechanism of Action: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.
-
Cell Death: The potent cytotoxicity of the payload ultimately induces programmed cell death in the cancer cell.
Conjugation Chemistry and Drug-to-Antibody Ratio (DAR)
The method used to conjugate the payload to the antibody is a critical aspect of ADC design, as it influences the homogeneity, stability, and in vivo performance of the final product. The average number of payload molecules attached to a single antibody is known as the drug-to-antibody ratio (DAR).
Traditional conjugation methods involve the chemical modification of surface-exposed lysine or cysteine residues on the antibody.
-
Lysine Conjugation: This method targets the primary amines of lysine residues. As there are numerous lysine residues on a typical antibody, this approach often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.
-
Cysteine Conjugation: This approach typically involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation. This method offers more control over the conjugation sites and generally produces ADCs with a more defined DAR (typically 0, 2, 4, 6, or 8).
The heterogeneity of traditional conjugation methods has led to the development of site-specific conjugation technologies. These techniques enable the attachment of the payload at specific, predetermined sites on the antibody, resulting in a homogeneous ADC with a uniform DAR. This homogeneity can lead to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing and characterization processes.
The DAR is a critical quality attribute that must be carefully optimized. A low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, reduced stability, and faster clearance from circulation. For many ADCs, an optimal DAR is considered to be between 2 and 4.
References
An In-depth Technical Guide to the Chemical Properties and Stability of SuO-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of SuO-Val-Cit-PAB-MMAE, a critical drug-linker conjugate employed in the development of Antibody-Drug Conjugates (ADCs). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, stability profile, and the experimental protocols necessary for its evaluation.
Core Chemical Properties
This compound is a complex molecule that consists of a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a linker system designed for conditional cleavage. This linker comprises a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and an N-hydroxysuccinimide (SuO) ester for conjugation to antibodies. The strategic design of this conjugate allows for stable circulation in the bloodstream and targeted release of the cytotoxic payload within cancer cells.
| Property | Value | Source |
| Molecular Formula | C₆₃H₉₇N₁₁O₁₆ | [1][2][3] |
| Molecular Weight | 1264.51 g/mol | [2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |
| Storage (Solid) | -20°C to -80°C, desiccated, protected from light | |
| Storage (in Solvent) | -20°C to -80°C for up to 6 months (freshly prepared is recommended) |
Stability Profile
The stability of this compound is a critical factor influencing its handling, storage, and the efficacy of the resulting ADC. The molecule possesses several key functional groups that are susceptible to degradation under various conditions.
N-Hydroxysuccinimide (SuO) Ester Hydrolysis
The SuO-ester is the reactive group responsible for conjugating the drug-linker to primary amines on the antibody. However, it is highly susceptible to hydrolysis in aqueous environments, particularly at neutral to alkaline pH. This hydrolysis reaction competes with the desired aminolysis (conjugation) reaction, reducing the efficiency of ADC production. The rate of hydrolysis is pH-dependent, increasing with higher pH values. It is therefore imperative that solutions of this compound are prepared fresh in anhydrous solvents like DMSO immediately prior to conjugation.
Valine-Citrulline (Val-Cit) Linker Stability
The Val-Cit dipeptide is designed to be a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage is the intended mechanism for payload release.
-
Plasma Stability: The Val-Cit linker is generally stable in human plasma, which is crucial for minimizing premature drug release and off-target toxicity. However, it has been shown to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, which can lead to challenges in preclinical animal models.
-
Enzymatic Cleavage: In the acidic environment of the lysosome, Cathepsin B efficiently cleaves the peptide bond between citrulline and the PAB spacer. Studies have shown that this cleavage can be rapid, with over 80% digestion of the Val-Cit linker observed within 30 minutes in the presence of human liver lysosomes.
MMAE Payload Stability
Monomethyl auristatin E (MMAE) itself is a highly stable molecule. It shows no significant degradation in plasma or in the presence of lysosomal extracts or proteases like Cathepsin B.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of the chemical properties and stability of this compound.
Protocol for Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 40°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 40°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature.
-
Thermal Degradation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL. Incubate at 60°C.
-
Control: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL. Store at 4°C.
-
-
Time Points: Collect aliquots from each stress condition and the control at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Analysis: Immediately analyze the aliquots by reverse-phase HPLC or LC-MS.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
-
-
Data Analysis: Quantify the percentage of remaining this compound and the formation of any degradation products at each time point.
Protocol for In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the Val-Cit linker of this compound in human plasma.
Materials:
-
This compound
-
Human Plasma (frozen)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Thaw Plasma: Thaw frozen human plasma on ice.
-
Sample Preparation: Spike a stock solution of this compound (in DMSO) into the plasma to a final concentration of 10 µg/mL. Prepare a control sample by spiking the drug-linker into PBS at the same concentration.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: Collect aliquots at 0, 1, 4, 8, and 24 hours.
-
Sample Processing: To each aliquot, add three volumes of cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact this compound and any released MMAE.
-
Data Analysis: Plot the concentration of intact this compound over time to determine its half-life in plasma.
Protocol for Cathepsin B Cleavage Assay
Objective: To confirm the enzymatic cleavage of the Val-Cit linker by Cathepsin B.
Materials:
-
This compound
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay buffer containing 5 mM DTT)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in Activation Buffer for 15 minutes at 37°C.
-
Reaction Initiation: In a microcentrifuge tube, add the this compound solution (dissolved in a minimal amount of DMSO and diluted in Assay Buffer) to the activated Cathepsin B solution. The final concentration of the drug-linker should be in the low micromolar range.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Stop the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes) by adding a quenching solution (e.g., 1% formic acid in acetonitrile).
-
Analysis: Analyze the samples by LC-MS to quantify the disappearance of the parent drug-linker and the appearance of the cleaved product (MMAE).
-
Data Analysis: Plot the concentration of the substrate and product over time to determine the cleavage kinetics.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Mechanism of action for a this compound based ADC.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]
The Enzymatic Cleavage of the Val-Cit Dipeptide: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Cathepsin B-Mediated Hydrolysis of the Valine-Citrulline Linker, a Cornerstone of Modern Antibody-Drug Conjugate (ADC) Design.
This technical guide provides a comprehensive overview of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by cathepsin B, a critical mechanism for the targeted release of cytotoxic payloads in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the cleavage mechanism, quantitative kinetic data, and standardized experimental protocols.
Introduction: The Role of Val-Cit in ADCs
Protease-cleavable linkers are a mainstay in ADC technology, designed to be stable in systemic circulation and efficiently hydrolyzed by enzymes prevalent in the lysosomal compartments of cancer cells.[1] The Val-Cit dipeptide has emerged as the gold standard for these linkers due to its favorable balance of high plasma stability and susceptibility to cleavage by lysosomal proteases, most notably cathepsin B.[] This enzyme is frequently overexpressed in various tumor types and exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5), making it an ideal trigger for site-specific drug release.[1]
The Cleavage Mechanism: A Multi-Step Process
The release of a cytotoxic payload from a Val-Cit-linked ADC is a sophisticated process that begins with the internalization of the ADC and culminates in the enzymatic cleavage of the linker within the lysosome.
ADC Internalization and Lysosomal Trafficking
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via receptor-mediated endocytosis. The resulting endosome then traffics through the cell and fuses with a lysosome. This fusion exposes the ADC to the harsh lysosomal environment, which is characterized by a low pH and a high concentration of various hydrolytic enzymes, including cathepsin B.[3]
Enzymatic Cleavage by Cathepsin B
Within the lysosome, the cysteine protease cathepsin B recognizes the Val-Cit dipeptide as a substrate. The enzyme's active site, featuring a Cys-His catalytic dyad, facilitates the hydrolysis of the amide bond at the C-terminus of the citrulline residue.[1] The specificity of this cleavage is driven by favorable interactions between the enzyme's binding pockets and the dipeptide; the S2 subsite of cathepsin B accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline.
Self-Immolation of the PABC Spacer
To ensure the release of an unmodified and fully active payload, a self-immolative spacer, typically p-aminobenzyl carbamate (PABC), is often incorporated into the linker. The cleavage of the bond between citrulline and the PABC group is the initiating event for a rapid, spontaneous 1,6-elimination reaction. This electronic cascade results in the fragmentation of the spacer, releasing the active drug, carbon dioxide, and an aromatic remnant. This "traceless" release mechanism is crucial for the efficacy of the ADC.
Quantitative Data on Linker Cleavage
While the precise kinetic parameters for the cleavage of Val-Cit linkers can vary significantly depending on the specific ADC construct and experimental conditions, studies on model substrates provide valuable insights into the efficiency of this process. It is important to note that direct kinetic data for full ADCs are not widely published.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
Note: The values presented in this table are from a study using model substrates and are for comparative purposes. Actual values will vary depending on the specific ADC and experimental setup.
Linker Specificity and Considerations
Although the Val-Cit linker was initially designed for cleavage by cathepsin B, further research has revealed that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also hydrolyze this dipeptide. This enzymatic redundancy can be advantageous, as it reduces the likelihood of resistance developing due to the downregulation of a single protease.
However, the Val-Cit linker is not exclusively cleaved by lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, including human neutrophil elastase and the mouse-specific carboxylesterase Ces1c, which can impact preclinical evaluation and potentially lead to off-target toxicity.
Experimental Protocols
The following section details standardized protocols for assessing the enzymatic cleavage of Val-Cit linkers.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol describes a typical experiment to quantify the release of a payload from an ADC in the presence of purified cathepsin B.
Objective: To determine the rate and extent of drug release from a Val-Cit-linked ADC upon incubation with recombinant human cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT)
-
Quenching Solution (e.g., acetonitrile with 0.1% formic acid)
-
HPLC system with a reverse-phase column
-
Standard of the free cytotoxic payload
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer to ensure the active-site cysteine is in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM). Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution. This will precipitate the protein and halt enzymatic activity.
-
Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of mobile phases (e.g., water and acetonitrile, both containing 0.1% formic acid) to separate the released payload.
-
Quantification: Determine the concentration of the released payload by integrating the area of its corresponding peak and comparing it to a standard curve generated with the free drug. Plot the concentration of the released drug over time to determine the cleavage rate.
Fluorogenic Substrate Cleavage Assay
This high-throughput method is suitable for screening linker sequences for their susceptibility to cleavage.
Objective: To determine the kinetic parameters (Km and kcat) of cathepsin B cleavage for a fluorogenic Val-Cit substrate.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic substrate (e.g., Val-Cit-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0-6.0, containing DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the fluorogenic substrate in the assay buffer. The concentration range should span approximately 0.1 to 10 times the expected Km value.
-
Enzyme Preparation: Dilute the recombinant cathepsin B to the desired final concentration (e.g., 10-50 nM) in the assay buffer.
-
Assay Setup: Add the activated cathepsin B solution to the wells of the 96-well plate.
-
Initiate Reaction: Add the different concentrations of the substrate solution to the wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time in kinetic mode. For AMC-based substrates, typical excitation and emission wavelengths are ~350-380 nm and ~440-460 nm, respectively.
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore (e.g., AMC).
-
Plot V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Conclusion
The cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in ADCs. A thorough understanding of the cleavage mechanism, kinetic parameters, and potential off-target effects is essential for the design and optimization of next-generation ADC therapeutics. The experimental protocols provided in this guide offer a robust framework for the in-vitro characterization of Val-Cit linker cleavage, enabling researchers to make informed decisions in the drug development process.
References
An In-depth Technical Guide to SuO-Val-Cit-PAB-MMAE in Preclinical ADC Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] This "magic bullet" concept is realized through three core components: a monoclonal antibody (mAb) for specific antigen targeting, a potent cytotoxic payload, and a chemical linker connecting the two.[2] The SuO-Glu-Val-Cit-PAB-MMAE system represents a sophisticated, third-generation drug-linker technology pivotal in preclinical ADC research. It features the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) attached to a protease-cleavable linker designed for enhanced stability and selective payload release within the tumor microenvironment.[1][3]
This guide provides a detailed examination of the SuO-Glu-Val-Cit-PAB-MMAE linker-payload system, covering its core components, mechanism of action, synthesis and conjugation protocols, and methods for preclinical evaluation.
Core Components and Mechanism of Action
The SuO-Glu-Val-Cit-PAB-MMAE drug-linker is a multi-component system where each part serves a critical function to ensure stability in circulation and precise payload release inside the target cancer cell.[4]
-
SuO (N-hydroxysuccinimide ester): This reactive group is essential for conjugating the linker to the antibody. It forms a stable amide bond by reacting with primary amines, such as those on lysine residues of the mAb.
-
Glu (Glutamic Acid): The addition of a glutamic acid residue to the traditional Val-Cit linker is a key innovation. It enhances the plasma stability of the linker, particularly in rodent models, reducing premature drug release and potentially widening the therapeutic window.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the primary recognition site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the acidic environment of tumor cell lysosomes. The linker is designed to be stable at the neutral pH of the bloodstream but highly susceptible to cleavage within the lysosome.
-
PAB (p-Aminobenzylcarbamate): This unit acts as a "self-immolative" spacer. Once Cathepsin B cleaves the peptide bond at the citrulline residue, the PAB group undergoes a spontaneous 1,6-elimination reaction. This fragmentation is crucial for releasing the MMAE payload in its unmodified, fully active form.
-
MMAE (Monomethyl Auristatin E): As the cytotoxic payload, MMAE is a synthetic and highly potent antineoplastic agent. It is 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin. MMAE inhibits cell division by binding to tubulin and disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
The overall mechanism of action is a sequential process:
-
Circulation & Targeting: The stable ADC circulates in the bloodstream. The mAb component selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: Inside the lysosome, Cathepsin B cleaves the Val-Cit linker. This triggers the PAB spacer to self-immolate, releasing the active MMAE payload into the cytosol.
-
Cytotoxicity: Free MMAE binds to tubulin, disrupting microtubule dynamics, causing G2/M cell cycle arrest and inducing apoptosis.
-
Bystander Effect: Because MMAE is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
References
An In-depth Technical Guide to the Physicochemical Properties of SuO-Val-Cit-PAB-MMAE
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for SuO-Val-Cit-PAB-MMAE, a pivotal drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted cancer therapy.
Core Physicochemical Properties
This compound is a complex molecule composed of a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), attached to a cleavable linker system. The N-hydroxysuccinimide (SuO) ester provides a reactive group for conjugation to monoclonal antibodies.[1] The linker's design, featuring a protease-sensitive dipeptide and a self-immolative spacer, is critical for the conditional release of the payload within the target cancer cell.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from a common variant, SuO-Glu-Val-Cit-PAB-MMAE, which includes a glutamic acid residue to enhance plasma stability, particularly in murine models.[2][3][4]
| Property | Value | References |
| CAS Number | Not widely available for the specific SuO- form, but the core Val-Cit-PAB-MMAE is related to CAS 644981-35-1 | [5] |
| Molecular Formula | C₆₃H₉₇N₁₁O₁₆ | |
| Molecular Weight | 1264.51 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) with sonication and warming. Limited aqueous solubility. | |
| Storage Conditions | -20°C or -80°C, sealed, protected from light and moisture. Unstable in solution; prepare fresh. |
Mechanism of Action: From Antibody to Apoptosis
The therapeutic action of an ADC constructed with this compound is a multi-step process designed for targeted cytotoxicity, minimizing systemic exposure to the potent MMAE payload.
-
Targeting and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
-
Lysosomal Trafficking and Cleavage : The endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome are critical for the next step. Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.
-
Payload Release : The cleavage of the Val-Cit dipeptide initiates the release mechanism. The p-aminobenzylcarbamate (PAB) spacer, now exposed, undergoes a spontaneous 1,6-elimination reaction (self-immolation). This process is traceless and efficiently releases the unmodified, active MMAE payload into the cytoplasm.
-
Induction of Apoptosis : Once free in the cytoplasm, MMAE exerts its potent antimitotic effect. It binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Mechanism of action for a this compound based ADC.
Experimental Protocols
Characterizing an ADC requires a suite of analytical and biological assays to ensure its quality, stability, and potency. Below are generalized protocols for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the efficacy and safety of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.
Methodology: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation : Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase A.
-
Chromatographic System :
-
Column : A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A : High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B : Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV absorbance at 280 nm.
-
-
Gradient : Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.
-
Data Analysis : The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.). The average DAR is calculated by integrating the peak areas for each species, multiplying by the corresponding DAR value, and dividing by the total peak area.
In Vitro Plasma Stability Assay
This assay assesses the stability of the linker and the potential for premature payload release in plasma.
Methodology: LC-MS Quantification
-
Sample Preparation : Spike the ADC into plasma from the relevant species (e.g., human, mouse) to a final concentration of ~100 µg/mL. Prepare a control sample in PBS.
-
Incubation : Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Processing : Precipitate plasma proteins from the aliquots (e.g., with acetonitrile). Centrifuge and collect the supernatant.
-
Analysis : Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to quantify the amount of released MMAE or drug-linker species.
-
Data Analysis : Plot the concentration of released payload over time to determine the stability profile of the ADC in plasma.
In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC against target antigen-expressing cancer cells.
Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Seed target and non-target (control) cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC in cell culture medium. Add the dilutions to the appropriate wells. Include untreated cells as a control.
-
Incubation : Incubate the plates for 72 to 120 hours at 37°C in a CO₂ incubator.
-
Viability Measurement : Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis : Normalize the data to the untreated control wells. Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
Workflow for the characterization and evaluation of an ADC.
Stability and Aggregation Considerations
The this compound conjugate presents several stability challenges that must be carefully managed.
-
Solution Instability : The compound is not stable in solution and should be used immediately after preparation. Stock solutions are typically prepared in anhydrous DMSO and can be stored at -80°C for short periods, though fresh preparation is strongly recommended.
-
Linker Stability : The Val-Cit linker is designed for cleavage inside lysosomes. While relatively stable in human plasma, it can be susceptible to premature cleavage by certain enzymes in other species, such as carboxylesterases in mice, leading to off-target toxicity. This has led to the development of modified linkers, like Glu-Val-Cit, to improve in vivo stability in preclinical models.
-
Aggregation : MMAE is hydrophobic, and conjugating it to an antibody increases the overall hydrophobicity of the resulting ADC. This can lead to aggregation, particularly at higher DAR values. Aggregation is a critical quality attribute to monitor as it can impact efficacy, pharmacokinetics, and immunogenicity. Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates.
Conclusion
This compound is a well-characterized and effective drug-linker conjugate that is integral to the design of numerous ADCs. Its mechanism relies on a protease-cleavable linker that ensures targeted release of the highly potent MMAE payload within cancer cells. A thorough understanding of its physicochemical properties, mechanism of action, and stability profile is essential for the successful development of safe and effective antibody-drug conjugates. The experimental protocols outlined in this guide provide a foundational framework for the robust characterization and evaluation of ADCs utilizing this technology.
References
Methodological & Application
Application Note: Synthesis of SuO-Val-Cit-PAB-MMAE for Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1] This application note details the synthesis of a specific drug-linker, SuO-Val-Cit-PAB-MMAE, designed for conjugating the highly potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), to a monoclonal antibody.
The linker system is comprised of several key components:
-
SuO (N-Hydroxysuccinimide ester): A reactive group that enables the covalent attachment of the linker-drug to primary amines, such as the side chains of lysine residues on the antibody.[2][3]
-
Val-Cit (Valine-Citrulline): A dipeptide motif specifically designed to be cleaved by Cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells.[1][4] This ensures targeted drug release within the cancer cell.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active MMAE payload in its unmodified form.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
This document provides a representative, multi-step protocol for the chemical synthesis of this linker-drug, quantitative data summaries, and visualizations of the synthetic workflow and mechanism of action.
Experimental Protocols
The synthesis of this compound is a multi-step process involving both solid-phase and solution-phase chemistry. The following protocol is a representative guide; specific conditions may require optimization.
Step 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE
This step involves the coupling of the protected dipeptide-spacer (Fmoc-Val-Cit-PAB) to the MMAE payload.
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Coupling: Add a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and a non-nucleophilic base such as N,N'-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Purification: Upon completion, purify the crude product by semi-preparative reverse-phase HPLC (RP-HPLC) to obtain Fmoc-Val-Cit-PAB-MMAE. Lyophilize the pure fractions to yield a white solid.
Step 2: Fmoc Deprotection to Yield H₂N-Val-Cit-PAB-MMAE
The N-terminal Fmoc protecting group is removed to expose the primary amine of the valine residue.
-
Dissolution: Dissolve the purified Fmoc-Val-Cit-PAB-MMAE (1.0 eq.) from the previous step in DMF.
-
Deprotection: Add an excess of piperidine (e.g., 20 equivalents) to the solution.
-
Reaction: Stir the solution at room temperature for 20-30 minutes. Monitor the deprotection by HPLC.
-
Purification: Once the reaction is complete, purify the resulting H₂N-Val-Cit-PAB-MMAE by RP-HPLC and lyophilize to obtain the product as a white solid.
Step 3: NHS Ester Formation to Synthesize this compound
The exposed N-terminal amine is activated with an N-Hydroxysuccinimide (NHS) ester. Note: The "SuO" nomenclature can refer to different activating groups. This protocol describes a common method using N,N'-Disuccinimidyl carbonate.
-
Dissolution: Dissolve the purified H₂N-Val-Cit-PAB-MMAE (1.0 eq.) in a suitable anhydrous solvent like DMF.
-
Activation: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq.) and a base such as DIPEA (2.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the NHS-activated product by HPLC or LC-MS.
-
Purification: Purify the final product, this compound, using preparative RP-HPLC or flash chromatography. The final product is typically a white, lyophilized powder and should be stored under inert gas at low temperatures (-20°C or below) due to its sensitivity to moisture.
Data Presentation
The following tables summarize representative quantitative data for the synthesis process. Yields and conditions are illustrative and may vary.
Table 1: Summary of Synthetic Steps and Representative Yields
| Step | Reaction | Key Reagents | Solvent | Typical Time | Representative Yield |
| 1 | MMAE Coupling | Fmoc-Val-Cit-PAB-OH, MMAE, HATU, DIPEA | DMF | 1-2 hours | 80% |
| 2 | Fmoc Deprotection | Fmoc-Val-Cit-PAB-MMAE, Piperidine | DMF | 20-30 min | 71% |
| 3 | NHS Activation | H₂N-Val-Cit-PAB-MMAE, DSC, DIPEA | DMF | 1-4 hours | ~60-70% |
Table 2: Analytical Characterization Parameters
| Product | Technique | Parameter | Typical Result |
| Fmoc-Val-Cit-PAB-MMAE | RP-HPLC | Purity | >95% |
| MS (ESI) | [M+H]⁺ | Calculated: 1345.7, Observed: 1345.7 | |
| H₂N-Val-Cit-PAB-MMAE | RP-HPLC | Purity | >95% |
| MS (ESI) | [M+H]⁺ | Calculated: 1123.6, Observed: 1123.6 | |
| This compound | RP-HPLC | Purity | >95% |
| MS (ESI) | [M+H]⁺ | Calculated: 1266.6, Observed: 1266.6 |
Visualizations: Workflow and Mechanism of Action
Diagram 1: Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Intracellular Mechanism of Action
Caption: Mechanism of ADC internalization and MMAE payload release.
References
Application Notes and Protocols for Antibody Conjugation with SuO-Val-Cit-PAB-MMAE
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic agent directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3] The SuO-Val-Cit-PAB-MMAE drug-linker is a sophisticated, clinically validated system used in the development of ADCs.[][5] This molecule consists of four key components:
-
MMAE (Monomethyl Auristatin E): A synthetic and highly potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is ideal as an ADC payload.
-
Val-Cit (Valine-Citrulline) Linker: A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells. This linker is stable in the systemic circulation but is efficiently cleaved within the target cell's lysosome, ensuring targeted payload release.
-
PAB (p-Aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active MMAE drug.
-
SuO (N-Hydroxysuccinimide Ester): A reactive group that enables the covalent conjugation of the drug-linker to primary amines, primarily the ε-amino groups of lysine residues on the surface of the monoclonal antibody, forming stable amide bonds.
The combined architecture of this system provides a stable ADC in circulation, with a mechanism for targeted, intracellular release of the cytotoxic payload, enhancing the therapeutic window and overall anti-tumor efficacy.
Mechanism of Action and Signaling
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process designed for maximum on-target cytotoxicity while minimizing off-target effects.
-
Targeting and Internalization: The mAb component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC traffics to and fuses with a lysosome. The acidic, enzyme-rich environment of the lysosome, particularly the presence of Cathepsin B, facilitates the cleavage of the Val-Cit dipeptide linker.
-
Payload Release and Action: Cleavage of the linker initiates the decomposition of the PAB spacer, releasing the free, active MMAE payload into the cytoplasm. Once in the cytoplasm, MMAE binds to tubulin, disrupting microtubule dynamics. This potent action halts the cell cycle in the G2/M phase and induces apoptosis.
-
Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells. This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.
Caption: Intracellular pathway of a Val-Cit-MMAE ADC.
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a monoclonal antibody, followed by purification and characterization.
Protocol 1: Antibody Preparation
Objective: To prepare the antibody in a suitable buffer for conjugation.
-
Buffer Exchange: The antibody must be in an amine-free buffer (e.g., PBS) at a pH between 7.4 and 8.0 to ensure the reactivity of lysine residues. Use a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) for buffer exchange.
-
Concentration Adjustment: Adjust the final antibody concentration to 5-10 mg/mL using the conjugation buffer.
-
Purity Check: Confirm antibody concentration and purity using UV-Vis spectroscopy (A280) and SDS-PAGE, respectively.
Protocol 2: ADC Conjugation Reaction
Objective: To covalently link the this compound to the antibody.
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound powder in anhydrous, amine-free DMSO to a stock concentration of 10-20 mM. Note: The drug-linker is unstable in solution; always prepare it fresh.
-
Reaction Setup:
-
Calculate the required volume of the drug-linker solution to achieve the desired molar excess (typically 5-10 fold) over the antibody.
-
While gently stirring, add the dissolved drug-linker to the antibody solution.
-
Ensure the final concentration of the organic co-solvent (DMSO) in the reaction mixture remains below 10% (v/v) to minimize the risk of antibody denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Quenching (Optional): To stop the reaction, add a quenching reagent like 0.1 M glycine or Tris buffer to a final concentration of 10-100 mM. This will react with any remaining unreacted SuO-ester groups. Incubate for an additional 15-30 minutes at room temperature.
Caption: Experimental workflow for ADC synthesis and analysis.
Protocol 3: ADC Purification
Objective: To remove unconjugated drug-linker, aggregates, and other process-related impurities.
-
Size-Exclusion Chromatography (SEC): An effective method to separate the larger ADC from the smaller, unconjugated drug-linker. Use a pre-equilibrated SEC column (e.g., Sephadex G-25) and elute with a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable method that uses a membrane with a specific molecular weight cutoff to retain the ADC while allowing smaller impurities to pass through. This is also effective for buffer exchange into the final formulation buffer.
Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody, a critical quality attribute (CQA) influencing efficacy and safety.
-
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on hydrophobicity. Each conjugated MMAE molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DAR values (DAR0, DAR2, etc.).
-
Sample Preparation: Dilute the purified ADC to ~1 mg/mL in the high-salt mobile phase (Mobile Phase A).
-
HPLC Method: Use a HIC column (e.g., TSKgel Butyl-NPR) at 25°C. Inject the sample and run a linear gradient from high salt (e.g., 1.5 M ammonium sulfate in phosphate buffer) to low salt (phosphate buffer) to elute the ADC species. Monitor absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to each DAR species. The average DAR is calculated as the weighted average of the peak areas.
-
-
Method 2: Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
-
Principle: Under denaturing and reducing conditions, the ADC is separated into its light chain (LC) and heavy chain (HC) fragments. RP-HPLC then separates these fragments based on the number of conjugated drugs.
-
Sample Preparation: Reduce the ADC by incubating with a reducing agent like Dithiothreitol (DTT) at 37°C for 30 minutes.
-
HPLC Method: Use a wide-pore C4 or C8 column at an elevated temperature (e.g., 75-80°C). Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA). Monitor absorbance at 280 nm.
-
Data Analysis: Integrate peaks corresponding to unconjugated and conjugated LC and HC fragments to calculate the average DAR.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
-
Cell Seeding: Seed antigen-positive (target) and antigen-negative (control) cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the purified ADC, unconjugated antibody, and free MMAE payload in complete cell culture medium. Add 100 µL of the dilutions to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add MTT solution (or a similar viability reagent like CCK-8) to each well and incubate for 2-4 hours. Add a solubilization buffer to dissolve the resulting formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using suitable software.
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1895916-24-1 | |
| Molecular Formula | C₆₇H₁₀₃N₁₁O₁₇ | |
| Molecular Weight | 1334.60 g/mol | |
| Solubility | Soluble in DMSO |
| Storage | -20°C or -80°C, sealed, protected from light | |
Table 2: Representative Conjugation & Characterization Data
| Parameter | Typical Value / Result |
|---|---|
| Antibody Concentration | 5 - 10 mg/mL |
| Linker-Payload Molar Excess | 5 - 10 fold |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Room Temperature or 4°C |
| Final DMSO Concentration | < 10% (v/v) |
| Average DAR (HIC) | 3.5 - 4.5 |
| ADC Purity (SEC) | > 95% monomer |
| Free Drug-Linker | < 1% |
Table 3: Comparison of Common DAR Analysis Techniques
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| UV-Vis Spectroscopy | Measures absorbance at different wavelengths to calculate average drug and antibody concentrations. | Simple, fast, and convenient for initial estimation. | Provides only the average DAR, no distribution data; susceptible to interference from free drug. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity under non-denaturing conditions. | Gold standard for DAR distribution of cysteine-linked ADCs; provides data on DAR species (0, 2, 4, etc.). | Not suitable for lysine-conjugated ADCs as it produces a single major peak. |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced light and heavy chains of the ADC under denaturing conditions. | Provides detailed information on drug distribution on light and heavy chains. | Destroys the intact ADC structure. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of intact or fragmented ADC to determine the number of conjugated drugs. | Highly accurate and provides detailed mass information for each species. | Requires sample pre-processing like deglycosylation; complex data analysis. |
Table 4: Example In Vitro Cytotoxicity Data
| Compound | Target Cells (Antigen +) IC50 | Control Cells (Antigen -) IC50 |
|---|---|---|
| ADC (vc-MMAE) | 0.1 - 10 nM | > 1000 nM |
| Unconjugated Antibody | No cytotoxic effect | No cytotoxic effect |
| Free MMAE | ~0.1 nM | ~0.1 nM |
MMAE-Induced Apoptosis Pathway
Once released into the cytoplasm, MMAE initiates a signaling cascade that leads to programmed cell death. It potently inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle. This failure in mitosis activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of key cellular substrates like PARP, ultimately executing cell death.
Caption: MMAE-induced signaling pathway to apoptosis.
References
Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates (ADCs) using Sulfo-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and characterization of antibody-drug conjugates (ADCs) utilizing the Sulfo-Val-Cit-PAB-MMAE linker-payload system. This system is designed for targeted delivery of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to cancer cells.[1]
The Sulfo-Val-Cit-PAB-MMAE drug-linker is comprised of several key components:
-
SuO (N-hydroxysuccinimide ester): This reactive group facilitates the covalent conjugation of the linker-payload to primary amines, such as lysine residues, on the monoclonal antibody (mAb).[1]
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by Cathepsin B, an enzyme often overexpressed in tumor cells.[2][3]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active MMAE payload.[1]
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that functions as a mitotic inhibitor by disrupting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
The strategic design of this conjugate, incorporating a cleavable linker and a potent cytotoxic agent, enables the selective delivery of the therapeutic payload to antigen-expressing cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and characterization of ADCs using the Sulfo-Val-Cit-PAB-MMAE linker system.
Table 1: Recommended Reaction Parameters for ADC Conjugation
| Parameter | Recommended Value | Notes |
| Molar Excess of Linker-Payload to Antibody | 5-10 fold | Optimization may be required for specific antibodies. |
| Antibody Concentration | 2-5 mg/mL | Higher concentrations may increase aggregation. |
| Reaction Temperature | Room Temperature (20-25°C) | Controlled temperature ensures reaction consistency. |
| Reaction Time | 2-4 hours | Reaction progress can be monitored by HPLC. |
| Quenching Agent | 0.1 M Glycine | To quench unreacted SuO-ester groups. |
| Final DMSO Concentration | < 10% (v/v) | High concentrations of organic solvents can denature the antibody. |
Table 2: Typical Characterization Parameters for vc-MMAE ADCs
| Parameter | Typical Value/Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2-4 | Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, Mass Spectrometry |
| Purity (monomer content) | > 95% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | < 1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| In Vitro Cytotoxicity (IC50) | Varies by cell line and antigen expression | Cell-based assays (e.g., MTT assay) |
Experimental Protocols
I. Antibody Preparation
This protocol describes the preparation of the monoclonal antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
To remove any primary amine-containing substances, dialyze the monoclonal antibody against the conjugation buffer overnight at 4°C.
-
After dialysis, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm.
-
Adjust the antibody concentration to 2-5 mg/mL with conjugation buffer.
II. ADC Conjugation: Sulfo-Val-Cit-PAB-MMAE to Antibody
This protocol details the conjugation of the Sulfo-Val-Cit-PAB-MMAE drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Prepared monoclonal antibody
-
Sulfo-Val-Cit-PAB-MMAE
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
0.1 M Glycine solution
Procedure:
-
Prepare a stock solution of Sulfo-Val-Cit-PAB-MMAE in anhydrous DMSO. The compound is unstable in solution, so it should be freshly prepared.
-
Add the Sulfo-Val-Cit-PAB-MMAE solution to the antibody solution at a molar excess of 5-10 fold.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
To quench any unreacted SuO-ester groups, add 0.1 M glycine solution to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature.
III. ADC Purification
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components.
Materials:
-
Crude ADC reaction mixture
-
Purification columns (e.g., Sephadex G-25, Size Exclusion Chromatography (SEC), or Hydrophobic Interaction Chromatography (HIC))
-
Elution Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purify the ADC using a pre-equilibrated size exclusion chromatography (e.g., Sephadex G-25) or hydrophobic interaction chromatography column.
-
Elute the ADC with an appropriate buffer, such as PBS at pH 7.4.
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer and determine the final protein concentration.
IV. ADC Characterization: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC as it influences both efficacy and safety.
Method 1: UV/Vis Spectroscopy
This is a straightforward method for determining the average DAR.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
Procedure:
-
Use an HPLC system equipped with a HIC column.
-
Employ a mobile phase gradient from high salt concentration (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) to low salt concentration (e.g., 25 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm. More hydrophobic species (higher DAR) will have longer retention times.
-
The weighted average DAR can be calculated from the peak areas of the different ADC species.
Visualizations
Caption: Experimental workflow for ADC preparation.
Caption: Mechanism of action of a vc-MMAE ADC.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of MMAE-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that deliver highly potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity.[1] Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent and a widely used cytotoxic payload in ADC development due to its high potency.[1][2] It is a microtubule inhibitor that is 100 to 1000 times more potent than traditional chemotherapeutic drugs like doxorubicin.[3][4] This document provides detailed application notes and protocols for performing in vitro cytotoxicity assays to evaluate the efficacy of MMAE-based ADCs.
Mechanism of Action of MMAE-Based ADCs
The therapeutic action of an MMAE-based ADC is a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes. Inside the acidic environment of the lysosome, the linker connecting MMAE to the antibody is cleaved by enzymes like cathepsin B, releasing the active MMAE payload into the cytoplasm.
Once in the cytoplasm, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the microtubule network. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). MMAE is also cell-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".
Signaling Pathway for MMAE-Induced Cytotoxicity
Caption: Signaling pathway of MMAE-based ADC cytotoxicity.
Experimental Protocols
A crucial step in the preclinical development of ADCs is the in vitro cytotoxicity assay, which determines the concentration of the ADC required to kill 50% of the target cells (IC50). The following protocol outlines a common method for assessing the cytotoxicity of MMAE-based ADCs using a tetrazolium-based colorimetric assay (e.g., MTT assay).
Materials
-
Target cancer cell line (e.g., SKBR3, BT-474 for HER2-targeted ADCs)
-
Antigen-negative control cell line (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MMAE-based ADC
-
Free MMAE (for control)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Procedure
-
Cell Seeding:
-
Culture target and control cells to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of ADC and MMAE Dilutions:
-
Prepare a stock solution of the MMAE-based ADC and free MMAE in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the ADC and free MMAE in complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad range of concentrations to determine the approximate IC50, followed by a narrower range for more precise measurement.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared ADC or free MMAE dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 to 120 hours at 37°C with 5% CO2. The incubation time may need to be optimized depending on the cell line and the ADC.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The results of the in vitro cytotoxicity assay are typically presented as IC50 values, which represent the concentration of the drug that inhibits cell growth by 50%. These values are crucial for comparing the potency of different ADCs and for assessing their selectivity for target versus non-target cells.
Table 1: Example IC50 Values for an MMAE-Based ADC and Free MMAE
| Compound | Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| MMAE-ADC | BT-474 | High | 10.5 |
| MMAE-ADC | SKBR3 | High | 15.2 |
| MMAE-ADC | NCI-N87 | Moderate | 55.8 |
| MMAE-ADC | MCF-7 | Low/Negative | >1000 |
| MMAE-ADC | MDA-MB-468 | Negative | >1000 |
| Free MMAE | BT-474 | N/A | 1.2 |
| Free MMAE | SKBR3 | N/A | 1.5 |
| Free MMAE | NCI-N87 | N/A | 1.8 |
| Free MMAE | MCF-7 | N/A | 2.1 |
| Free MMAE | MDA-MB-468 | N/A | 2.5 |
Note: The IC50 values presented are for illustrative purposes only and can vary based on experimental conditions such as incubation time and the specific assay method used.
Table 2: Comparison of Cytotoxic Activity of MMAE in Different Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (ng/mL) |
| MDA-MB-468 | 48 hours | ~10 |
| MDA-MB-468 | 72 hours | ~1 |
| MDA-MB-453 | 48 hours | ~100 |
| MDA-MB-453 | 72 hours | ~10 |
Troubleshooting
Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. Variability can arise from several factors related to the ADC, cell culture conditions, and the assay protocol itself.
-
ADC Quality: Ensure the ADC is properly stored and handled to avoid aggregation or degradation. Minimize freeze-thaw cycles.
-
Cell Culture Conditions: Use authenticated cell lines with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of seeding.
-
Assay Protocol: Precisely control cell seeding density, incubation times, and reagent concentrations.
The in vitro cytotoxicity assay is a fundamental tool for the preclinical evaluation of MMAE-based ADCs. A well-designed and executed assay provides critical data on the potency and selectivity of an ADC, guiding further development and optimization. By following the detailed protocols and considering the potential for variability, researchers can generate reliable and reproducible data to advance the development of these promising cancer therapies.
References
Application Notes and Protocols for Cell-Based Assays of SuO-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The SuO-Val-Cit-PAB-MMAE ADC system represents a sophisticated approach, combining a monoclonal antibody (mAb) targeting a tumor-associated antigen, a cleavable linker, and the potent antimitotic agent, monomethyl auristatin E (MMAE).
This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of ADCs constructed with the this compound linker-payload system.
Core Components and Mechanism of Action
The this compound system is comprised of several key functional units:
-
SuO (N-hydroxysuccinimide ester): This reactive group facilitates the covalent conjugation of the linker-payload to primary amines, such as lysine residues, on the monoclonal antibody.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as the enzymatically cleavable linker. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[1][2] This ensures that the cytotoxic payload is preferentially released inside the target cancer cells.[1][]
-
PAB (p-aminobenzyl alcohol): The PAB moiety functions as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which is crucial for the traceless release of the unmodified MMAE drug.[4]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It acts as a mitotic inhibitor by binding to tubulin and disrupting microtubule polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug but is highly effective as an ADC payload.
The overall mechanism of action for an ADC utilizing the this compound system is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of MMAE. The mAb component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit linker.
-
Payload Release and Cytotoxic Effect: The cleavage of the linker and the subsequent self-immolation of the PAB spacer release the free MMAE into the cytoplasm. The released MMAE then binds to tubulin, disrupting the microtubule network, inducing cell cycle arrest, and ultimately leading to apoptotic cell death.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Caption: Experimental workflow for a cytotoxicity assay.
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Preparation: Prepare serial dilutions of the ADC and isotype control in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared ADC dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for 72-96 hours. The incubation time is critical for payloads like MMAE that induce cell-cycle arrest.
-
MTT/XTT Addition: Add 20 µL of 5 mg/mL MTT solution or 50 µL of XTT reagent to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: If using MTT, carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals. If using XTT, this step is not necessary.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.
Quantitative Data Summary:
| Cell Line | HER2 Status | ADC (mil40-15) IC50 (nM) | Naked Antibody (mil40) IC50 (nM) | MMAE IC50 (nM) |
| BT-474 | +++ | 0.23 | >300 | 0.18 |
| HCC1954 | +++ | 0.81 | >300 | 0.29 |
| NCI-N87 | +++ | 0.21 | >300 | 0.11 |
| MCF-7 | - | 64.2 | >300 | 0.11 |
| MDA-MB-468 | - | 268 | >300 | 0.09 |
Data adapted from a study on a Cys-linker-MMAE ADC targeting HER2.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the ADC.
Caption: Experimental workflow for an apoptosis assay.
Materials:
-
Target cell line
-
This compound ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the ADC at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Bystander Effect Assay
This assay assesses the ability of the ADC's payload, upon release from the target antigen-positive (Ag+) cells, to kill neighboring antigen-negative (Ag-) cells.
Method 1: Co-culture Assay
Caption: Workflow for a co-culture bystander effect assay.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
This compound ADC
-
Fluorescent protein vector (e.g., GFP) for labeling Ag- cells
-
Flow cytometer or high-content imaging system
Protocol:
-
Cell Labeling: Transfect the Ag- cell line with a fluorescent protein like GFP to distinguish it from the Ag+ cells.
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has low to no direct toxicity on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis: Quantify the viability of the GFP-positive Ag- cell population using flow cytometry or high-content imaging. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture control indicates a bystander effect.
Method 2: Conditioned Medium Transfer Assay
Caption: Workflow for a conditioned medium transfer bystander assay.
Protocol:
-
Generate Conditioned Medium: Treat Ag+ cells with a high concentration of the ADC (e.g., 10x IC50) for 48-72 hours.
-
Collect and Filter: Collect the supernatant (conditioned medium) and filter it through a 0.22 µm filter to remove any cells or debris.
-
Treat Bystander Cells: Add the conditioned medium to a fresh culture of Ag- cells.
-
Assess Viability: After 72-96 hours of incubation, assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT). A reduction in viability compared to cells treated with conditioned medium from untreated Ag+ cells indicates a bystander effect.
ADC Internalization Assay
This assay measures the rate and extent to which the ADC is internalized by the target cells, a critical step for payload delivery.
Caption: General workflow for an ADC internalization assay.
Materials:
-
Target cell line
-
This compound ADC
-
Fluorescent labeling kit for antibodies (e.g., pH-sensitive dye like pHrodo Red)
-
Flow cytometer or fluorescence microscope
Protocol:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.
-
Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC. Incubate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). As a negative control to measure surface binding, incubate a set of cells at 4°C, which inhibits active internalization.
-
Cell Harvesting and Analysis: After incubation, wash the cells to remove unbound ADC. Detach the cells and analyze the fluorescence intensity by flow cytometry. The increase in fluorescence over time at 37°C, corrected for the 4°C control, corresponds to the amount of internalized ADC.
Conclusion
The cell-based assays outlined in this document are fundamental for the preclinical evaluation of this compound ADCs. By systematically assessing cytotoxicity, apoptosis induction, bystander effect, and internalization, researchers can gain a comprehensive understanding of an ADC's potency, mechanism of action, and potential for therapeutic success. The provided protocols offer a robust framework for these essential in vitro studies.
References
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule drug.[1] This targeted delivery approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[] An ADC is comprised of three main components: the mAb, a cytotoxic payload, and a chemical linker that connects them.[1] The inherent complexity and heterogeneity of these molecules present significant analytical challenges.[3] Rigorous characterization of critical quality attributes (CQAs) is essential to ensure the safety, efficacy, and consistency of ADC products.
This document provides detailed application notes and experimental protocols for the key analytical methods used in ADC characterization.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody. It directly impacts the ADC's potency and pharmacokinetic properties. Beyond the average DAR, it is also crucial to understand the distribution of different drug-loaded species (e.g., antibodies with 0, 2, 4, 6, or 8 drugs). Several techniques are employed for this purpose, each offering distinct advantages.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for determining the average DAR and drug load distribution, particularly for cysteine-linked ADCs. It separates ADC species based on differences in hydrophobicity, which increases with the number of conjugated drug molecules. HIC uses non-denaturing conditions, which preserves the native structure of the ADC.
Experimental Protocol: HIC-HPLC for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of an ADC and calculate the average DAR.
Materials:
-
ADC Sample
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
HIC HPLC Column (e.g., Butyl-NPR, TSKgel HIC-ADC Butyl)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-2 min: 100% A
-
2-22 min: 0-100% B (linear gradient)
-
22-27 min: 100% B
-
27-30 min: 0-100% A (linear gradient)
-
30-35 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Data Presentation
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HIC-HPLC | Separation based on hydrophobicity. | Average DAR, Drug load distribution. | Robust, non-denaturing, high resolution for Cys-linked ADCs. | May have lower resolution for heterogeneous lysine-linked ADCs. |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions. | Average DAR from reduced chains. | Good for site-specific ADCs, can be coupled to MS. | Denaturing conditions can alter non-covalent structures. |
| Native MS | Intact mass measurement under non-denaturing conditions. | Average DAR, Drug load distribution, direct mass confirmation. | Provides accurate mass, can identify unexpected modifications. | Requires specialized MS-compatible mobile phases. |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine protein and drug concentrations. | Average DAR only. | Simple, rapid, minimal sample preparation. | Does not provide distribution, can be inaccurate if spectra overlap. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR characterization. Due to the denaturing conditions (low pH and organic solvents), it is often used to analyze the reduced light and heavy chains of the ADC separately.
Experimental Protocol: RP-HPLC for Reduced ADC DAR Analysis
Objective: To determine the average DAR by analyzing the drug load on the separated light and heavy chains.
Materials:
-
ADC Sample
-
Reduction Buffer (e.g., 10 mM Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
RP-HPLC Column (e.g., Proteomix RP-1000)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Reduction):
-
Dilute the ADC to 1 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: Proteomix RP-1000 (5 µm, 1000 Å, 2.1 x 150 mm)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 30% to 60% Mobile Phase B over 15 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the light chain (LC) and heavy chain (HC) with different numbers of drugs attached (e.g., LC, LC+1D; HC, HC+1D, HC+2D, HC+3D).
-
Calculate the weighted average DAR using a formula that sums the contributions from both chains.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly under native conditions, is a powerful tool for directly measuring the intact mass of the different drug-loaded ADC species. This allows for unambiguous determination of the DAR and distribution.
Experimental Protocol: Native SEC-MS for Intact ADC Analysis
Objective: To determine the intact mass of each ADC species and calculate the average DAR.
Materials:
-
ADC Sample
-
Mobile Phase: 50 mM Ammonium Acetate (NH₄OAc)
-
Size Exclusion Chromatography (SEC) Column (e.g., ACQUITY UPLC Protein BEH SEC)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm
-
Flow Rate: 0.2 mL/min
-
Mobile Phase: Isocratic elution with 50 mM Ammonium Acetate.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Acquisition Range: m/z 1000-7000.
-
Use non-denaturing ("native") MS conditions to preserve the intact ADC structure.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify each peak based on the mass of the antibody plus the mass of the corresponding number of drug-linker moieties.
-
Calculate the average DAR from the relative abundance of each species.
-
Caption: Workflow for ADC DAR Determination.
Purity, Aggregation, and Fragmentation Analysis
Ensuring the purity and stability of an ADC is critical. Aggregates and fragments can impact efficacy and potentially lead to immunogenicity. The conjugation of hydrophobic drugs can increase the propensity for aggregation.
Size Exclusion Chromatography (SEC)
SEC is the gold standard for quantifying aggregates and fragments. It separates molecules based on their hydrodynamic radius under non-denaturing conditions.
Experimental Protocol: SEC-HPLC for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.
Materials:
-
ADC Sample
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
SEC-HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Run Time: 15-20 minutes (isocratic)
-
-
Data Analysis:
-
Identify peaks corresponding to aggregates (eluting before the monomer) and fragments (eluting after the monomer).
-
Integrate the peak areas for all species.
-
Calculate the percentage of monomer, aggregate, and fragment by dividing their respective peak areas by the total peak area.
-
Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique used to assess the purity and integrity of ADCs under denaturing conditions (both non-reducing and reducing). It separates proteins based on their molecular weight.
Experimental Protocol: Non-Reduced CE-SDS for Purity Analysis
Objective: To assess the purity of the intact ADC and identify any fragments.
Materials:
-
ADC Sample
-
SDS Sample Buffer
-
Alkylating Agent (e.g., 40 mM Iodoacetamide - IAM)
-
CE-SDS system with UV detector
-
Bare-fused silica capillary
Procedure:
-
Sample Preparation:
-
Mix the ADC sample with SDS sample buffer.
-
Add IAM to prevent disulfide scrambling.
-
Heat at 70°C for 10 minutes to denature the protein.
-
-
Electrophoresis Conditions:
-
Capillary: Bare-fused silica
-
Separation Matrix: SDS gel buffer
-
Injection: Electrokinetic injection
-
Voltage: Constant voltage
-
Detection: UV at 220 nm
-
-
Data Analysis:
-
Analyze the resulting electropherogram to identify the main ADC peak and any peaks corresponding to fragments or impurities.
-
Calculate the relative percentage of each species based on the corrected peak area.
-
Caption: Workflow for ADC Purity and Aggregation Analysis.
Characterization of Conjugation Sites
Identifying the specific amino acid residues where the drug is attached is crucial, as the conjugation site can significantly impact the ADC's stability and efficacy. Peptide mapping using LC-MS/MS is the definitive method for this analysis.
Peptide Mapping by LC-MS/MS
This "bottom-up" approach involves enzymatically digesting the ADC into smaller peptides, separating them by LC, and then analyzing them by MS/MS to identify the drug-conjugated peptides and pinpoint the exact modification site.
Experimental Protocol: Peptide Mapping for Conjugation Site Analysis
Objective: To identify the specific lysine or cysteine residues conjugated with the drug-linker.
Materials:
-
ADC Sample
-
Denaturation Buffer: 8 M Urea or 6 M Guanidine HCl
-
Reduction Agent: 10 mM DTT
-
Alkylation Agent: 25 mM IAM
-
Proteolytic Enzyme: Trypsin (sequencing grade)
-
Quenching Agent: 1% Formic Acid
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation (Digestion):
-
Denaturation: Dilute the ADC sample (to ~1 mg/mL) in denaturation buffer.
-
Reduction: Add DTT and incubate at 37°C for 30-60 minutes.
-
Alkylation: Add IAM and incubate for 30 minutes in the dark at room temperature.
-
Buffer Exchange: Desalt the sample into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Digestion: Add trypsin (e.g., at a 1:20 enzyme:protein ratio) and incubate at 37°C for 4-16 hours. To improve the solubility of hydrophobic drug-loaded peptides, 10% acetonitrile can be added before digestion.
-
Quench: Stop the digestion by adding formic acid to a final concentration of ~0.1%.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from ~5% to 40% B over 60-90 minutes to separate the complex peptide mixture.
-
MS/MS: Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra.
-
Include the mass of the drug-linker as a variable modification on potential conjugation residues (e.g., cysteine or lysine).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of attachment. Look for characteristic "signature" fragment ions from the payload to aid in identification.
-
Caption: Workflow for ADC Conjugation Site Analysis.
Analysis of Free Drug Species
Residual free drug and related impurities from the manufacturing process are critical process-related impurities that must be monitored and controlled due to their potential toxicity.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is the most common approach for analyzing free drug species. The analysis typically requires a sample preparation step to remove the large protein component (the ADC itself) before injecting the sample onto the RP column.
Experimental Protocol: RP-LC for Free Drug Analysis
Objective: To quantify the amount of free, unconjugated drug-linker in the ADC sample.
Materials:
-
ADC Sample
-
Precipitation Solvent: Acetonitrile or Methanol:Ethanol (50% v/v)
-
RP-HPLC Column (e.g., C18)
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of ADC sample, add 150 µL of cold acetonitrile to precipitate the protein.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant, which contains the free drug, to a new vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, ~2.1 x 50 mm, <2 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the hydrophobic free drug from other small molecules.
-
Detection: UV at the λmax of the drug, or MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Quantify the free drug peak by comparing its area to an external calibration curve prepared with a known standard of the free drug.
-
Summary of Analytical Methods and Quantitative Data
The selection of appropriate analytical methods is crucial for the comprehensive characterization of ADCs. The following table summarizes the primary techniques and provides typical quantitative data for a well-characterized ADC, such as Trastuzumab Emtansine (T-DM1).
| Critical Quality Attribute | Primary Analytical Method(s) | Typical Quantitative Data (Example: T-DM1) |
| Average DAR | HIC, Native MS, RP-HPLC, UV/Vis | ~3.5 |
| Drug Distribution | HIC, Native MS | A distribution of species from DAR0 to DAR8 is observed. |
| Purity (Monomer %) | SEC-HPLC | >95% Monomer |
| Aggregates | SEC-HPLC | <5% High Molecular Weight Species |
| Fragments | CE-SDS (non-reduced) | <2% Low Molecular Weight Species |
| Conjugation Site | Peptide Mapping LC-MS/MS | Primarily surface-accessible lysine residues. |
| Free Drug | RP-HPLC | Typically <1% of total drug content. |
References
Determining the Drug-to-Antibody Ratio (DAR) of MMAE ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents, such as monomethyl auristatin E (MMAE), directly to cancer cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, profoundly influencing its therapeutic efficacy and safety profile.[1][2] An optimal DAR ensures effective payload delivery, while a DAR that is too high can lead to instability, aggregation, and off-target toxicity.[1] Conversely, a low DAR may result in diminished potency. Accurate and reproducible determination of the DAR is therefore essential throughout the discovery, development, and manufacturing of MMAE ADCs.[2]
This document provides detailed application notes and protocols for the most common analytical methods used to determine the DAR of ADCs conjugated with MMAE. These methods include UV-Vis Spectroscopy for average DAR determination, and chromatographic techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for detailed analysis of drug distribution. Mass Spectrometry (MS) is also discussed as a powerful tool for unambiguous DAR determination.[1]
Principle of MMAE ADCs
MMAE is a potent antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division. In a typical MMAE ADC, the cytotoxic payload is connected to the antibody via a linker. The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and the MMAE is released, leading to cell death. The methods described herein are applicable to various MMAE-linker constructs.
Methods for DAR Determination
A multi-faceted approach utilizing orthogonal analytical techniques is recommended for a comprehensive characterization of the DAR. The choice of method depends on the specific characteristics of the ADC, the desired level of detail (average DAR vs. distribution of drug-loaded species), and the available instrumentation.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the ADC solution at two different wavelengths—one where the antibody primarily absorbs (typically 280 nm) and another where the drug has a distinct absorbance maximum—the concentrations of the antibody and the drug can be determined. For MMAE, the absorbance is often measured around 248 nm.
Experimental Protocol: UV-Vis Spectroscopy
Materials:
-
Purified MMAE ADC sample
-
Conjugation buffer (e.g., PBS)
-
UV-transparent cuvettes (e.g., quartz)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Ensure the ADC sample is purified to remove any unconjugated drug. Dilute the ADC sample with conjugation buffer to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm and 248 nm.
-
DAR Calculation: The average DAR is calculated using the following equations, which are derived from the Beer-Lambert law for a two-component system:
-
CAb = (A280 - (εD,280 / εD,248) * A248) / εAb,280
-
CDrug = (A248 - (εAb,248 / εAb,280) * A280) / εD,248
-
Average DAR = CDrug / CAb
Where:
-
CAb and CDrug are the molar concentrations of the antibody and drug, respectively.
-
A280 and A248 are the absorbance values at the respective wavelengths.
-
εAb,280 and εAb,248 are the molar extinction coefficients of the antibody at the respective wavelengths.
-
εD,280 and εD,248 are the molar extinction coefficients of the drug at the respective wavelengths.
-
Data Presentation: Extinction Coefficients for DAR Calculation
| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| Antibody (Typical IgG) | 280 | ~210,000 |
| Antibody (Typical IgG) | 248 | Varies |
| MMAE | 280 | Varies |
| MMAE | 248 | ~15,000 - 20,000 |
Note: The exact extinction coefficients for the specific antibody and drug-linker conjugate should be determined experimentally.
Experimental Workflow: UV-Vis Spectroscopy
Caption: Workflow for average DAR determination using UV-Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity. It is considered a standard method for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs. The conjugation of hydrophobic MMAE to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will exhibit different hydrophobicities and can thus be separated. HIC is a non-denaturing technique, which is an advantage over RP-HPLC.
Experimental Protocol: HIC-HPLC
Materials:
-
Purified MMAE ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
System Preparation: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A.
-
Sample Preparation: If necessary, perform a buffer exchange to place the ADC sample into Mobile Phase A.
-
Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution: Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of conjugated drugs for each species.
Data Presentation: HIC-HPLC Results for a Typical MMAE ADC
| Peak | Drug-to-Antibody Ratio (DAR) | Retention Time (min) | Relative Peak Area (%) |
| 1 | 0 | 5.2 | 10.5 |
| 2 | 2 | 8.9 | 35.2 |
| 3 | 4 | 12.1 | 45.8 |
| 4 | 6 | 14.5 | 7.3 |
| 5 | 8 | 16.2 | 1.2 |
| Weighted Average DAR | 3.2 | 100 |
Note: Retention times and peak areas are illustrative and will vary depending on the specific ADC and chromatographic conditions.
Caption: Workflow for DAR determination using RP-HPLC of reduced ADC.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weights of the different ADC species, allowing for an unambiguous determination of the DAR distribution and average DAR. This can be performed on the intact ADC (native MS) or on the reduced subunits.
Principle: The ADC sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured. Deconvolution of the resulting mass spectrum provides the molecular weights of the unconjugated antibody and the various drug-conjugated forms.
References
Application Notes and Protocols for the Purification of SuO-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the purification of antibody-drug conjugates (ADCs) utilizing the SuO-Val-Cit-PAB-MMAE linker-payload system. The following sections outline a multi-step purification strategy designed to remove process-related impurities, such as unconjugated drug-linker, residual solvents, and aggregated ADC species, while isolating a product with a desired drug-to-antibody ratio (DAR) distribution.
Overview of the Purification Strategy
The purification of this compound ADCs is a critical downstream process that directly impacts the safety, efficacy, and stability of the final product. A typical purification workflow involves a series of chromatographic and filtration steps tailored to exploit the physicochemical differences between the desired ADC product and various impurities. The hydrophobic nature of the MMAE payload necessitates careful optimization of purification conditions to minimize aggregation and non-specific binding.
A multi-modal approach is often employed, commonly beginning with Tangential Flow Filtration (TFF) for initial buffer exchange and removal of small molecule impurities. This is typically followed by Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs. Cation Exchange Chromatography (IEX) can be used to remove charge variants and process-related impurities. Finally, Size Exclusion Chromatography (SEC) is employed to remove high molecular weight species (aggregates) and for final buffer exchange into the formulation buffer.
Figure 1: A typical multi-step workflow for the purification of ADCs.
Critical Quality Attributes (CQAs) for ADC Purification
Throughout the purification process, it is essential to monitor several critical quality attributes to ensure the final product meets the required specifications for safety and efficacy.
| Critical Quality Attribute | Analytical Method(s) | Typical Acceptance Criteria |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, Mass Spectrometry | Target average DAR of 3.5-4.0 |
| DAR Species Distribution | HIC-HPLC | Consistent distribution of DAR 0, 2, 4, 6, 8 species |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% monomer |
| High Molecular Weight Species (Aggregates) | Size Exclusion Chromatography (SEC) | <5% aggregate |
| Residual Free Drug-Linker | Reversed-Phase HPLC (RP-HPLC) | Undetectable or within specified low limits |
| Residual Solvents (e.g., DMSO) | Gas Chromatography (GC) | Within pharmacopoeial limits |
| Charge Variants | Ion Exchange Chromatography (IEX), cIEF | Consistent charge variant profile |
Table 1: Critical Quality Attributes and Analytical Methods for ADC Purification.
Detailed Experimental Protocols
The following protocols provide a general framework for the purification of this compound ADCs. Optimization of specific parameters may be required based on the specific antibody and conjugation process.
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Small Molecule Removal
TFF is an efficient method for the initial clean-up of the crude conjugation mixture. It is used to remove unconjugated this compound, residual organic solvents (e.g., DMSO), and to exchange the ADC into a buffer suitable for the first chromatography step.
Materials:
-
TFF system with a suitable pump and reservoir
-
Pellicon® Cassette with 30 kDa molecular weight cut-off (MWCO) membrane
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 for subsequent HIC)
-
Crude ADC conjugation mixture
Procedure:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the membrane with water followed by the diafiltration buffer.
-
Loading: Load the crude ADC mixture into the reservoir.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL) to reduce the volume for diafiltration.
-
Diafiltration: Perform constant volume diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. A minimum of 5-7 diavolumes is typically required to achieve sufficient removal of small molecules.
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired concentration for the next purification step.
-
Recovery: Recover the concentrated ADC from the TFF system.
Quantitative Outcome:
-
Solvent Removal: Typically achieves a >99.9% reduction in organic solvent concentration (e.g., a 3-log reduction).
-
Free Drug-Linker Removal: Significantly reduces the concentration of unconjugated linker-payload.
-
Recovery: >95% product recovery is expected.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for separating ADC species based on their hydrophobicity, which is directly related to the number of conjugated MMAE molecules. This allows for the isolation of a more homogeneous ADC population with a defined DAR distribution.
Materials:
-
HPLC system with a binary pump and UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol
-
TFF-purified ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Inject the ADC sample onto the equilibrated column.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 15-20 minutes to elute the different DAR species. The elution order is typically DAR0, DAR2, DAR4, DAR6, and DAR8, with higher DAR species eluting at lower salt concentrations due to their increased hydrophobicity.
-
Detection: Monitor the elution profile at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
Quantitative Outcome:
-
DAR Separation: Baseline or near-baseline separation of different DAR species.
-
DAR Distribution: The relative peak areas can be used to determine the percentage of each DAR species in the mixture. For example, a crude mixture might be refined to enrich the DAR4 and DAR6 species.
-
Recovery: Overall recovery from HIC can range from 70-90%, depending on the elution strategy and the hydrophobicity of the ADC.
Figure 2: Workflow for HIC purification of ADCs.
Protocol 3: Cation Exchange Chromatography (IEX) for Charge Variant Removal
IEX separates molecules based on differences in their net surface charge. For ADCs, this is useful for removing process-related impurities and for separating charge variants of the antibody itself.
Materials:
-
HPLC or FPLC system
-
Weak cation exchange column (e.g., ProPac™ WCX-10)
-
Mobile Phase A: 20 mM Sodium Acetate, pH 5.0
-
Mobile Phase B: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
HIC-purified ADC sample (buffer exchanged into Mobile Phase A)
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Loading: Load the buffer-exchanged ADC sample onto the column.
-
Elution: Apply a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 280 nm.
-
Fraction Collection: Collect the main peak corresponding to the desired ADC product.
Quantitative Outcome:
-
Impurity Removal: Can effectively remove host cell proteins and other charged impurities.
-
Charge Variant Separation: Separation of acidic and basic variants from the main ADC peak.
-
Recovery: Typically >90%.
Protocol 4: Size Exclusion Chromatography (SEC) for Aggregate Removal and Final Buffer Exchange
SEC is the final polishing step to remove high molecular weight species (aggregates) and to exchange the purified ADC into the final formulation buffer.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm)
-
Mobile Phase: Final formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
IEX-purified ADC sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the final formulation buffer.
-
Sample Injection: Inject the ADC sample onto the column.
-
Isocratic Elution: Run the column isocratically with the formulation buffer. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight species.
-
Detection: Monitor the absorbance at 280 nm.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
Quantitative Outcome:
-
Aggregate Removal: Can reduce aggregate levels from >5% to <1%.[1]
-
Purity: Achieves a final monomer purity of >98%.
-
Recovery: >95%.
Data Presentation: Summary of Purification Performance
The following tables summarize typical quantitative data obtained during the purification of a this compound ADC.
Table 2: HIC Purification of a Crude ADC Mixture
| DAR Species | % Composition Before HIC | % Composition After HIC |
| DAR 0 | 15 | < 2 |
| DAR 2 | 25 | 10 |
| DAR 4 | 35 | 55 |
| DAR 6 | 20 | 30 |
| DAR 8 | 5 | 3 |
| Average DAR | 3.6 | 4.2 |
Table 3: SEC Analysis for Aggregate Removal
| Sample | % Monomer | % Aggregate |
| Before SEC | 93.5 | 6.5 |
| After SEC | 99.2 | 0.8 |
Table 4: Removal of Process-Related Impurities
| Impurity | Concentration in Crude | Concentration in Final Product | Removal Efficiency |
| Unconjugated Drug-Linker | ~500 µg/mL | < 1 µg/mL | >99.8% |
| DMSO | 10% (v/v) | < 0.01% (v/v) | >99.9% |
Signaling Pathway and Mechanism of Action
The this compound linker is designed for stability in circulation and selective cleavage by lysosomal enzymes within target cancer cells.
Figure 3: Mechanism of action of a Val-Cit-PAB-MMAE ADC.
This comprehensive set of protocols and application notes provides a robust starting point for the purification of this compound ADCs. Researchers should adapt and optimize these methods to suit their specific antibody and process requirements.
References
Application Notes and Protocols for the Formulation of Antibody-Drug Conjugates with SuO-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing therapeutic efficacy.[1] These application notes provide a comprehensive guide to the formulation of ADCs utilizing the SuO-Val-Cit-PAB-MMAE linker-payload system. This system comprises a monoclonal antibody (mAb), the potent anti-tubulin agent Monomethyl Auristatin E (MMAE), and a sophisticated linker designed for stability in circulation and selective cleavage within the tumor microenvironment.[1][2]
The linker consists of several key components:
-
SuO (N-hydroxysuccinimide ester): A reactive group for covalent conjugation to primary amines, such as lysine residues, on the monoclonal antibody.[3]
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by lysosomal enzymes like Cathepsin B, which are often upregulated in tumor cells.[4]
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that connects the cleavable linker to the cytotoxic payload. Following the cleavage of the Val-Cit bond, the PAB moiety undergoes spontaneous 1,6-elimination to release the unmodified MMAE payload.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
These notes will detail the necessary protocols for conjugation, purification, characterization, and formulation of this compound ADCs, including data presentation and visualizations to aid in the successful development of these complex biotherapeutics.
Data Presentation: Physicochemical Properties and Formulation Components
A summary of the key physicochemical properties of the this compound linker-payload and common formulation components are presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1895916-24-1 | |
| Molecular Formula | C₆₃H₉₇N₁₁O₁₆ | |
| Molecular Weight | 1264.51 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C or -80°C, sealed, protected from light. Unstable in solution; prepare fresh. |
Table 2: Commonly Used Excipients in ADC Formulations
| Excipient Type | Examples | Purpose |
| Buffering Agents | Histidine, Succinate, Acetate, Phosphate | Maintain pH and stability |
| Lyoprotectants/Stabilizers | Sucrose, Trehalose, Mannitol | Protect against freezing and drying stresses |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation and surface adsorption |
| Bulking Agents | Glycine, Mannitol | Provide structure to the lyophilized cake |
| Solubilizers | Cyclodextrins | Enhance solubility of the ADC |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol outlines the steps for the covalent attachment of the this compound linker-payload to a monoclonal antibody via lysine side chains.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., Phosphate Buffer with EDTA, pH 7.0-7.5)
-
Quenching Solution (e.g., 0.1 M Glycine or Tris buffer)
-
Purification column (e.g., Sephadex G-25)
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the mAb into the conjugation buffer.
-
Adjust the mAb concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to create a concentrated stock solution. The compound is unstable in solution, so fresh preparation is recommended.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR), typically in the range of 5-10 fold molar excess.
-
Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect light-sensitive components.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching solution to a final concentration of 10 mM to react with any unreacted SuO-ester groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the ADC with a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
The average number of drug molecules conjugated to each antibody can be determined using UV/Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective molar extinction coefficients.
-
The DAR is calculated using the following formula: DAR = (Molar concentration of Drug) / (Molar concentration of Antibody)
Table 3: Molar Extinction Coefficients for DAR Calculation
| Parameter | Wavelength | Molar Extinction Coefficient (ε) |
| Antibody (Typical IgG) | 280 nm | ~210,000 M⁻¹cm⁻¹ |
| MMAE | ~248 nm | ~15,000 M⁻¹cm⁻¹ |
B. Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to assess the heterogeneity of the ADC preparation and determine the distribution of different drug-loaded species.
Typical HIC-HPLC Conditions:
-
Column: A HIC column suitable for antibody analysis (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 280 nm.
C. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
SEC is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.
Typical SEC-HPLC Conditions:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer and high molecular weight (HMW) species to calculate the percentage of aggregate.
Protocol 3: Lyophilization of the ADC
Lyophilization (freeze-drying) is a common strategy to improve the long-term storage stability of ADCs.
Procedure:
-
Formulation: Prepare the purified ADC in a lyophilization-ready formulation buffer containing appropriate lyoprotectants (e.g., sucrose, trehalose) and bulking agents (e.g., glycine, mannitol). The final formulation should be optimized to ensure the stability of the ADC during freezing and drying.
-
Filling: Aseptically fill the formulated ADC solution into sterile lyophilization vials.
-
Freezing: Place the vials in a freeze-dryer and cool them to a temperature below the glass transition temperature (Tg') of the formulation. This is a critical step to ensure proper ice crystal formation.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and gradually increase the shelf temperature to remove the frozen solvent by sublimation. The temperature should be kept below the collapse temperature of the formulation.
-
Secondary Drying (Desorption): After all the ice has sublimated, increase the shelf temperature further to remove any residual unfrozen water molecules.
-
Stoppering and Sealing: Once the drying process is complete, the vials are typically stoppered under vacuum or partial vacuum with an inert gas (e.g., nitrogen) and then sealed.
Visualizations
References
Application Notes and Protocols for SuO-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and utilization of the antibody-drug conjugate (ADC) linker payload, SuO-Val-Cit-PAB-MMAE. Adherence to these protocols is crucial for ensuring the integrity of the compound and obtaining reliable and reproducible experimental results.
Introduction
This compound is a key reagent in the development of antibody-drug conjugates. It comprises a potent anti-mitotic agent, monomethyl auristatin E (MMAE), linked to an N-hydroxysuccinimide (SuO) ester via a protease-cleavable valine-citrulline (Val-Cit) linker and a p-aminobenzylcarbamate (PAB) self-immolative spacer.[1][2][3] The SuO ester facilitates conjugation to primary amines, such as the lysine residues on monoclonal antibodies.[3][4] The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal enzymes like Cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the PAB spacer releases the active MMAE payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Handling and Storage
This compound is a cytotoxic and moisture-sensitive compound. Appropriate safety precautions and storage conditions are essential to maintain its stability and ensure user safety.
Safety Precautions
-
Cytotoxic Nature : this compound is highly cytotoxic. All handling should be performed in a designated area, such as a certified biological safety cabinet or a fume hood, to prevent inhalation or skin contact.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles, and chemotherapy-rated gloves.
-
Spill Management : A cytotoxic spill kit should be readily available. In case of a spill, follow established institutional protocols for cleaning and decontamination.
-
Waste Disposal : Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) as cytotoxic waste in accordance with institutional and local regulations.
Storage Conditions
Proper storage is critical to prevent degradation of the compound, particularly the hydrolysis of the SuO-ester.
| Form | Storage Temperature | Duration | Conditions |
| Lyophilized Powder | -20°C to -80°C | Up to 24 months | Tightly sealed vial, protected from light, desiccated environment. |
| Stock Solution in DMSO | -20°C to -80°C | Up to 1 month (useable), up to 6 months at -80°C | Aliquoted in tightly sealed vials to avoid freeze-thaw cycles. |
| Working Solutions | N/A | N/A | It is highly recommended to prepare solutions fresh on the day of use. |
Note : Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least one hour in a desiccator to prevent condensation.
Experimental Protocols
Preparation of Stock Solution
Materials:
-
This compound lyophilized powder
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO)
Protocol:
-
Allow the vial of this compound to warm to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. The solution should be clear.
-
Use the solution immediately. If short-term storage is necessary, aliquot into single-use vials and store at -80°C for no longer than one month.
Conjugation to Monoclonal Antibodies
This protocol describes a general method for conjugating this compound to the lysine residues of a monoclonal antibody. Optimization for each specific antibody is recommended.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound stock solution in DMSO
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 0.1 M glycine)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Workflow for ADC Conjugation:
Protocol:
-
Antibody Preparation : Buffer exchange the antibody into the conjugation buffer. Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation Reaction : Add the this compound stock solution to the antibody solution at a molar excess of 5-10 fold. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching : Add the quenching solution to a final concentration of 10 mM to quench any unreacted SuO-ester groups. Incubate for 15 minutes at room temperature.
-
Purification : Purify the ADC from unconjugated drug-linker using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4. Other methods like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) can also be used.
-
Collect the fractions containing the purified ADC.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC. It can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC).
Typical HIC-HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | HIC column suitable for antibody analysis (e.g., Butyl-NPR) |
| Mobile Phase A | High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0) |
| Mobile Phase B | Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) |
| Gradient | A decreasing salt gradient |
| Detection | UV absorbance at 280 nm |
The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on their hydrophobicity. The average DAR can be calculated from the peak areas. A typical DAR for lysine conjugation ranges from 2 to 4.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the IC50 value of the ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.
-
Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
MTT Assay : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Data Analysis : Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mechanism of Action and Signaling Pathway
The cytotoxic effect of an MMAE-containing ADC is a multi-step process that results in the induction of apoptosis.
Mechanism of Action of a vc-MMAE ADC:
-
Binding and Internalization : The ADC binds to a specific antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage : The internalized ADC is trafficked to the lysosome, where the acidic environment and proteases, such as Cathepsin B, cleave the Val-Cit linker.
-
Payload Release : Cleavage of the linker releases the active MMAE payload into the cytosol.
-
Inhibition of Tubulin Polymerization : Free MMAE binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis : The disruption of the microtubule network leads to G2/M phase cell cycle arrest, which ultimately triggers programmed cell death (apoptosis).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C63H97N11O16 |
| Molecular Weight | 1264.51 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO (≥50 mg/mL) |
These notes are intended to serve as a comprehensive guide for the handling and use of this compound. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the product-specific data sheet for the most accurate information.
References
Application Notes and Protocols for SuO-Val-Cit-PAB-MMAE in Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the SuO-Val-Cit-PAB-MMAE linker-payload system in the development of Antibody-Drug Conjugates (ADCs) for lymphoma research. This document details the mechanism of action, key experimental protocols, and relevant preclinical and clinical data to guide the design and evaluation of novel ADC therapeutics.
Introduction to this compound in ADC Development
The this compound is a widely utilized linker-payload combination in the field of oncology, particularly in the development of ADCs for hematological malignancies like lymphoma. It consists of three key components:
-
SuO (N-hydroxysuccinimide ester): A reactive group that facilitates the conjugation of the linker-payload to primary amines, such as lysine residues, on a monoclonal antibody (mAb).
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker system. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1] This ensures targeted release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.[1] The PAB spacer acts as a self-immolative unit, ensuring the efficient release of the unmodified payload upon cleavage.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that acts as a microtubule inhibitor. By disrupting microtubule polymerization, MMAE induces G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[2]
The strategic design of this system allows for stable circulation of the ADC in the bloodstream and potent, targeted cytotoxicity upon internalization into antigen-expressing lymphoma cells. A variation of this linker, SuO-Glu-Val-Cit-PAB-MMAE , incorporates a glutamic acid residue to enhance plasma stability, particularly in murine models, providing a more accurate assessment of therapeutic potential in preclinical studies.[3][4]
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker-payload is a multi-step process:
-
Targeting and Binding: The mAb component of the ADC selectively binds to a specific antigen overexpressed on the surface of lymphoma cells (e.g., CD30 on Hodgkin lymphoma cells or CD79b on B-cell lymphomas).
-
Internalization: Upon antigen binding, the ADC-antigen complex is internalized by the lymphoma cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the Val-Cit linker.
-
Payload Release and Cytotoxicity: The cleavage of the linker releases the potent MMAE payload into the cytoplasm of the cancer cell. The released MMAE then binds to tubulin, disrupting the microtubule network, leading to cell cycle arrest and ultimately, apoptosis.
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Intracellular signaling pathway of MMAE leading to apoptosis.
Preclinical Evaluation: Experimental Protocols
A thorough preclinical evaluation of ADCs utilizing the this compound system involves a series of in vitro and in vivo assays to characterize their potency, specificity, and efficacy.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative lymphoma cell lines.
Protocol:
-
Cell Seeding: Seed lymphoma cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in complete culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Standard workflow for an in vitro ADC cytotoxicity assay.
ADC Internalization Assay
This assay confirms that the ADC is internalized by the target lymphoma cells, which is a prerequisite for the intracellular release of MMAE.
Protocol (Flow Cytometry-Based):
-
Cell Seeding: Seed target lymphoma cells in a 96-well plate and incubate overnight.
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Treatment: Add serial dilutions of the labeled ADC to the cells.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). A control set should be incubated at 4°C to measure surface binding without internalization.
-
Cell Harvesting and Analysis: Detach the cells and analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence over time at 37°C indicates ADC internalization.
Bystander Effect Assay
This assay evaluates the ability of the released MMAE to kill neighboring antigen-negative lymphoma cells, which is important for efficacy in heterogeneous tumors.
Protocol (Co-culture Assay):
-
Cell Preparation: Label the antigen-negative lymphoma cells with a fluorescent marker (e.g., GFP).
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 96-120 hours.
-
Analysis: Measure the fluorescence intensity of the marker to specifically quantify the viability of the antigen-negative cell population. A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells indicates a bystander effect.
In Vivo Efficacy Studies in Lymphoma Xenograft Models
In vivo studies are crucial to evaluate the anti-tumor activity and tolerability of the ADC in a living organism.
Protocol:
-
Model Establishment: Subcutaneously implant human lymphoma cells (e.g., Hodgkin lymphoma cell line L-428 or DLBCL cell line SU-DHL-6) into immunodeficient mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control (e.g., PBS)
-
ADC with this compound (at various dose levels)
-
Non-targeting control ADC
-
Standard-of-care chemotherapy
-
-
Dosing: Administer the treatments, typically intravenously (IV), on a defined schedule (e.g., once every 3 weeks).
-
Monitoring: Measure tumor volume and body weight twice weekly to assess efficacy and toxicity, respectively.
-
Endpoints: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints may include complete tumor regression, survival analysis, and pharmacokinetic/pharmacodynamic (PK/PD) assessments.
Experimental Workflow for In Vivo Xenograft Studydot
References
- 1. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing SuO-Val-Cit-PAB-MMAE Conjugation Efficiency
Welcome to the technical support hub for optimizing your SuO-Val-Cit-PAB-MMAE conjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving conjugation efficiency and troubleshooting common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound conjugation?
The conjugation process relies on N-hydroxysuccinimide (NHS) ester chemistry. The SuO- (N-hydroxysuccinimide ester) group of the linker-drug reacts with primary amines (-NH2) on the antibody, predominantly the ε-amino groups of lysine residues. This reaction, a nucleophilic acyl substitution, forms a stable amide bond, covalently attaching the drug-linker to the antibody.[1]
Q2: What are the key components of the this compound drug-linker and their functions?
Each component plays a critical role in the functionality of the resulting Antibody-Drug Conjugate (ADC):[2]
-
SuO (N-hydroxysuccinimide ester): The reactive group that facilitates covalent bonding to lysine residues on the antibody.[3]
-
Glu (Glutamic Acid): Acts as a spacer, potentially improving solubility and spatial orientation.[2] The addition of a glutamic acid residue to the traditional Val-Cit linker has been shown to significantly enhance plasma stability, particularly in murine models, without compromising its susceptibility to cleavage by lysosomal proteases like cathepsin B.[3]
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This ensures the targeted release of the cytotoxic payload within the cancer cell.
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer. Following the cleavage of the Val-Cit linker by cathepsins, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the unmodified MMAE payload.
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for a vc-MMAE ADC and why is it important?
A typical average DAR for vc-MMAE ADCs is between 3 and 4. The DAR is a critical quality attribute because it directly influences the ADC's efficacy and safety. A low DAR may lead to insufficient potency, whereas a high DAR can negatively impact pharmacokinetics, stability, and potentially increase toxicity.
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a common challenge in ADC development. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inaccurate Antibody Concentration | Accurately determine the antibody concentration using a reliable method like UV-Vis spectroscopy (A280) or a BCA assay. Ensure the antibody solution is homogenous before sampling. |
| Degraded Linker-Drug | The SuO-ester is sensitive to moisture and can hydrolyze, which reduces its reactivity. Store the this compound linker-drug under desiccated conditions at the recommended temperature. Allow the vial to equilibrate to room temperature before opening and prepare the linker-drug solution immediately before use. |
| Suboptimal Reaction pH | The reaction between the SuO-ester and primary amines is most efficient at a slightly basic pH (typically 7.5-8.5). Ensure the conjugation buffer is at the optimal pH and verify the pH of the antibody solution before adding the linker-drug. |
| Insufficient Molar Ratio of Linker-Drug | The molar excess of the linker-drug may be too low to achieve the target DAR. Increase the molar ratio of this compound to the antibody. It is advisable to perform small-scale optimization experiments to determine the optimal ratio. |
Issue 2: High Levels of Aggregation
ADC aggregation can impact efficacy, safety, and stability.
| Potential Cause | Recommended Solutions |
| High DAR | MMAE is hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation. Aim for a lower target DAR if aggregation is a persistent issue. Optimize the purification process to remove aggregates, with Size Exclusion Chromatography (SEC) being a common method. |
| Unfavorable Buffer Conditions | The pH and salt concentration of the buffer can influence protein stability. Screen different buffer formulations for both the conjugation reaction and final storage to improve ADC stability. |
| High Concentration of Organic Solvent | The organic solvent (e.g., DMSO) used to dissolve the linker-drug can destabilize the antibody at high concentrations. Keep the final concentration of the organic co-solvent below 10% (v/v) in the reaction mixture to minimize the risk of denaturation and aggregation. |
Experimental Protocols
General ADC Conjugation Protocol
This protocol provides a general guideline. Optimization for each specific antibody is recommended.
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Drug Preparation:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
While gently stirring, add the dissolved linker-drug to the antibody solution at the desired molar ratio.
-
Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as Tris buffer or glycine to a final concentration of 50-100 mM.
-
-
Purification:
-
Purify the ADC from the unconjugated linker-payload and any aggregates using methods like Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis.
-
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the average DAR and the distribution of different drug-loaded species.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Gradient: A linear gradient from high to low salt concentration.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The different ADC species (DAR 0, 2, 4, 6, 8) will separate based on hydrophobicity, with higher DAR species eluting later.
-
Calculate the weighted average DAR by integrating the peak areas for each species.
-
Visual Guides
References
Technical Support Center: Synthesis of Val-Cit-PAB-MMAE
Welcome to the technical support center for the synthesis of the valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (Val-Cit-PAB-MMAE) drug linker, a critical component in the development of antibody-drug conjugates (ADCs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the synthesis of Val-Cit-PAB-MMAE?
A1: The multi-step synthesis of Val-Cit-PAB-MMAE is prone to several challenges. Key issues include incomplete coupling reactions leading to low yields, undesired side reactions such as racemization of amino acids, and difficulties in purifying the final product due to its complex structure and potential for aggregation.[1] The solubility of intermediates and the final compound can also pose significant hurdles.[2][3]
Q2: What is the role of each component in the Val-Cit-PAB-MMAE linker?
A2: Each component has a specific function:
-
Valine-Citrulline (Val-Cit): This dipeptide is a substrate for cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, enabling targeted drug release.[4][5]
-
p-Aminobenzylcarbamate (PAB): This acts as a self-immolative spacer. Once the Val-Cit linker is cleaved, the PAB moiety spontaneously decomposes to release the active MMAE payload.
-
Monomethyl Auristatin E (MMAE): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Q3: How should Val-Cit-PAB-MMAE and its intermediates be stored?
A3: Due to the sensitivity of the components, especially to hydrolysis, proper storage is critical. Lyophilized powders should be stored at -20°C or -80°C, protected from moisture and light. Solutions, particularly in DMSO, are unstable and should be prepared fresh before use. If short-term storage of a solution is necessary, it should be kept at -80°C.
Troubleshooting Guide
Low Yield in Peptide Coupling Steps
Problem: Observing low yields during the coupling of Fmoc-Val-Cit-PAB-OH to MMAE or other peptide bond formation steps.
| Possible Cause | Recommended Solution |
| Incomplete Activation of Carboxylic Acid | Ensure coupling reagents (e.g., HATU, HOBt) are fresh and anhydrous. Consider using a different coupling reagent if issues persist. |
| Steric Hindrance | Increase the reaction time and/or temperature. Use a higher excess of the activating agent and the amino acid being coupled. |
| Side Reactions (e.g., Racemization) | Use racemization-suppressing additives like HOBt. Optimize reaction conditions, such as temperature and base, to minimize epimerization. |
| Poor Solubility of Reactants | Switch to a more suitable solvent like anhydrous DMF or NMP. Sonication may aid in dissolving starting materials. |
Difficulties in Purification
Problem: Co-elution of impurities with the desired product during HPLC purification.
| Possible Cause | Recommended Solution |
| Formation of Diastereomers | Optimize the HPLC gradient and consider using a different stationary phase to improve resolution. Re-evaluate the coupling method to prevent racemization. |
| Aggregation of the Product | Purify the product promptly after synthesis. Lyophilize the purified product from a solution containing a low concentration of an organic acid (e.g., acetic acid) to disrupt aggregates. |
| Presence of Unreacted Starting Materials | Monitor the reaction closely using analytical HPLC to ensure completion before proceeding to purification. |
| Hydrolysis of the Linker | Work quickly and use anhydrous solvents to minimize exposure to water. |
Low Conjugation Efficiency to Antibodies
Problem: Achieving a lower than expected drug-to-antibody ratio (DAR) when conjugating a maleimide-functionalized Val-Cit-PAB-MMAE to an antibody.
| Possible Cause | Recommended Solution |
| Inefficient Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT). Ensure complete removal of the reducing agent before adding the drug-linker. |
| Hydrolysis of the Maleimide Group | Prepare the drug-linker solution fresh and add it to the antibody solution immediately after preparation to minimize hydrolysis. |
| Incorrect Stoichiometry | Accurately determine the antibody concentration. Use a slight molar excess of the drug-linker to drive the reaction. |
| Suboptimal Reaction Buffer | Ensure the pH of the reaction buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5). Avoid buffers containing primary amines (e.g., Tris) that can react with the maleimide. |
Experimental Protocols
Synthesis of Fmoc-Val-Cit-PAB-MMAE
A representative protocol for the coupling of the protected dipeptide linker to MMAE is as follows:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for a few minutes.
-
Add HATU (1.0 eq.) to the reaction mixture and stir at room temperature for 1 hour.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, purify the crude product by reverse-phase preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE as a solid after lyophilization.
Fmoc Deprotection to Yield NH2-Val-Cit-PAB-MMAE
-
Dissolve Fmoc-Val-Cit-PAB-MMAE (1.0 eq.) in DMF.
-
Add piperidine (20 eq.) to the solution and stir at room temperature for 20 minutes.
-
Monitor the deprotection by analytical HPLC.
-
After completion, purify the product by reverse-phase preparative HPLC to obtain the free amine derivative.
Visualizations
Caption: Synthesis workflow for NH2-Val-Cit-PAB-MMAE.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Overcoming Aggregation of MMAE-Containing ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome challenges related to the aggregation of Monomethyl Auristatin E (MMAE)-containing antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the development, formulation, and handling of MMAE-containing ADCs.
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower DAR. ADCs with high DARs, especially with hydrophobic payloads like MMAE, are more prone to aggregation.[1][2] | Reduced aggregation propensity due to decreased surface hydrophobicity.[1] |
| Unfavorable Conjugation Conditions | Perform the conjugation with the antibody immobilized on a solid support (e.g., affinity resin). This "Lock-Release" approach physically separates antibody molecules during conjugation, preventing them from aggregating.[1][3] | Minimized aggregation during the conjugation step, resulting in a purer initial product. |
| Inappropriate Buffer Conditions | Ensure the conjugation buffer pH is not near the isoelectric point (pI) of the antibody, as this is where solubility is lowest. Adjust the salt concentration; both excessively low and high concentrations can promote aggregation. | Improved antibody stability and solubility during the reaction. |
| Presence of Organic Solvents | Minimize the concentration of organic co-solvents needed to dissolve the MMAE-linker. Some solvents are known to promote protein aggregation. | Reduced solvent-induced denaturation and aggregation. |
Problem 2: Aggregation increases over time during storage.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Suboptimal Formulation Buffer | Screen a panel of formulation buffers with varying pH and excipients to identify conditions that maximize ADC stability. The optimal pH should be sufficiently far from the antibody's pI. | Enhanced long-term stability and reduced aggregation during storage. |
| Absence of Stabilizing Excipients | Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) into the formulation. | Shielding of hydrophobic patches and prevention of intermolecular interactions, leading to reduced aggregation. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature, typically 2-8°C for short-term storage. For long-term storage, consider lyophilization or storage at ≤ -20°C in a buffer containing cryoprotectants. Avoid repeated freeze-thaw cycles. | Minimized temperature-induced degradation and aggregation. |
| High ADC Concentration | If the application allows, store the ADC at a lower concentration. High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. | Reduced probability of molecular clustering and aggregation. |
| Light Exposure | Protect the ADC formulation from light, as exposure can trigger degradation of photosensitive payloads and the protein, leading to aggregation. | Prevention of light-induced chemical modifications that can cause aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in MMAE-containing ADCs?
Aggregation of MMAE-containing ADCs is primarily driven by the increased hydrophobicity of the ADC molecule resulting from the conjugation of the hydrophobic MMAE payload. This hydrophobicity promotes self-association to minimize the exposure of these nonpolar regions to the aqueous environment. Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of MMAE molecules per antibody increases the overall hydrophobicity and propensity for aggregation.
-
Conjugation Process Stress: The chemical conditions of the conjugation reaction, such as pH, temperature, and the use of organic co-solvents, can induce conformational changes in the antibody, exposing hydrophobic regions that are normally buried.
-
Suboptimal Formulation: An inappropriate buffer pH (especially near the antibody's isoelectric point) or ionic strength can reduce the ADC's solubility and promote aggregation.
-
Storage and Handling: Physical stresses such as elevated temperatures, freeze-thaw cycles, and mechanical agitation can lead to ADC degradation and aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of MMAE ADCs?
A higher DAR leads to increased surface hydrophobicity of the ADC, which is a primary driver of aggregation. Studies have shown a direct correlation between higher DAR values and an increased tendency for aggregation, especially for hydrophobic payloads like MMAE. For instance, a trastuzumab-MMAE ADC with a DAR of 8 showed significantly more aggregation under thermal stress compared to its lower DAR counterparts.
Quantitative Data on DAR and Aggregation
| ADC | DAR | Storage Condition | Aggregation (%) | Reference |
| Trastuzumab-MMAE | 8 | 4°C, 2 days | Moderately aggregated | |
| Trastuzumab-MMAE | 8 | 40°C, 2 days | >95% | |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | 40°C, 2 days | 2% |
Q3: What analytical techniques are used to detect and quantify ADC aggregation?
Several analytical methods can be employed to assess ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the industry standard for quantifying aggregates based on differences in hydrodynamic volume. High-performance liquid chromatography (HPLC) systems equipped with SEC columns can separate high molecular weight (HMW) species (aggregates) from the monomeric ADC.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates. It can be used to monitor the onset of aggregation under different formulation conditions.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing and quantifying molecular species, particularly for detecting ADC aggregates in formulations. It is highly sensitive to changes in molecular weight.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling SEC with mass spectrometry (SEC-MS) allows for the identification and characterization of different aggregate species by providing mass information.
Q4: How can formulation excipients help in preventing the aggregation of MMAE ADCs?
Excipients are crucial for stabilizing ADCs and preventing aggregation through various mechanisms:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These excipients stabilize the protein structure through preferential exclusion and can also act as cryoprotectants during lyophilization.
-
Amino Acids (e.g., Arginine, Glycine, Proline): Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface, thus preventing protein-protein interactions. Glycine can enhance the stability of the native protein structure.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are effective in preventing surface adsorption and aggregation by shielding hydrophobic interfaces. They are typically used at low concentrations (0.01% to 0.1%).
Q5: What is the role of hydrophilic linkers and PEGylation in mitigating ADC aggregation?
Incorporating hydrophilic linkers or using PEGylation (the attachment of polyethylene glycol chains) can significantly reduce the aggregation propensity of MMAE-containing ADCs.
-
Hydrophilic Linkers: Linkers containing hydrophilic moieties, such as PEG groups or charged sulfonate groups, can decrease the overall hydrophobicity of the ADC, thereby improving its solubility and stability.
-
PEGylation: PEG chains create a hydrophilic shield around the ADC, which can mask hydrophobic regions, reduce intermolecular interactions, and improve the pharmacokinetic profile.
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
Low-protein-binding 0.22 µm filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. HMW species will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.
-
Data Analysis: Integrate the peak areas of the HMW species and the monomer. Calculate the percentage of aggregation as: % Aggregation = (Area of HMW peaks / Total area of all peaks) * 100
Protocol 2: Formulation Screening by Dynamic Light Scattering (DLS)
Objective: To evaluate the effect of different buffer conditions on the aggregation state of an ADC.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
ADC stock solution
-
A panel of screening buffers (e.g., varying pH, ionic strength, and excipients)
Methodology:
-
Sample Preparation: Prepare a series of ADC samples (e.g., at 0.5-1.0 mg/mL) in the different screening buffers. Ensure all solutions are filtered and free of dust.
-
Instrument Setup: Set the instrument parameters (e.g., temperature, measurement duration, number of acquisitions) according to the manufacturer's guidelines.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Initiate the measurement to obtain the size distribution profile.
-
Data Analysis:
-
Monomeric ADC: Will exhibit a single, narrow peak with a low polydispersity index (PDI < 0.2).
-
Aggregated ADC: Will show a second peak at a larger hydrodynamic radius or a significant increase in the average particle size and PDI.
-
Compare the results across the different buffer conditions to identify the formulation that best maintains the ADC in its monomeric state.
-
Visualizations
References
Technical Support Center: Troubleshooting Low Cytotoxicity of MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cytotoxicity with their Monomethyl Auristatin E (MMAE) Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues that can lead to lower-than-expected potency of MMAE ADCs in a question-and-answer format.
Question 1: My MMAE ADC shows low potency in vitro. What are the potential causes related to the ADC itself?
Answer:
-
Suboptimal Drug-to-Antibody Ratio (DAR): The number of MMAE molecules conjugated to each antibody significantly impacts potency. While a higher DAR can increase potency, it can also lead to aggregation and faster clearance in vivo.[1][2][3][4] Conversely, a DAR that is too low will result in insufficient payload delivery. It is essential to determine the optimal DAR for your specific ADC.
-
Linker Instability: Premature cleavage of the linker in the cell culture medium can lead to a loss of targeted delivery and reduced potency.[5] The stability of the linker should be assessed in the relevant biological matrix.
-
ADC Aggregation: Increased hydrophobicity due to MMAE conjugation can cause ADCs to aggregate, which may reduce their ability to bind to the target antigen and be internalized by cells.
-
Conjugation Issues: Improper conjugation can lead to a heterogeneous mixture of ADC species with varying DARs and conjugation sites, affecting overall potency and reproducibility. Problems during conjugation can also arise from impure antibody preparations.
Question 2: I've confirmed my ADC characteristics are optimal, but the cytotoxicity is still low. What cell-related factors should I investigate?
Answer:
The characteristics of the target cells are critical for ADC efficacy. Here are key factors to consider:
-
Low or Heterogeneous Target Antigen Expression: The potency of an ADC is highly dependent on the level of target antigen expression on the cell surface. Low or variable expression within the cell population will lead to reduced ADC binding and internalization, resulting in lower cytotoxicity.
-
Inefficient Internalization and Trafficking: For the MMAE payload to be released, the ADC must be internalized and trafficked to the lysosome. If the target receptor does not internalize efficiently upon antibody binding, the cytotoxic effect will be minimal.
-
Development of Drug Resistance: Target cells can develop resistance to MMAE through various mechanisms:
-
Upregulation of Multidrug Resistance (MDR) Transporters: The most common mechanism is the upregulation of efflux pumps like P-glycoprotein (P-gp or MDR1), which actively pump MMAE out of the cell, reducing its intracellular concentration.
-
Downregulation of Target Antigen: Chronic exposure to the ADC can lead to the selection of cells with lower antigen expression.
-
Altered Lysosomal Function: Impaired lysosomal processing can hinder the release of MMAE from the ADC.
-
Question 3: My in vitro assay setup might be the issue. What experimental parameters should I check?
Answer:
The design of your cytotoxicity assay is crucial for obtaining reliable results.
-
Incorrect Assay Duration: The cytotoxic effects of MMAE, which arrests the cell cycle at the G2/M phase, may take time to become apparent. Ensure your assay duration (typically 72-96 hours) is sufficient to observe the full effect.
-
Cell Seeding Density: The number of cells seeded per well can influence the outcome. High cell densities might lead to contact inhibition or nutrient depletion, masking the cytotoxic effect.
-
Reagent Quality and Handling: Ensure the quality and proper storage of all reagents, including the ADC and assay components. MMAE is susceptible to degradation, and repeated freeze-thaw cycles of the ADC should be avoided.
-
Choice of Cytotoxicity Assay: Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity). Ensure the chosen assay is appropriate for the expected mechanism of action of MMAE.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MMAE and how does it induce cytotoxicity?
A1: Monomethyl Auristatin E (MMAE) is a potent antimitotic agent. After the ADC is internalized and trafficked to the lysosome, the linker is cleaved, releasing free MMAE into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Q2: How does the "bystander effect" of MMAE work, and how can it be affected?
A2: MMAE is a membrane-permeable payload. This means that once released inside a target-positive cell, it can diffuse out and kill neighboring antigen-negative tumor cells. This "bystander effect" is beneficial for treating heterogeneous tumors where not all cells express the target antigen. However, this property can also contribute to off-target toxicity if the ADC is taken up by non-target cells.
Q3: My MMAE-ADC is potent against some cell lines but not others, despite all expressing the target antigen. Why?
A3: This is a common observation and can be attributed to several factors beyond just antigen expression:
-
Intrinsic MMAE Sensitivity: Different cell lines can have varying intrinsic sensitivities to free MMAE. This can be due to differences in cell cycle kinetics, apoptotic pathways, or expression of drug efflux pumps.
-
Internalization and Trafficking Rates: Even if the antigen is present, the rate at which the ADC-antigen complex is internalized and trafficked to the lysosome can differ between cell lines, affecting the rate and amount of MMAE release.
-
Basal Expression of MDR Transporters: Some cell lines may have a higher basal expression of MDR transporters like MDR1, making them inherently more resistant to MMAE.
Q4: Can the linker chemistry influence the cytotoxicity of my MMAE ADC?
A4: Yes, the linker plays a crucial role.
-
Cleavable vs. Non-cleavable Linkers: MMAE is typically used with cleavable linkers (e.g., valine-citrulline) that are designed to be stable in circulation but are cleaved by lysosomal enzymes like cathepsin B. The efficiency of this cleavage can impact the amount of free MMAE released.
-
Linker Stability: As mentioned earlier, poor linker stability in the bloodstream can lead to premature payload release and increased systemic toxicity with reduced efficacy.
Data Presentation
Table 1: Factors Influencing MMAE ADC Potency
| Category | Factor | Impact on Cytotoxicity | Troubleshooting Considerations |
| ADC Characteristics | Drug-to-Antibody Ratio (DAR) | Higher DAR can increase potency but also aggregation and clearance. | Optimize DAR for a balance of potency and stability. |
| Linker Stability | Unstable linkers lead to premature payload release and reduced efficacy. | Perform plasma stability assays. | |
| Aggregation | Aggregates can have reduced binding and internalization. | Characterize ADC for aggregation (e.g., by SEC). | |
| Cellular Factors | Target Antigen Expression | Low or heterogeneous expression reduces ADC binding. | Quantify antigen expression on target cells (e.g., by flow cytometry). |
| Internalization Rate | Slow internalization leads to less payload delivery. | Perform internalization assays. | |
| MDR Transporter Expression | High expression of pumps like MDR1 leads to MMAE efflux and resistance. | Assess MDR1 expression and activity. | |
| Experimental Setup | Assay Duration | Insufficient time may not capture the full cytotoxic effect. | Extend incubation time (e.g., 72-96 hours). |
| Cell Density | High density can mask cytotoxicity. | Optimize cell seeding density. | |
| Reagent Handling | Improper storage can degrade the ADC. | Avoid repeated freeze-thaw cycles. |
Table 2: Comparison of MMAE and MMAF Properties
| Property | MMAE | MMAF | Reference(s) |
| Membrane Permeability | Permeable | Impermeable | |
| Bystander Effect | Yes | No | |
| Substrate for MDR1 | Yes | No | |
| Relative Potency | Generally more potent in vitro | Can be less potent in vitro due to lower permeability |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the in vitro cytotoxicity of an MMAE ADC.
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE ADC and a relevant isotype control ADC in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.
2. ADC Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of an ADC.
-
Cell Preparation: Harvest target cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
ADC Incubation: Incubate the cells with a fluorescently labeled ADC or the test ADC at a specific concentration on ice for 30-60 minutes to allow binding but prevent internalization.
-
Internalization Induction: Shift the temperature to 37°C to allow internalization to proceed. Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching of Surface Fluorescence: At each time point, stop internalization by placing the cells on ice. Add a quenching solution (e.g., trypan blue for FITC-labeled antibodies) to quench the fluorescence of the ADC remaining on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the internalized fluorescence signal.
Visualizations
Caption: Mechanism of action of an MMAE ADC.
Caption: Troubleshooting workflow for low MMAE ADC cytotoxicity.
Caption: Common resistance mechanisms to MMAE ADCs.
References
- 1. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Plasma Stability of Val-Cit Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature Val-Cit linker cleavage in plasma?
A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease overexpressed in the tumor microenvironment.[1] However, premature cleavage in plasma can occur, particularly in preclinical mouse models. This instability is primarily caused by the enzymatic activity of carboxylesterase 1c (Ces1c) in mouse plasma, which hydrolyzes the amide bond within the Val-Cit-PABC linker.[2][3] In human plasma, neutrophil elastase has also been identified as a source of off-target cleavage, potentially leading to toxicities like myelosuppression.[4][5]
Q2: Why is there a discrepancy in Val-Cit linker stability between mouse and human plasma?
A2: Val-Cit linkers are generally stable in human and primate plasma but show significant instability in rodent plasma. This is due to higher levels of the carboxylesterase Ces1c enzyme in mouse plasma compared to human plasma. Ces1c can recognize and cleave the Val-Cit sequence, leading to premature payload release before the ADC reaches the target tumor cells.
Q3: What are the consequences of premature linker cleavage?
A3: Premature cleavage of the Val-Cit linker leads to the systemic release of the cytotoxic payload. This can result in several adverse outcomes, including:
-
Off-target toxicity: The released payload can harm healthy tissues, leading to side effects.
-
Reduced therapeutic efficacy: Less active drug reaches the tumor site, diminishing the ADC's effectiveness.
-
Inaccurate preclinical data: Instability in mouse models can lead to misleading estimations of an ADC's therapeutic window and potential, possibly causing promising candidates to be prematurely discontinued.
Q4: How can the plasma stability of Val-Cit linkers be improved?
A4: Several strategies have been developed to enhance the plasma stability of Val-Cit linkers:
-
Amino Acid Substitution: Introducing a hydrophilic glutamic acid residue at the P3 position to create a Glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker significantly increases resistance to Ces1c cleavage in mouse plasma without affecting its susceptibility to Cathepsin B. Other modifications, such as creating a Glutamic acid-glycine-citrulline (EGCit) linker, can provide resistance to both Ces1c and human neutrophil elastase.
-
"Exolinker" Design: This approach repositions the cleavable peptide to the "exo" position of the p-aminobenzylcarbamate (PABC) moiety. This design, often incorporating hydrophilic amino acids like glutamic acid, can improve plasma stability, reduce aggregation, and allow for higher drug-to-antibody ratios (DARs).
-
Site-Specific Conjugation: The site of conjugation on the antibody can impact linker stability. Attaching the linker to a less solvent-exposed site can help protect it from plasma enzymes.
-
Alternative Linker Chemistries: Researchers have explored other linker designs, such as cyclobutane-1,1-dicarboxamide (cBu)-based linkers for increased Cathepsin B specificity, and tandem-cleavage linkers that require two enzymatic steps for payload release.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High levels of premature payload release observed in in vivo mouse studies.
| Possible Cause | Troubleshooting Steps |
| Cleavage by mouse carboxylesterase 1c (Ces1c) | 1. Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare your ADC's stability to a control with a more stable linker (e.g., non-cleavable or Glu-Val-Cit). 2. Modify the Linker: Synthesize and test an ADC with a Glu-Val-Cit linker, which has demonstrated increased stability in mouse plasma. 3. Optimize Conjugation Site: If using stochastic conjugation, consider site-specific conjugation to a less solvent-exposed region of the antibody. |
| Inappropriate Spacer Length | 1. Evaluate Spacer: Longer spacers can increase the linker's exposure to plasma enzymes. Assess if a shorter spacer can be used without compromising the payload's activity. |
Issue 2: Inconsistent or lower-than-expected efficacy in mouse tumor models.
| Possible Cause | Troubleshooting Steps |
| Linker Instability Leading to Reduced Drug Delivery | 1. Conduct Pharmacokinetic (PK) Analysis: In your mouse model, measure the concentrations of both the total antibody and the intact, conjugated ADC over time. A faster clearance of the conjugated ADC compared to the total antibody is a strong indicator of linker instability. 2. In Vitro Stability Correlation: Perform an in vitro plasma stability assay and compare the results with your in vivo findings to confirm that linker cleavage is the root cause. |
| Suboptimal Linker Chemistry for the Target | 1. Re-evaluate Linker Choice: Consider if a different cleavable linker (e.g., pH-sensitive) or a non-cleavable linker might be more appropriate for your specific target and payload. |
Data Summary Tables
Table 1: Comparison of Val-Cit and Modified Linker Stability in Mouse Plasma
| Linker Type | Key Modification | Relative Stability in Mouse Plasma | Reference |
| Val-Cit | Standard dipeptide | Low, prone to degradation | |
| Glu-Val-Cit (EVCit) | Addition of Glutamic acid at P3 | High, increased resistance to Ces1c | |
| Exolinker (e.g., with Glu) | Repositioned cleavable peptide | High, enhanced stability and hydrophilicity | |
| Val-Ala | Alanine replaces Citrulline | Moderate, more stable than Val-Cit but can still be labile |
Table 2: In Vivo Stability of Different ADC Linkers in Rodents
| Linker Type | Animal Model | Measurement | Result | Reference(s) |
| Val-Cit-PABC | Mouse | Plasma concentration of conjugated payload | Rapid clearance | |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Rat | Total ADC (conjugated payload) | Remained mostly intact at Day 12 | |
| Mono-cleavage (Val-Cit) | Rat | Total ADC (conjugated payload) | Rapid payload loss |
Experimental Protocols & Visualizations
Experimental Workflow & Signaling Pathways
Caption: Workflow for evaluating Val-Cit linker stability.
Caption: Intended vs. unintended cleavage of Val-Cit linkers.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from various species (e.g., mouse, rat, human) in a controlled, in vitro setting.
Materials:
-
ADC of interest
-
Plasma (e.g., mouse, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
-
-80°C freezer
Methodology:
-
Preparation: Thaw frozen plasma at 37°C. Prepare ADC stock solutions in PBS.
-
Incubation: Add the ADC to the plasma to a final concentration (e.g., 1 mg/mL). A control sample should be prepared with the ADC in PBS. Incubate all samples at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). Immediately snap-freeze the aliquots in liquid nitrogen and store at -80°C to halt any enzymatic reactions.
-
ADC Isolation: Thaw the samples on ice. Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.
-
Analysis:
-
Drug-to-Antibody Ratio (DAR) Analysis (LC-MS): Elute the captured ADC and analyze by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
Free Payload Analysis (LC-MS): Analyze the supernatant (plasma fraction after ADC capture) by LC-MS to quantify the amount of released payload.
-
Total and Conjugated Antibody (ELISA): Use an antigen-coated plate to capture the ADC and a secondary antibody against the payload to detect conjugated ADC. A separate ELISA can be used to measure total antibody.
-
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that the Val-Cit linker is susceptible to cleavage by its intended enzyme, Cathepsin B.
Materials:
-
ADC of interest
-
Activated human Cathepsin B
-
Cathepsin B inhibitor (for control)
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
Incubator at 37°C
-
LC-MS or RP-HPLC system
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 100 µg/mL) in the reaction buffer.
-
Initiation: Initiate the reaction by adding activated Cathepsin B (e.g., 1 µM final concentration). For a negative control, set up a parallel reaction containing a Cathepsin B inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Analysis of Cleavage Products: Analyze the samples by RP-HPLC or LC-MS. Monitor the decrease in the peak area corresponding to the intact ADC and the increase in the peak area of the released payload over time. Calculate the rate of cleavage from this data.
References
reducing off-target toxicity of SuO-Val-Cit-PAB-MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SuO-Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs). The information aims to address common challenges related to off-target toxicity and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for Val-Cit-PAB-MMAE ADCs?
The primary mechanisms of off-target toxicity for ADCs utilizing the Valine-Citrulline (Val-Cit) linker with MMAE are multifaceted:
-
Premature Linker Cleavage: The Val-Cit linker, while designed for cleavage by cathepsin B within tumor cells, can be prematurely cleaved in systemic circulation.[1][2] This premature release of the highly potent MMAE payload can lead to systemic toxicity.[3] Enzymes such as human neutrophil elastase (NE) and carboxylesterase 1c (Ces1c) have been identified as culprits in this undesired cleavage.[1][2]
-
The Bystander Effect: MMAE is a membrane-permeable cytotoxic agent. After its release inside a target cancer cell, it can diffuse into neighboring cells, including healthy, antigen-negative cells, and induce apoptosis. While this "bystander effect" can enhance anti-tumor efficacy in heterogeneous tumors, it also contributes to off-target toxicity if the payload is released in healthy tissues.
-
Non-Specific Uptake: Intact ADCs can be taken up by healthy cells through mechanisms other than target antigen binding. These include nonspecific endocytosis and Fc-mediated uptake by immune cells. This can lead to the release of MMAE in non-target cells and subsequent toxicity.
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. The ADC can bind to these antigens, leading to the destruction of normal cells and causing side effects.
Q2: What are the common dose-limiting toxicities observed with MMAE-based ADCs?
MMAE, a potent microtubule inhibitor, is associated with a specific set of dose-limiting toxicities, primarily due to its effect on rapidly dividing cells. These toxicities are often observed across different MMAE-containing ADCs, regardless of the target antigen.
Common toxicities include:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, which increases the risk of infection. This is thought to be caused by the systemic release of MMAE, affecting myeloid cells.
-
Thrombocytopenia: A reduction in platelet count, which can lead to an increased risk of bleeding. This may result from the inhibition of megakaryocyte differentiation.
-
Peripheral Neuropathy: Damage to peripheral nerves, which can cause symptoms like pain, numbness, and tingling in the hands and feet. This is likely due to the non-specific uptake of the ADC or free MMAE by neurons.
-
Ocular Toxicity: Adverse effects on the eyes, such as blurred vision and dry eyes, have been reported with some ADCs.
Q3: How does the SuO-Glu-Val-Cit-PAB-MMAE linker differ from the standard Val-Cit linker, and what are its advantages?
The SuO-Glu-Val-Cit-PAB-MMAE linker is an evolution of the traditional Val-Cit linker, designed to improve its stability.
-
SuO (N-Hydroxysuccinimide Ester): This is a reactive group that facilitates the conjugation of the linker to the antibody's lysine residues.
-
Glu (Glutamic Acid): The key innovation is the addition of a glutamic acid residue. This enhancement increases the linker's stability in plasma, particularly in preclinical rodent models where the Val-Cit linker is susceptible to premature cleavage by carboxylesterase 1c (Ces1c). This improved stability allows for a more accurate assessment of the ADC's efficacy and toxicity.
-
Val-Cit (Valine-Citrulline): This dipeptide remains the core of the cleavable mechanism, targeted by cathepsin B in the lysosomal environment of tumor cells.
-
PAB (p-Aminobenzyl Alcohol): This self-immolative spacer ensures the traceless release of the unmodified MMAE payload upon Val-Cit cleavage.
The primary advantage of the SuO-Glu-Val-Cit-PAB-MMAE linker is its enhanced plasma stability, which helps to reduce off-target toxicity by minimizing the premature release of MMAE.
Troubleshooting Guides
Issue 1: High levels of off-target cytotoxicity observed in in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature linker cleavage in culture medium | 1. Assay Control: Include a non-targeting ADC control with the same linker-payload to assess non-specific uptake and toxicity. 2. Linker Stability Assay: Incubate the ADC in the culture medium for the duration of the assay, then analyze the supernatant for free MMAE using LC-MS. | A non-targeting ADC should show significantly less cytotoxicity. Low levels of free MMAE in the supernatant indicate linker stability. |
| Bystander effect in dense cultures | 1. Cell Seeding Density: Titrate the cell seeding density to determine if toxicity correlates with cell-to-cell proximity. 2. Co-culture Bystander Assay: Perform a co-culture assay with antigen-positive and antigen-negative cells (labeled with a fluorescent marker) to visualize and quantify the bystander effect. | Reduced toxicity at lower cell densities. Quantification of the killing of antigen-negative cells will confirm the bystander effect. |
| Non-specific uptake by cells | 1. Competition Assay: Co-incubate the ADC with an excess of the "naked" (unconjugated) antibody to see if it reduces toxicity. 2. Fc Receptor Blocking: If non-specific uptake via Fc receptors is suspected, use Fc receptor blocking agents in your assay. | A reduction in cytotoxicity suggests that the uptake is target-mediated. A decrease in toxicity after blocking indicates Fc-mediated uptake. |
Issue 2: Unexpectedly high toxicity (e.g., neutropenia, weight loss) in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor linker stability in vivo | 1. Pharmacokinetic (PK) Analysis: Perform a PK study to measure the concentration of intact ADC and free MMAE in plasma over time. 2. Consider Linker Modification: If premature cleavage is confirmed, consider using a more stable linker, such as one with PEGylation or an "exolinker" design. | A rapid decrease in intact ADC and a corresponding increase in free MMAE indicate linker instability. A modified linker should show improved plasma stability. |
| On-target, off-tumor toxicity | 1. Biodistribution Study: Conduct a biodistribution study using a radiolabeled ADC to identify tissues with high ADC accumulation. 2. Immunohistochemistry (IHC): Perform IHC on healthy tissues from the animal model to check for expression of the target antigen. | High ADC accumulation in specific organs. The presence of the target antigen in tissues corresponding to the observed toxicities. |
| Exaggerated bystander effect in vivo | 1. Payload Modification: Consider synthesizing an ADC with a less membrane-permeable payload, such as MMAF, and compare its toxicity profile. 2. "Inverse Targeting" Strategy: Co-administer a payload-binding antibody fragment (Fab) to "mop up" prematurely released MMAE from circulation. | The MMAF-ADC should exhibit a reduced bystander effect and potentially lower systemic toxicity. Co-administration of the Fab fragment should decrease off-target toxicity without compromising anti-tumor efficacy. |
Quantitative Data Summary
Table 1: Impact of Payload-Binding Fab (ABC3315) on MMAE ADC Toxicity and Efficacy
| Parameter | TvcMMAE ADC Alone | TvcMMAE ADC + ABC3315 | Fold Change / Significance | Reference |
| MMAE IC50 (in vitro) | - | >500-fold increase | >500x | |
| Cumulative MMAE Excretion (urine, 0-4 days) | 789.4 ±19.0 ng | 2625 ± 206.8 ng | ~3.3x increase (p<0.0001) | |
| White Blood Cell Count | Significant drop (p=0.025) | No significant difference from control (p=0.15) | Mitigated | |
| Red Blood Cell Count | Significant drop (p=0.0083) | No significant difference from control (p=0.23) | Mitigated | |
| Body Weight Loss (Polatuzumab vedotin) | 11.9 ± 7.0% | 4.1 ± 2.1% | Reduced (p=0.045) | |
| Anti-tumor Efficacy | No Impact | No Impact | Maintained |
Table 2: Comparison of Cytotoxicity of MMAE vs. MMAF-based ADCs on Neutrophil Differentiation
| ADC Payload | Cytotoxicity during Neutrophil Differentiation | Implication for Off-Target Toxicity | Reference |
| MMAE (cleavable linker) | More cytotoxic | Higher potential for neutropenia due to extracellular cleavage and bystander effect. | |
| MMAF (non-cleavable linker) | Less cytotoxic | Lower risk of neutropenia as the less permeable payload is primarily released intracellularly. |
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This protocol is designed to evaluate the bystander killing capacity of a this compound ADC.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP)
-
96-well cell culture plates
-
Cell culture medium
-
This compound ADC
-
Non-targeting control ADC
-
Free MMAE
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). Include monocultures of Ag+ and Ag- cells as controls. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE ADC, control ADC, and free MMAE in cell culture medium. Add the treatments to the wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72-96 hours, as tubulin inhibitors often require this duration for optimal cytotoxic evaluation.
-
Analysis:
-
Imaging: Visualize the cells using a fluorescence microscope to observe the reduction in the GFP-positive (Ag-) cell population in the ADC-treated wells.
-
Quantification: Use a plate reader to measure fluorescence intensity to quantify the remaining Ag- cells. Separately, measure overall cell viability using a reagent like CellTiter-Glo®.
-
-
Data Interpretation: A significant reduction in the Ag- cell population in the co-culture treated with the targeting ADC, compared to the monoculture of Ag- cells treated with the same concentration, indicates a bystander effect.
Protocol 2: In Vitro Neutrophil Elastase (NE) Linker Cleavage Assay
This assay assesses the susceptibility of the Val-Cit linker to premature cleavage by neutrophil elastase, a potential cause of off-target toxicity.
Materials:
-
This compound ADC
-
Human Neutrophil Elastase (NE)
-
NE reaction buffer
-
Antigen-negative cell line sensitive to MMAE (e.g., MCF-7)
-
96-well cell culture plates
-
Cell viability reagent
Procedure:
-
ADC Pre-treatment: In a microcentrifuge tube, incubate the ADC with human NE in the NE reaction buffer for a defined period (e.g., 4-24 hours) at 37°C. As a control, incubate the ADC in the reaction buffer without NE.
-
Cell Seeding: Seed the antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the NE-treated ADC and the untreated ADC to the cells.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable reagent.
-
Data Analysis: Compare the IC50 values of the NE-treated ADC and the untreated ADC. A significant decrease in the IC50 value for the NE-treated ADC indicates that the linker was cleaved, releasing the cytotoxic payload and causing toxicity in the antigen-negative cells.
Visualizations
Caption: Key pathways contributing to the off-target toxicity of vc-MMAE ADCs.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Caption: Logical flow of the 'inverse targeting' approach to mitigate toxicity.
References
Technical Support Center: Troubleshooting Premature Val-Cit Linker Cleavage
This technical support center is designed for researchers, scientists, and drug development professionals encountering issues with the premature cleavage of valine-citrulline (Val-Cit) linkers in their antibody-drug conjugate (ADC) research.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1] Following the internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome. This enzymatic action leads to the release of the cytotoxic payload inside the cancerous cell, thereby minimizing systemic toxicity.[1][]
Q2: We are observing rapid payload release from our Val-Cit linked ADC in mouse plasma. What is the likely cause?
A2: The primary cause of premature payload release from Val-Cit linked ADCs in mouse plasma is enzymatic cleavage by the carboxylesterase Ces1c.[3] This enzyme is present at higher levels in mouse plasma compared to human plasma, leading to off-target cleavage of the linker before the ADC reaches the target tumor cells.[3] The amide bond within the Val-Cit-PABC linker is particularly susceptible to hydrolysis by Ces1c.
Q3: Why is Val-Cit linker instability a significant issue for preclinical ADC studies?
A3: Most initial preclinical safety and efficacy studies for ADCs are conducted in mouse models. Premature cleavage of the Val-Cit linker in mouse circulation leads to the systemic release of the cytotoxic payload, which can cause off-target toxicity and a reduced therapeutic window for the ADC. This instability can also lead to inaccurate estimations of the ADC's efficacy, potentially causing promising candidates to fail in early-stage development.
Q4: Are there alternative linkers that are more stable in mouse plasma?
A4: Yes, several strategies have been developed to improve linker stability in mouse plasma. A highly effective approach is the use of a glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker. The addition of the hydrophilic glutamic acid at the P3 position significantly enhances the linker's resistance to Ces1c-mediated cleavage without compromising its susceptibility to cleavage by intracellular proteases like cathepsin B within the tumor cell. Other modifications, such as using a meta-amide para-aminobenzyl carbamate (PABC) group, have also been shown to improve stability.
Q5: We are observing neutropenia in our in vivo studies. Could this be related to the Val-Cit linker?
A5: Yes, premature drug release mediated by human neutrophil elastase (NE), which is secreted by neutrophils, can cleave the Val-Cit linker. This can lead to toxic effects on neutrophils, resulting in neutropenia.
Q6: How does the Drug-to-Antibody Ratio (DAR) influence the plasma stability of an ADC?
A6: Higher DAR values can lead to more rapid clearance of the ADC from circulation. This is often attributed to increased hydrophobicity and potential aggregation of the ADC at higher DARs. While not a direct cause of linker cleavage, faster clearance reduces the time the ADC has to reach its target, which can indirectly impact its overall efficacy.
Troubleshooting Guides
Issue 1: High Levels of Free Payload Detected in Mouse Plasma Shortly After ADC Administration
Possible Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.
Troubleshooting Steps:
-
In Vitro Stability Assay: Perform an in vitro plasma stability assay to compare your current ADC with a more stable control (e.g., an ADC with a Glu-Val-Cit linker or a non-cleavable linker).
-
Pharmacokinetic (PK) Analysis: Conduct a PK study in mice to measure the concentration of both the total antibody and the intact, conjugated ADC over time. A rapid decrease in the conjugated ADC concentration relative to the total antibody concentration is indicative of linker instability.
-
Linker Modification:
-
Synthesize a version of your ADC with a Glu-Val-Cit linker, which has been shown to significantly increase stability in mouse plasma.
-
Evaluate if a shorter spacer could be used without compromising efficacy, as longer spacers can increase the exposure of the Val-Cit linker to plasma enzymes.
-
-
Alternative Preclinical Models: If linker modification is not feasible, consider using a preclinical model with lower carboxylesterase activity or utilizing Ces1c knockout mice for in vivo studies to confirm if the premature release is mitigated.
Issue 2: Inconsistent Results in Mouse Efficacy Studies
Possible Cause: Uncharacterized ADC instability leading to variable exposure to the active payload.
Troubleshooting Steps:
-
Characterize ADC Stability: Before conducting in vivo efficacy studies, thoroughly assess the stability of your ADC in mouse plasma in vitro. This will provide a baseline for understanding its pharmacokinetic profile.
-
Correlate PK with Efficacy: Conduct a pharmacokinetic study in parallel with your efficacy study to correlate the levels of intact ADC and free payload with the observed therapeutic outcomes.
-
Dose-Response Evaluation: Perform a dose-response study to understand the relationship between ADC dose, exposure, and anti-tumor activity. This can help to determine if the observed inconsistency is due to suboptimal dosing resulting from linker instability.
Issue 3: Evidence of Off-Target Toxicity, Specifically Neutropenia
Possible Cause: Premature drug release mediated by human neutrophil elastase (NE) cleaving the Val-Cit linker.
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for the release of the payload over time.
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.
-
Consider Alternative Payloads: If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.
Data Presentation
Table 1: Comparative Stability of Different Linkers in Mouse Plasma
| Linker Type | % Intact ADC after 24h in Mouse Plasma | Primary Cleavage Enzyme | Reference |
| Val-Cit | Low | Carboxylesterase Ces1c | |
| Glu-Val-Cit | High | - (Resistant to Ces1c) | |
| EGCit | High | - (Resistant to Ces1c and NE) | |
| Non-cleavable | High | - |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action | Analytical Method |
| Rapid payload release in mice | Ces1c cleavage | Linker modification (e.g., Glu-Val-Cit) | In vitro plasma stability assay, PK analysis |
| Inconsistent efficacy in mice | ADC instability | Characterize stability, Correlate PK/PD | In vitro plasma stability assay, PK analysis |
| Neutropenia | Neutrophil Elastase cleavage | Linker modification (e.g., EGCit) | In vitro NE sensitivity assay |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
Objective: To assess the stability of an ADC by measuring the change in Drug-to-Antibody Ratio (DAR) and the amount of released payload over time in mouse plasma.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Freshly collected mouse plasma (e.g., from CD-1 or BALB/c mice)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in mouse plasma. Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
ADC Capture and Analysis:
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.
-
-
DAR Analysis (LC-MS):
-
Elute the captured ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
-
Free Payload Analysis (LC-MS):
-
Analyze the supernatant (plasma fraction after bead capture) by LC-MS to quantify the amount of released payload.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Analysis
Objective: To evaluate the in vivo stability and clearance of an ADC.
Materials:
-
ADC of interest
-
Appropriate mouse model (e.g., BALB/c)
-
ELISA plates and reagents
-
LC-MS system
Methodology:
-
ADC Administration: Administer the ADC to a cohort of mice via intravenous (IV) injection at a predetermined dose.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) via retro-orbital bleeding or another appropriate method. Process the blood to obtain plasma.
-
Total Antibody Quantification (ELISA): Use a generic human IgG ELISA to measure the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples.
-
Conjugated ADC Quantification (ELISA or LC-MS): Use a payload-specific ELISA to measure the concentration of the conjugated ADC. Alternatively, use an immunoaffinity capture LC-MS method to quantify the intact ADC and determine the DAR over time.
-
Data Analysis: Plot the concentration of total antibody and conjugated ADC versus time to determine the pharmacokinetic parameters (e.g., half-life, clearance). A faster clearance of the conjugated ADC compared to the total antibody indicates in vivo instability.
Visualizations
Caption: Mechanisms of premature Val-Cit linker cleavage.
Caption: Troubleshooting workflow for premature cleavage.
Caption: Intended intracellular cleavage pathway of Val-Cit ADC.
References
Technical Support Center: Characterization of MMAE Antibody-Drug Conjugates
Welcome to the technical support center for the analytical characterization of Monomethyl Auristatin E (MMAE) antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the unique analytical challenges of MMAE ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing MMAE ADCs?
MMAE ADCs are complex molecules, and their characterization presents several analytical hurdles.[1][2][3] The main challenges stem from the inherent heterogeneity of the ADC product.[2] This heterogeneity arises from:
-
Drug-to-Antibody Ratio (DAR) Variability: The conjugation process typically results in a mixture of ADC species with different numbers of MMAE molecules attached to the antibody, along with some unconjugated antibody.
-
Positional Isomers: Even with the same DAR, the MMAE molecules can be attached at different sites on the antibody, creating positional isomers that can be difficult to separate and characterize.
-
Aggregation: The hydrophobic nature of MMAE can increase the propensity of the ADC to aggregate, which can impact efficacy, pharmacokinetics, and safety.
-
Linker Stability: The stability of the linker connecting MMAE to the antibody is critical. Premature cleavage of the linker can release the potent cytotoxin into circulation, leading to off-target toxicity.
-
Complex Analytics: A comprehensive analytical strategy is required to monitor these critical quality attributes (CQAs), often necessitating the use of multiple orthogonal techniques.
Q2: How is the Drug-to-Antibody Ratio (DAR) of an MMAE ADC accurately determined?
The DAR is a critical quality attribute that directly influences the ADC's potency and therapeutic window. Several methods are commonly employed to determine the average DAR and the distribution of different DAR species:
-
UV/Vis Spectroscopy: This is a relatively simple and rapid method for determining the average DAR. It relies on measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload) and using the Beer-Lambert law to calculate the concentrations of the protein and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated MMAE molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.
-
Mass Spectrometry (MS): Native MS and liquid chromatography-mass spectrometry (LC-MS) can provide detailed information on the DAR distribution and the masses of the different ADC species.
Q3: What methods are used to analyze the distribution of MMAE on the antibody?
Understanding where the MMAE molecules are attached to the antibody is crucial for ensuring product consistency and understanding structure-activity relationships. The primary technique for this is:
-
Peptide Mapping with LC-MS/MS: This "bottom-up" proteomics approach involves enzymatically digesting the ADC into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS) to identify the specific amino acid residues where the MMAE-linker is attached.
Q4: How can aggregation of MMAE ADCs be monitored and controlled?
Aggregation is a common issue with ADCs due to the increased hydrophobicity from the payload. Monitoring and controlling aggregation is essential for ensuring product quality and safety.
-
Size Exclusion Chromatography (SEC): SEC is the gold standard for quantifying high molecular weight species (aggregates) and fragments.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in a solution and detect the presence of aggregates.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates.
To control aggregation, formulation development plays a key role. This includes optimizing the pH, ionic strength, and excipients in the formulation buffer.
Q5: What are the common degradation pathways for MMAE ADCs and how are they detected?
MMAE ADCs can degrade through several pathways, including:
-
Deconjugation: The premature loss of the MMAE payload from the antibody, which can occur through linker cleavage. This is often monitored by measuring the amount of free MMAE in a sample.
-
Oxidation and Deamidation: The antibody component of the ADC can undergo chemical modifications such as oxidation of methionine residues and deamidation of asparagine residues. These can be monitored by peptide mapping and ion-exchange chromatography.
-
Fragmentation: The antibody can break down into smaller fragments, which can be detected by SEC and SDS-PAGE.
These degradation products are typically monitored using a combination of chromatographic and mass spectrometric techniques throughout the product's lifecycle.
Troubleshooting Guides
Issue: High Variability in DAR Measurements
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of free drug | Ensure that the purification method (e.g., size exclusion chromatography) is effective in removing all unconjugated MMAE. |
| Inaccurate extinction coefficients | Experimentally determine the extinction coefficients for both the antibody and the MMAE-linker conjugate for accurate UV/Vis calculations. |
| Poor chromatographic resolution in HIC | Optimize the HIC method, including the salt type, gradient slope, and temperature, to improve the separation of DAR species. |
| Sample heterogeneity | If using a new batch of ADC, perform a full characterization to ensure it meets specifications before comparing DAR values. |
Issue: Unexpected Aggregation Observed During Storage
| Potential Cause | Troubleshooting Steps |
| High DAR | ADCs with a higher DAR are often more prone to aggregation. Consider optimizing the conjugation reaction to achieve a lower average DAR. |
| Suboptimal formulation | Screen different buffer conditions (pH, excipients such as polysorbate) to find a formulation that minimizes aggregation. |
| Temperature fluctuations | Ensure strict temperature control during storage and handling. Perform forced degradation studies to understand the impact of temperature stress. |
| Freeze-thaw cycles | Minimize the number of freeze-thaw cycles. If necessary, aliquot the ADC into smaller volumes for single use. |
Issue: Discrepancies in Payload Distribution Analysis
| Potential Cause | Troubleshooting Steps |
| Incomplete enzymatic digestion | Optimize the digestion protocol (enzyme-to-protein ratio, incubation time, and temperature) to ensure complete cleavage of the antibody. |
| Poor chromatographic separation of peptides | Adjust the LC gradient and column chemistry to improve the resolution of the peptide map. |
| Insufficient MS/MS fragmentation | Optimize the collision energy in the mass spectrometer to obtain informative fragmentation spectra for confident identification of the conjugation site. |
| Data analysis software parameters | Ensure that the search parameters in the data analysis software are appropriate for identifying modified peptides. |
Quantitative Data Summary
Table 1: Comparison of Common DAR Analysis Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Average DAR | Rapid, simple, requires minimal sample | Does not provide information on DAR distribution, sensitive to impurities that absorb at the measured wavelengths |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and DAR distribution | High resolution, can separate different DAR species | Can be sensitive to mobile phase conditions, may not separate positional isomers |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR and DAR distribution (on reduced chains) | High resolution, well-established technique | Requires denaturation and reduction of the ADC, which alters the native structure |
| Mass Spectrometry (MS) | Precise mass of ADC species, DAR distribution | High accuracy and sensitivity, provides detailed molecular information | Requires specialized instrumentation and expertise, can be challenging for heterogeneous samples |
Table 2: Impact of DAR on MMAE ADC Aggregation
| Average DAR | Observed Aggregation (% HMWS) | Reference |
| 2.4 | >14% after 6 days in plasma | |
| 3.4 | >16% after 6 days in plasma | |
| 4.6 | >17% at day 0 in plasma, with significant increase over time | |
| 8 | Moderately aggregated at 4°C, >95% aggregated at 40°C |
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of DAR species of an MMAE ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
MMAE ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an MMAE ADC sample.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
MMAE ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20-100 µg of the ADC sample.
-
Run the separation isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer and the high molecular weight species (HMWS).
-
Calculate the percentage of aggregation: % Aggregation = (Peak Area of HMWS / Total Peak Area) * 100
Visualizations
Caption: Workflow for the analytical characterization of MMAE ADCs.
Caption: Relationship between DAR and key properties of MMAE ADCs.
References
Technical Support Center: Enhancing ADC Therapeutic Index Through Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Antibody-Drug Conjugates (ADCs). The focus is on leveraging linker modifications to improve the therapeutic index by enhancing efficacy and minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in an ADC and how does it influence the therapeutic index?
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload.[1] Its primary role is to ensure the payload remains securely attached to the antibody during circulation and is efficiently released at the target tumor site.[1] A well-designed linker is crucial for balancing the efficacy and safety of an ADC, thereby enhancing its therapeutic index.[1] The linker's chemical properties directly influence the ADC's stability, payload release mechanism, pharmacokinetics (PK), and drug-to-antibody ratio (DAR).[1]
Q2: What are the main categories of linkers used in ADCs?
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable linkers.[2]
-
Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. These triggers can include low pH in lysosomes, high concentrations of glutathione, or the presence of specific enzymes like cathepsins.
-
Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload. This approach generally offers greater plasma stability and may reduce off-target toxicity.
Q3: How does linker hydrophobicity affect an ADC's therapeutic index?
The hydrophobicity of the linker-payload combination can significantly impact an ADC's therapeutic index. Highly hydrophobic ADCs have a tendency to:
-
Aggregate , which can affect manufacturability, stability, and immunogenicity.
-
Exhibit faster clearance from circulation, reducing tumor exposure.
-
Undergo non-specific uptake by healthy cells, leading to off-target toxicity.
Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker can improve solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile, ultimately widening the therapeutic window.
Q4: What is site-specific conjugation and how can it improve the therapeutic index?
Site-specific conjugation is a method that allows for the attachment of the linker-payload to a specific, predetermined site on the antibody. This contrasts with traditional stochastic conjugation methods, which result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.
Site-specific conjugation offers several advantages for improving the therapeutic index:
-
Homogeneity: Produces a well-defined ADC product with a consistent DAR.
-
Improved Pharmacokinetics: The uniform nature of site-specific ADCs often leads to better PK profiles and increased stability.
-
Enhanced Tolerability: By avoiding conjugation at sites that could impact antibody function or stability, site-specific ADCs can be better tolerated at higher doses.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptom: High systemic toxicity observed in preclinical models, with evidence of free payload in plasma samples. This suggests poor linker stability.
Possible Causes and Solutions:
| Rationale | Troubleshooting Step | Expected Outcome |
| Inadequate Linker Chemistry | Select a more stable linker chemistry. For instance, transitioning from an acid-labile hydrazone linker to an enzyme-cleavable peptide linker (e.g., valine-citrulline) or a non-cleavable linker can significantly improve plasma stability. | Increased ADC stability in plasma, leading to reduced off-target toxicity. |
| Susceptibility to Plasma Enzymes | Introduce steric hindrance around the cleavage site of the linker. This can protect the linker from premature enzymatic cleavage in the plasma. | Enhanced linker stability without compromising payload release at the target site. |
| Unfavorable Conjugation Site | Optimize the conjugation site on the antibody. Site-specific conjugation methods can produce more homogeneous ADCs with improved stability profiles compared to stochastic methods. | A more uniform ADC product with predictable and improved plasma stability. |
| Insufficient Linker Hydrophilicity | Increase the hydrophilicity of the linker by incorporating hydrophilic spacers like PEG. This can sometimes improve plasma stability by shielding the linker from enzymatic degradation. | Improved pharmacokinetic profile and potentially increased linker stability. |
Issue 2: ADC Aggregation During Formulation or Storage
Symptom: Visible precipitation or the presence of high molecular weight species detected by size-exclusion chromatography (SEC).
Possible Causes and Solutions:
| Rationale | Troubleshooting Step | Expected Outcome |
| High Hydrophobicity | Incorporate hydrophilic linkers, such as those containing PEG or charged moieties. Hydrophilic linkers create a hydration shell around the ADC, improving solubility and preventing aggregation. | Reduced aggregation and improved ADC solubility and stability. |
| High Drug-to-Antibody Ratio (DAR) | Optimize the DAR. High DARs, especially with hydrophobic payloads, can increase the propensity for aggregation. Reducing the DAR or using more hydrophilic linkers can mitigate this. | A more stable and less aggregated ADC formulation. |
| Inappropriate Formulation Buffer | Screen different formulation buffers, varying pH and excipients. The buffer composition can significantly impact the stability and solubility of the ADC. | Identification of an optimal formulation that minimizes aggregation. |
Issue 3: Lack of Efficacy in Xenograft Models Despite In Vitro Potency
Symptom: The ADC is highly potent against cancer cell lines in vitro, but fails to show significant tumor growth inhibition in animal models.
Possible Causes and Solutions:
| Rationale | Troubleshooting Step | Expected Outcome |
| Poor ADC Stability In Vivo | Evaluate the plasma stability of the ADC. If premature payload release is occurring, refer to the troubleshooting guide for "Premature Payload Release in Plasma". | Improved ADC stability leading to better tumor delivery of the payload. |
| Inefficient Payload Release at the Tumor Site | Re-evaluate the linker cleavage mechanism. If a cleavable linker is used, ensure the necessary trigger (e.g., specific enzyme, low pH) is present and active in the tumor microenvironment of the xenograft model. For non-cleavable linkers, confirm efficient internalization and lysosomal trafficking of the ADC. | Enhanced payload release at the target site, leading to improved anti-tumor efficacy. |
| Limited Bystander Effect | For heterogeneous tumors, a bystander effect (killing of neighboring antigen-negative cells) can be crucial. If a non-cleavable linker is used with a membrane-impermeable payload, consider switching to a cleavable linker that releases a membrane-permeable payload. | Increased killing of surrounding tumor cells and improved overall efficacy. |
| Unfavorable Pharmacokinetics | Characterize the PK profile of the ADC. If the ADC is clearing too rapidly, consider modifications to the linker (e.g., increasing hydrophilicity) or the antibody to improve circulation half-life. | Improved tumor accumulation and sustained exposure to the ADC. |
Data Summary Tables
Table 1: Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment/cell. | Relies on complete lysosomal degradation of the antibody. |
| Plasma Stability | Can be variable, but newer designs show high stability. | Generally higher plasma stability. |
| Bystander Effect | Can induce a bystander effect if the released payload is membrane-permeable. | Limited to no bystander effect as the released payload is often charged and membrane-impermeable. |
| Off-Target Toxicity | Higher risk of off-target toxicity if the linker is unstable in circulation. | Generally lower off-target toxicity due to higher stability. |
| Examples | Valine-citrulline (vc), hydrazone, disulfide linkers. | Thioether (e.g., SMCC) linkers. |
Table 2: Impact of Linker Modifications on ADC Properties
| Linker Modification | Impact on Hydrophobicity | Impact on Plasma Stability | Impact on Efficacy |
| Addition of PEG spacer | Decreased | Generally Increased | Often Improved (due to better PK) |
| Site-specific conjugation (vs. stochastic) | N/A | Generally Increased | Often Improved |
| Introduction of a negatively charged side chain | Decreased | Increased | Increased |
| Change from vc-PAB to a novel hydrophilic linker (LD343) | Markedly Decreased | Increased | Increased |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation:
-
Thaw human (or other species) plasma at 37°C.
-
Prepare the ADC at a stock concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma to a final concentration of 50-100 µg/mL.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
-
Sample Processing:
-
Immediately after collection, process the aliquots to separate the free payload from the intact ADC. This can be done by protein precipitation (e.g., with acetonitrile) or by affinity capture of the ADC using protein A/G beads.
-
-
Analysis:
-
Analyze the supernatant (for precipitated samples) or the flow-through (for affinity capture) by LC-MS/MS to quantify the amount of released payload.
-
Analyze the intact ADC fraction (redissolved pellet or eluate from beads) by a suitable method like Hydrophobic Interaction Chromatography (HIC) or SEC to determine the DAR over time.
-
-
Data Interpretation:
-
Plot the percentage of released payload or the change in average DAR over time to determine the stability of the ADC in plasma.
-
Protocol 2: ADC Internalization Assay
Objective: To quantify the rate and extent of ADC internalization into target cells.
Methodology:
-
Cell Seeding:
-
Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
-
ADC Labeling (Optional but Recommended):
-
Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.
-
-
Incubation:
-
Treat the cells with the fluorescently labeled ADC at a predetermined concentration.
-
Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours).
-
As a negative control, incubate a set of wells at 4°C for the longest time point to inhibit active internalization.
-
-
Analysis:
-
Flow Cytometry: After incubation, wash the cells, detach them with trypsin, and analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.
-
High-Content Imaging: Alternatively, stain the cells with nuclear and lysosomal markers and image the plate. This allows for visualization and quantification of ADC co-localization with lysosomes.
-
-
Data Interpretation:
-
The rate of internalization can be determined by plotting the mean fluorescence intensity against time. This is a critical parameter for ADC efficacy, especially for those with non-cleavable linkers.
-
Protocol 3: Bystander Killing Assay (Co-culture Method)
Objective: To determine if the payload released from the ADC can kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line.
-
Label one of the cell lines with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Include control wells with only Ag- cells.
-
-
ADC Treatment:
-
After 24 hours, treat the cells with serial dilutions of the ADC.
-
Include a control ADC with a non-cleavable linker or a non-binding isotype control ADC.
-
-
Incubation:
-
Incubate the plate for 72-96 hours.
-
-
Analysis:
-
Flow Cytometry or High-Content Imaging: Quantify the viability of the fluorescently labeled Ag- cells.
-
-
Data Interpretation:
-
Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the co-culture treated with the ADC to the viability of the Ag- cells in the control wells. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Visualizations
Caption: General workflow for ADC internalization and subsequent payload release leading to apoptosis.
Caption: A logical workflow for troubleshooting premature payload release from an ADC.
Caption: A simplified experimental workflow for assessing the bystander effect using a co-culture assay.
References
Technical Support Center: Addressing Immunogenicity of MMAE-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions related to the immunogenicity of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity in the context of MMAE-based ADCs, and why is it a concern?
A: Immunogenicity is the propensity of a therapeutic agent, such as an ADC, to trigger an unwanted immune response in the body, leading to the formation of anti-drug antibodies (ADAs).[1] For MMAE-based ADCs, this response can be directed against the monoclonal antibody (mAb) backbone, the MMAE payload, the linker, or new epitopes (neoepitopes) formed by the conjugation process.
Concerns regarding immunogenicity are significant as ADAs can:
-
Alter Pharmacokinetics (PK): ADAs can accelerate the clearance of the ADC from circulation, reducing its exposure and therapeutic window.[1]
-
Reduce Efficacy: Neutralizing antibodies (NAbs), a subset of ADAs, can directly inhibit the ADC's ability to bind to its target or internalize into cancer cells, thereby diminishing its anti-tumor activity.
-
Impact Safety: The formation of immune complexes between ADAs and the ADC can potentially lead to adverse events, including infusion reactions. There is also a theoretical safety risk if ADAs against the cytotoxic payload lead to the uptake of ADC-ADA complexes by non-target immune cells.
Q2: What are the primary drivers of immunogenicity for MMAE-based ADCs?
A: The immunogenicity of MMAE-based ADCs is multifactorial and can be influenced by:
-
The Monoclonal Antibody: The protein sequence of the mAb, particularly non-human sequences or engineered regions, can contain T-cell epitopes that initiate an immune response.
-
The MMAE Payload (Hapten Effect): Small molecules like MMAE are generally not immunogenic on their own. However, when conjugated to a large carrier protein like an mAb, they can act as haptens, making the entire ADC complex immunogenic.
-
Linker and Conjugation Chemistry: The linker connecting MMAE to the mAb and the specific conjugation method can create novel chemical structures (neoepitopes) that the immune system recognizes as foreign. The stability of the linker is also crucial; premature release of the payload might influence the immune response.
-
Product-Related Factors: Aggregates, impurities, and structural modifications of the ADC molecule can increase its immunogenic potential. The hydrophobicity of the MMAE payload may also contribute to aggregation.
-
Patient-Related Factors: The patient's underlying disease, genetic background (e.g., HLA type), and concurrent medications can all influence the likelihood and magnitude of an immune response.
Q3: What is the typical incidence of anti-drug antibodies (ADAs) observed for MMAE-based ADCs in clinical trials?
A: The reported incidence of ADAs for MMAE-based ADCs varies depending on the specific ADC, the patient population, and the assays used for detection. For example, clinical data for brentuximab vedotin, a well-known MMAE-based ADC, shows an ADA incidence of approximately 37%. However, a broader analysis of eight different vc-MMAE ADCs across eleven clinical trials reported ADA incidences ranging from 0% to 35.8%. It's important to note that these rates are within the range reported for monoclonal antibody therapeutics in general.
Troubleshooting Guide
This guide addresses common issues encountered during the immunogenicity assessment of MMAE-based ADCs.
Problem 1: High background or false positives in the ADA screening assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to assay plate or reagents | Increase blocking efficiency (e.g., different blocking agents, longer incubation). Optimize washing steps (increase volume, number of washes). | Reduction in background signal and improved signal-to-noise ratio. |
| Interference from matrix components (e.g., rheumatoid factor) | Implement a pre-treatment step for samples, such as acid dissociation, to disrupt interfering complexes. | Minimized matrix effects and more accurate detection of specific ADAs. |
| Presence of pre-existing antibodies | Screen pre-dose (baseline) samples from subjects to identify pre-existing reactivity. | Differentiation between treatment-induced and pre-existing ADAs. |
Problem 2: Difficulty confirming positive screening results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low affinity ADAs | Optimize the confirmatory assay format. A competition-based assay is standard. Ensure the concentration of the competing ADC is sufficient to displace low-affinity interactions. | Confirmation of specific ADAs by demonstrating a significant reduction in signal upon competition with the ADC. |
| Insufficient assay sensitivity | Evaluate and potentially re-optimize the screening and confirmatory assays to ensure they meet the required sensitivity levels. | Improved ability to detect and confirm low levels of specific ADAs. |
Problem 3: Inconsistent results in the neutralizing antibody (NAb) assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate assay format | Ensure the NAb assay format reflects the ADC's mechanism of action. Cell-based assays are generally preferred for ADCs as they can measure the inhibition of biological activity. | A more biologically relevant and reliable assessment of the neutralizing capacity of ADAs. |
| Cell line variability | Maintain a consistent cell culture practice. Regularly check the expression of the target antigen on the cell line. | Reduced assay variability and more reproducible results. |
| Matrix effects | Assess for matrix effects that could non-specifically inhibit or enhance the cellular response. | Accurate determination of true NAb-positive samples by distinguishing them from matrix-induced artifacts. |
Data Summary
The following table summarizes the clinical immunogenicity of brentuximab vedotin, an MMAE-based ADC.
| ADC | Target | Payload | ADA Incidence | Neutralizing Antibody (NAb) Incidence | Clinical Impact Noted |
| Brentuximab Vedotin | CD30 | MMAE | ~37% (47/156 patients) | ~62% of ADA-positive patients (36/58) | Infusion reactions |
Key Experimental Protocols
1. Tiered Approach for Immunogenicity Testing
A multi-tiered approach is the standard for assessing the immunogenicity of ADCs.
-
Screening Assay: The initial step to identify potential ADA-positive samples. An ELISA or electrochemiluminescence (ECL) bridging assay is commonly used.
-
Confirmatory Assay: Used to confirm the specificity of the response in samples that screened positive. This is typically a competition assay where the addition of excess ADC should inhibit the signal.
-
Characterization Assays:
-
Titer Determination: Quantifies the relative amount of ADAs in confirmed positive samples.
-
Domain Specificity: Determines which part of the ADC (mAb, linker, or payload) the ADAs are targeting. This can be done using competition assays with the individual components.
-
-
Neutralizing Antibody (NAb) Assay: Assesses whether the ADAs can neutralize the biological activity of the ADC. Cell-based bioassays are the preferred format.
2. Protocol: ADA Domain Specificity Competition Assay
-
Coat Plate: Coat a microtiter plate with the MMAE-based ADC.
-
Prepare Samples: Dilute the confirmed ADA-positive serum samples.
-
Competition Incubation: Pre-incubate the diluted samples with:
-
Buffer (no competition)
-
Excess of the full ADC (positive control for competition)
-
Excess of the unconjugated mAb
-
Excess of a linker-payload mimic
-
-
Transfer to Coated Plate: Add the pre-incubated mixtures to the ADC-coated plate and incubate.
-
Detection: Add a labeled secondary antibody that detects the bound ADAs.
-
Readout: Measure the signal. A significant reduction in signal in the presence of a specific competitor (e.g., the unconjugated mAb) indicates that the ADAs are directed against that domain.
Visualizations
Caption: T-cell dependent pathway for ADA formation against MMAE-ADCs.
Caption: Tiered workflow for ADC immunogenicity assessment.
References
Technical Support Center: Optimizing ADC Dosage in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Antibody-Drug Conjugates (ADCs) in preclinical models. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of ADC dose optimization in preclinical models?
The main goal is to identify a therapeutic window by determining the optimal dose and schedule that maximizes anti-tumor efficacy while minimizing toxicity.[1][2][3] This involves a careful balance, as the therapeutic index for ADCs is often narrow.[2][3] The process aims to inform the selection of a starting dose for first-in-human (FIH) clinical trials.
Q2: How do I determine the starting dose for a Maximum Tolerated Dose (MTD) study?
Determining the starting dose for an MTD study requires integrating data from several sources:
-
In vitro cytotoxicity assays: Assess the potency of the ADC on target-expressing cell lines.
-
Data from similar ADCs: The toxicity of ADCs is generally associated with their cytotoxic payloads. ADCs with the same payload class, drug-to-antibody ratio (DAR), and linker chemistry often exhibit similar toxicity profiles and MTDs.
-
Dose range-finding (DRF) studies: Conducted in a small number of animals (e.g., rodents) to identify a dose range that causes no effects, clear toxicity, and lethality.
Mouse MTDs are often significantly higher than what is tolerated in humans or non-human primates (NHPs), so data from NHPs are more useful for determining clinical tolerability when available.
Q3: What are the key components and endpoints of a preclinical MTD study?
An MTD study aims to identify the highest dose of an ADC that does not cause unacceptable toxicity over a specified period. Key components include dose-limiting toxicities (DLTs) and safety margins.
| Component | Description | Key Endpoints |
| Animal Model | Typically conducted in two species, a rodent (e.g., mouse, rat) and a non-rodent (e.g., non-human primate). | Species selection should be justified based on target cross-reactivity. |
| Dose Escalation | Doses are escalated in sequential cohorts of animals. Schemes like the modified Fibonacci sequence are common. | Observation of Dose-Limiting Toxicities (DLTs). |
| Monitoring | Animals are monitored for a defined period (e.g., one to two cycles of dosing). | Body weight changes, clinical signs of toxicity (e.g., lethargy, ruffled fur), hematology, serum chemistry. |
| Pathology | At the end of the study, a full necropsy and histopathological examination are performed. | Identification of target organs for toxicity. |
Q4: How should an ADC efficacy study be designed in a xenograft model?
Efficacy studies evaluate the anti-tumor activity of an ADC at doses at or below the MTD.
| Parameter | Recommended Approach |
| Model Selection | Use relevant tumor models, such as patient-derived xenografts (PDX) or cell line-derived xenografts (CDX), that express the target antigen. |
| Dose Levels | Test a range of doses, typically including the MTD and several fractions thereof (e.g., MTD, MTD/2, MTD/4). |
| Dosing Schedule | Evaluate different schedules (e.g., single dose, weekly, every 3 weeks) to find the optimal balance of efficacy and tolerability. |
| Control Groups | Include vehicle control, unconjugated antibody, and potentially a relevant standard-of-care chemotherapy agent. |
| Endpoints | The primary endpoint is typically Tumor Growth Inhibition (TGI). Other endpoints include tumor regression, complete responses (CR), and time to progression. |
Q5: What are the critical pharmacokinetic (PK) parameters to measure for an ADC?
Due to their complex nature, multiple analytes must be measured to understand the PK profile of an ADC. This is crucial for understanding the dose-response relationship.
| Analyte | Description | Importance |
| Total Antibody | The sum of all antibody-containing species (conjugated, partially deconjugated, and fully deconjugated). | Represents the disposition of the antibody component. |
| Conjugated ADC | Antibody that is still conjugated to the payload. Can be measured as "conjugated antibody" or "conjugated payload". | Represents the amount of active ADC available to engage the target. |
| Unconjugated Payload | Free cytotoxic payload that has been released from the antibody. | A key contributor to off-target toxicity. |
These analytes are typically quantified in plasma and tumor tissue using methods like ligand-binding assays (LBA), such as ELISA, or hybrid LBA-liquid chromatography-mass spectrometry (LC-MS) techniques.
Troubleshooting Guide
Problem: Unexpected toxicity or mortality is observed at doses predicted to be safe.
High levels of unexpected toxicity can derail a study. It is critical to investigate the underlying cause.
Possible Causes & Solutions
-
Off-Target Toxicity of Payload: The free payload may be causing toxicity in healthy tissues.
-
Action: Measure the concentration of unconjugated payload in plasma. If high, this suggests linker instability. Consider re-engineering the linker to be more stable in circulation.
-
-
On-Target, Off-Tumor Toxicity: The ADC may be binding to its target antigen expressed at low levels on healthy tissues.
-
Action: Conduct thorough tissue cross-reactivity studies for your antibody. Re-evaluate the target antigen to ensure it is sufficiently tumor-specific.
-
-
Non-Specific Uptake: ADCs, particularly those with hydrophobic payloads, can be taken up non-specifically by cells of the mononuclear phagocyte system (MPS), such as in the liver and spleen.
-
Action: Perform biodistribution studies to assess ADC accumulation in non-target organs. Consider modifying the ADC's physicochemical properties to reduce non-specific uptake.
-
Problem: The ADC shows a lack of efficacy, even at the Maximum Tolerated Dose (MTD).
A lack of efficacy at the MTD suggests a fundamental issue with one of the ADC's components or its interaction with the tumor.
Possible Causes & Solutions
-
Poor Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors.
-
Action: Use imaging techniques to assess tumor biodistribution. Evaluate smaller antibody fragments if penetration is a key issue.
-
-
Inefficient Internalization: For an ADC to work, it must bind to its target and be internalized by the cancer cell.
-
Action: Confirm the internalization rate of your ADC in vitro. The choice of epitope can significantly influence internalization kinetics.
-
-
Low Antigen Expression: The target antigen may be expressed at levels too low for effective ADC delivery, or expression may be heterogeneous within the tumor.
-
Action: Quantify target antigen expression in your preclinical models. If expression is low, consider using a more potent payload or an ADC capable of a "bystander effect," where the payload can diffuse and kill adjacent antigen-negative cells.
-
-
Drug Resistance: Tumor cells may develop resistance by upregulating drug efflux pumps or through other mechanisms.
-
Action: Investigate mechanisms of resistance in non-responding tumors. This can inform the development of combination therapies.
-
Problem: There is a significant discrepancy between in vitro potency and in vivo efficacy.
This is a common challenge in drug development. For ADCs, the complexity of the in vivo environment plays a major role.
Possible Causes & Solutions
-
PK/PD Disconnect: The ADC may not be achieving sufficient exposure in the tumor tissue to elicit the desired effect.
-
Action: Conduct a full PK/PD analysis, measuring all relevant ADC analytes in both plasma and tumor tissue. Use this data to build models that can correlate exposure with response.
-
-
Instability of the ADC: The ADC may be losing its payload in circulation before it can reach the tumor.
-
Action: Assess the in vivo stability of the ADC by comparing the PK profiles of total antibody and conjugated ADC. A rapid divergence suggests instability.
-
-
Inadequate Preclinical Model: Standard xenograft models may not fully replicate the complexity of human tumors, including the tumor microenvironment and vasculature.
-
Action: Consider using more advanced models like patient-derived organoids or orthotopic xenografts that better mimic the human disease state.
-
Experimental Protocols
Protocol: Mouse Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Use a standard strain of immunocompromised mice (e.g., NOD-SCID, NSG) for xenograft studies or a relevant immunocompetent strain for syngeneic models.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Formulation: Prepare the ADC in a sterile, appropriate vehicle (e.g., PBS).
-
Dose Administration: Administer the ADC via the intended clinical route, typically intravenous (IV) injection.
-
Study Design:
-
Enroll cohorts of 3-5 mice per dose level.
-
Start with a low dose predicted to be safe.
-
Escalate the dose in subsequent cohorts based on a predefined scheme (e.g., increase by 100%, then 67%, 50%, 33%).
-
Define the DLT observation period (e.g., 21 days). A DLT is typically defined as >20% body weight loss, significant clinical signs, or mortality.
-
-
Monitoring:
-
Record body weights daily for the first week, then 2-3 times per week.
-
Perform clinical observations daily.
-
Collect blood at specified time points for hematology and clinical chemistry analysis.
-
-
MTD Determination: The MTD is defined as the highest dose at which no more than one animal in a cohort experiences a DLT.
Protocol: Xenograft Efficacy Study
-
Cell Culture & Implantation: Culture the selected cancer cell line under standard conditions. Implant a specified number of cells (e.g., 5x10^6) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach the target size, randomize animals into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Unconjugated Antibody Control
-
Group 3: ADC Dose Level 1 (e.g., MTD)
-
Group 4: ADC Dose Level 2 (e.g., MTD/2)
-
Group 5: ADC Dose Level 3 (e.g., MTD/4)
-
-
Dosing: Administer treatments according to the planned schedule (e.g., single dose on Day 0).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive morbidity.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups.
Visualizations
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SuO-Val-Cit-PAB-MMAE and Other MMAE-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The strategic design of these complex biotherapeutics, which pair the specificity of a monoclonal antibody with the potency of a cytotoxic payload, is paramount to their success. A critical component in this design is the linker, the chemical bridge that connects the antibody to the payload. Its characteristics, particularly its stability in circulation and its ability to release the payload at the target site, profoundly influence the efficacy and safety of the ADC.
This guide provides an in-depth, objective comparison of the widely utilized SuO-Val-Cit-PAB-MMAE linker-payload system against other common linkers conjugated to the potent antimitotic agent, monomethyl auristatin E (MMAE). By presenting supporting experimental data, detailed methodologies, and visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the design and development of next-generation ADCs.
The Central Role of MMAE in ADCs
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Due to its high cytotoxicity, MMAE is too toxic for systemic administration as a standalone drug.[3][] However, when conjugated to a tumor-targeting monoclonal antibody, its powerful cell-killing capabilities can be precisely delivered to cancer cells, minimizing off-target toxicity.
Unpacking the this compound System
The this compound linker-payload is a sophisticated system designed for controlled drug release. Each component plays a crucial role:
-
SuO (N-hydroxysuccinimide ester): This reactive group facilitates the covalent attachment of the linker to primary amines, such as lysine residues, on the monoclonal antibody.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as the cleavable component of the linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is highly active within the tumor microenvironment and inside cancer cells.
-
PAB (p-aminobenzyloxycarbonyl): This self-immolative spacer connects the Val-Cit linker to the MMAE payload. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of unmodified MMAE into the cytoplasm of the target cell.
-
MMAE (Monomethyl Auristatin E): The potent cytotoxic payload that ultimately induces cancer cell death.
A key innovation in some variations of this linker is the addition of a glutamic acid (Glu) residue, forming a Glu-Val-Cit sequence. This modification has been shown to significantly enhance the plasma stability of the linker, particularly in murine models, without compromising its susceptibility to cleavage by cathepsin B. This improved stability can lead to a wider therapeutic window by minimizing premature drug release in systemic circulation.
Quantitative Data Summary: A Comparative Analysis
The following tables summarize key quantitative data for ADCs utilizing this compound and other MMAE-based linkers. These tables provide a snapshot of their comparative performance in terms of in vitro cytotoxicity, plasma stability, and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| Linker Type | Payload | Target Cell Line | IC50 (pM) |
| Val-Cit | MMAE | SKBR3 (HER2+) | 14.3 |
| β-galactosidase-cleavable | MMAE | SKBR3 (HER2+) | 8.8 |
| Val-Ala | MMAE | HER2+ Cell Line | Similar activity to Val-Cit |
| cBu-Cit | MMAE | HER2+ Cell Line | Greater tumor suppression than Val-Cit |
Lower IC50 values indicate higher potency.
Table 2: Plasma Stability of Different ADC Linkers
| Linker Type | Stability Characteristics |
| Val-Cit | Stable in human and monkey plasma (<1% MMAE release after 6 days). Less stable in rodent plasma (~25% release in mouse plasma after 6 days) due to cleavage by carboxylesterase 1c. |
| Glu-Val-Cit | Significantly enhanced plasma stability in rodent models compared to Val-Cit, while maintaining efficient cleavage by cathepsin B. |
| SMCC (non-cleavable) | Generally high plasma stability with minimal premature payload release (<0.01% MMAE release in human plasma over 7 days). |
| Val-Ala | Better hydrophilicity and stability in mouse plasma compared to Val-Cit. |
| Sulfatase-cleavable | Demonstrated high plasma stability in mouse plasma (over 7 days), in contrast to Val-Ala and Val-Cit linkers which were hydrolyzed within 1 hour. |
Table 3: In Vivo Efficacy Comparison
| ADC Construct | Key In Vivo Finding |
| ADC with Glu-Val-Cit linker | Exhibited greater treatment efficacy and anti-tumor activity compared to the Val-Cit based variant in a mouse tumor model. |
| ADC with Val-Cit linker | Showed anti-tumor activity but was less effective than the Glu-Val-Cit variant. |
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of action of a SuO-Glu-Val-Cit-PAB-MMAE ADC.
Caption: Enzymatic cleavage and payload release of the Val-Cit-PAB linker.
Caption: Signaling pathway of MMAE-induced apoptosis and bystander effect.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize and compare MMAE-based ADCs.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the potency of an ADC in killing target cancer cells.
1. Cell Seeding:
- Seed antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well).
- Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the ADC, an unconjugated antibody (negative control), and free MMAE (positive control) in complete cell culture medium.
- Remove the existing medium from the cells and add 100 µL of the various concentrations of the test articles to the appropriate wells. Include untreated cells as a control.
3. Incubation:
- Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).
4. Viability Assessment (MTT Reagent):
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Viable cells will metabolize the yellow MTT into purple formazan crystals.
5. Solubilization and Absorbance Reading:
- Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Seed [label="1. Seed Ag+ and Ag- cells\nin 96-well plates"];
Incubate1 [label="2. Incubate overnight"];
Treat [label="3. Treat with serial\ndilutions of ADC"];
Incubate2 [label="4. Incubate for 72-120h"];
AddMTT [label="5. Add MTT reagent"];
Incubate3 [label="6. Incubate for 2-4h"];
Solubilize [label="7. Solubilize formazan\ncrystals"];
Read [label="8. Measure absorbance\nat 570nm"];
Analyze [label="9. Calculate IC50 values"];
End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Seed;
Seed -> Incubate1;
Incubate1 -> Treat;
Treat -> Incubate2;
Incubate2 -> AddMTT;
AddMTT -> Incubate3;
Incubate3 -> Solubilize;
Solubilize -> Read;
Read -> Analyze;
Analyze -> End;
}
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
1. Cell Seeding:
- In a 96-well plate, seed a mixture of antigen-positive (Ag+) cells and fluorescently labeled (e.g., GFP) antigen-negative (Ag-) cells. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3).
- As controls, seed monocultures of Ag+ cells and Ag- cells alone.
2. ADC Treatment:
- Treat the co-cultures and monocultures with serial dilutions of the ADC.
- Include crucial controls such as Ag- cells treated with the ADC (to confirm lack of direct targeting) and cells treated with an isotype control ADC.
3. Incubation:
- Incubate the plates for 72-120 hours.
4. Data Acquisition:
- Measure the fluorescence intensity of the GFP-labeled Ag- cells using a fluorescence plate reader or high-content imaging system. This specifically quantifies the viability of the Ag- cell population.
5. Data Analysis:
- Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
- A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma and its susceptibility to premature cleavage.
1. ADC Incubation:
- Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat).
- Prepare a control sample by diluting the ADC in PBS.
- Incubate all samples at 37°C with gentle shaking.
2. Time-Point Sampling:
- Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).
- Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
3. Sample Analysis:
- To measure intact ADC (Drug-to-Antibody Ratio - DAR):
- Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).
- Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
- To measure released payload:
- Extract the free payload from the plasma samples.
- Quantify the amount of released payload using LC-MS/MS.
4. Data Analysis:
- Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Conclusion
The choice of linker is a critical decision in the design of an effective and safe antibody-drug conjugate. The this compound system represents a well-established and effective platform for the targeted delivery of MMAE. The Val-Cit dipeptide offers a reliable mechanism for cathepsin B-mediated cleavage within the tumor microenvironment, while the PAB spacer ensures efficient release of the active payload.
Innovations such as the inclusion of a glutamic acid residue to create the Glu-Val-Cit linker have demonstrated significant improvements in plasma stability, particularly in preclinical models, which can translate to enhanced in vivo efficacy. However, the traditional Val-Cit linker is known to have limitations, including hydrophobicity-induced aggregation and potential for premature cleavage by enzymes other than cathepsin B in certain species.
Alternative cleavable linkers, such as Val-Ala and sulfatase-cleavable linkers, as well as non-cleavable linkers, offer different stability and efficacy profiles that may be advantageous depending on the specific target and tumor characteristics. Non-cleavable linkers, for instance, generally exhibit superior plasma stability but rely on the complete degradation of the antibody in the lysosome to release the payload, which may limit the bystander effect.
Ultimately, the optimal linker for an MMAE-based ADC will depend on a multitude of factors, including the target antigen, the tumor microenvironment, and the desired therapeutic window. A thorough understanding of the comparative performance data and the application of robust experimental protocols, as outlined in this guide, are essential for the rational design and successful development of the next generation of targeted cancer therapies.
References
A Head-to-Head Comparison: Efficacy of SuO-Val-Cit-PAB-MMAE vs. MMAF-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The choice of the cytotoxic payload and the linker system is critical to the efficacy and therapeutic window of an ADC. This guide provides an objective, data-driven comparison of two widely used auristatin-based payloads: Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), both commonly linked via a protease-cleavable valine-citrulline (Val-Cit) linker. The SuO-Val-Cit-PAB-MMAE drug-linker represents a common strategy for conjugating MMAE to an antibody.
Executive Summary
The primary difference between MMAE and MMAF lies in their chemical structure and resulting physicochemical properties. MMAE is a neutral, more hydrophobic molecule, which allows for high cell membrane permeability.[1] In contrast, MMAF possesses a charged C-terminal phenylalanine, rendering it more hydrophilic and significantly less permeable to cell membranes.[1][2] This fundamental difference dictates their distinct mechanisms of action, particularly concerning the "bystander effect," and influences their in vitro and in vivo efficacy profiles. MMAE-based ADCs are capable of exerting a potent bystander effect, killing neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[2] MMAF-based ADCs, due to the charged nature of the payload, exhibit a minimal bystander effect, offering a more targeted and potentially less toxic approach.[2]
Mechanism of Action
Both MMAE and MMAF are highly potent microtubule-inhibiting agents. When conjugated to a monoclonal antibody (mAb) via the Val-Cit-PAB linker, they are delivered specifically to antigen-expressing tumor cells. The general mechanism of action is as follows:
-
Target Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Proteolytic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is cleaved by proteases, such as Cathepsin B, which are often upregulated in tumor cells.
-
Payload Release: Cleavage of the linker releases the active cytotoxic payload (MMAE or MMAF) into the cytoplasm.
-
Microtubule Disruption: The released payload binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.
-
Cell Cycle Arrest and Apoptosis: This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).
The key divergence in their mechanism lies in the fate of the released payload, which is governed by its cell permeability.
Caption: General mechanism of action for Val-Cit-PAB-MMAE/MMAF ADCs.
The Bystander Effect: A Critical Differentiator
The bystander effect is the ability of a cytotoxic payload released from a target antigen-positive cell to diffuse into and kill neighboring antigen-negative cells. This is a crucial consideration for treating solid tumors with heterogeneous antigen expression.
-
MMAE: Due to its high membrane permeability, released MMAE can readily diffuse across cell membranes, leading to a potent bystander killing effect.
-
MMAF: The charged nature of MMAF significantly hinders its ability to cross cell membranes, resulting in minimal to no bystander effect. The payload is effectively trapped within the target cell.
Caption: Comparison of the bystander effect of MMAE and MMAF.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy data from preclinical studies directly comparing Val-Cit-MMAE and Val-Cit-MMAF ADCs.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In the context of ADCs, it reflects the concentration required to inhibit the growth of 50% of cancer cells.
| Antibody-Drug Conjugate | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| cAC10-vcMMAE | Karpas 299 | CD30 | < 10 | |
| cAC10-vcMMAF | Karpas 299 | CD30 | Potently cytotoxic | |
| cAC10-vcMMAE | Karpas-35R | CD30-negative | > 5000 | |
| cAC10-vcMMAF | Karpas-35R | CD30-negative | > 5000 | |
| cOKT9-vcMMAE | Karpas-35R | CD71 | 1 - 4 | |
| cOKT9-vcMMAF | Karpas-35R | CD71 | 1 - 4 |
Note: Direct head-to-head IC50 values for the same antibody conjugated to both MMAE and MMAF are limited in the public domain. The data indicates that both ADCs are highly potent against antigen-positive cells and inactive against antigen-negative cells.
Table 2: In Vivo Efficacy in Admixed Tumor Xenograft Model
This model is designed to evaluate the bystander effect in vivo by implanting a mixture of antigen-positive and antigen-negative tumor cells.
| Treatment Group | Animal Model | Tumor Model | ADC Dose & Schedule | Key Efficacy Outcome | Reference |
| cAC10-vcMMAE | SCID Mice | Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) | 3 mg/kg, single i.p. dose | Complete tumor remission | |
| cAC10-vcMMAF | SCID Mice | Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) | 3 mg/kg, single i.p. dose | Moderate tumor growth delay, no complete remissions | |
| IgG-vcMMAE (control) | SCID Mice | Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) | 3 mg/kg, single i.p. dose | No effect on tumor growth | |
| IgG-vcMMAF (control) | SCID Mice | Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) | 3 mg/kg, single i.p. dose | No effect on tumor growth |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., Karpas 299 for CD30-positive and a CD30-negative line like Karpas-35R) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE-based ADC and the MMAF-based ADC in complete cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vitro Bystander Killing Co-Culture Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Use an antigen-positive cell line (e.g., Karpas 299) and an antigen-negative cell line (e.g., Karpas-35R). The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with the ADCs at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for an extended period (e.g., 96-144 hours) to allow for payload release and bystander killing.
-
Analysis: Quantify the viability of the fluorescent antigen-negative cells using fluorescence microscopy or flow cytometry.
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the antigen-negative monoculture indicates a bystander effect.
Caption: A typical workflow for evaluating ADC efficacy.
Conclusion
The choice between a this compound and an MMAF-based ADC is a strategic decision that depends on the therapeutic context.
-
This compound ADCs are highly potent and possess a significant bystander killing capability. This makes them particularly suitable for treating heterogeneous tumors where not all cancer cells express the target antigen. However, the membrane-permeable nature of MMAE may also lead to a higher risk of off-target toxicity, requiring careful management of the therapeutic window.
-
MMAF-based ADCs offer a more targeted approach with a minimal bystander effect. This can be advantageous in scenarios where the target antigen is homogeneously expressed on tumor cells and minimizing toxicity to surrounding healthy tissues is a primary concern. The reduced bystander effect may contribute to a better safety profile.
Ultimately, the selection of the optimal payload should be based on a thorough preclinical evaluation that considers the specific characteristics of the target, the tumor microenvironment, and the desired balance between efficacy and safety.
References
A Comparative Analysis of Auristatin and Maytansinoid Payloads for Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of two leading classes of ADC payloads, supported by experimental data and detailed methodologies.
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most clinically and commercially successful payloads are the auristatins and maytansinoids. Both are highly potent tubulin inhibitors, yet their distinct structural and physicochemical properties translate into different biological activities and therapeutic windows. This guide provides an objective, data-driven comparison of auristatin and maytansinoid payloads to inform the rational design and development of next-generation ADCs.
Overview of Auristatins and Maytansinoids
Auristatins are synthetic analogs of the natural product dolastatin 10, a pentapeptide isolated from the sea hare Dolabella auricularia.[1] The most prominent examples used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1] Maytansinoids are derivatives of maytansine, a potent anti-mitotic agent isolated from the Ethiopian shrub Maytenus ovatus.[2] DM1 and DM4 are the most common maytansinoid payloads in clinical development.[2]
Both classes of payloads exert their cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1] However, they bind to different sites on tubulin; auristatins bind at the vinca alkaloid site, while maytansinoids target the maytansine site. This fundamental difference in their mechanism of action, coupled with variations in their chemical structure, influences their potency, membrane permeability, and bystander killing effect.
Comparative Data on Performance
The following tables summarize the key performance characteristics of auristatin and maytansinoid payloads based on available preclinical data.
Table 1: In Vitro Cytotoxicity of Auristatin and Maytansinoid Payloads and their ADCs
| Cell Line | Cancer Type | Payload/ADC | IC50 (ng/mL) | Reference |
| CFPAC-1 | Pancreatic Cancer | SY02-MMAE | 1.19 | |
| MDA-MB-468 | Breast Cancer | SY02-MMAE | 0.28 | |
| SK-BR-3 | Breast Cancer | Cys-linker-MMAE ADC | 0.29 nM | |
| Karpas 299 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE | 4.6 | |
| L-82 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE (DAR 2, 4, 8) | 2 - 55 | |
| SKOV3 | Ovarian Cancer | HER2-affibody-MMAE | 0.44 nM (Affinity) | |
| SKOV3 | Ovarian Cancer | HER2-affibody-DM1 | 0.56 nM (Affinity) | |
| HCC1954 | Breast Cancer | DAR=8 MMAU ADC | 30 pM | |
| HCC1954 | Breast Cancer | T-DM1 (DM1 ADC) | 10-18x less effective than DAR=8 MMAU ADC |
Note: IC50 values can vary significantly based on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions. The data presented here is for comparative purposes and is collated from different studies.
Table 2: Physicochemical and Biological Properties
| Property | Auristatins (e.g., MMAE) | Maytansinoids (e.g., DM1) | Reference |
| Chemical Structure | Synthetic pentapeptide | Ansa macrolide | |
| Mechanism of Action | Tubulin inhibitor (Vinca alkaloid site) | Tubulin inhibitor (Maytansine site) | |
| Hydrophobicity (AlogP) | Higher (e.g., MC-VC-PAB-MMAE: 4.79) | Lower (e.g., MCC-maytansinoid: 3.76) | |
| Membrane Permeability | High | Moderate | |
| Bystander Killing Effect | Potent | Moderate | |
| Approved ADCs | Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin) | Kadcyla® (Trastuzumab emtansine) |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the nuances of ADC development. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Mechanism of Action of Tubulin-Inhibiting ADCs
Caption: General mechanism of action for auristatin and maytansinoid-based ADCs.
Experimental Workflow for In Vitro Cytotoxicity Assay
References
A Comparative Guide to the Validation of the PAB Spacer Self-Immolation Mechanism
For researchers, scientists, and drug development professionals engaged in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker is a critical determinant of efficacy and safety. The p-aminobenzyl (PAB) spacer is a well-established and frequently utilized self-immolative linker, renowned for its reliable and predictable payload release mechanism. This guide provides an objective comparison of the PAB spacer's performance with alternative self-immolative strategies, supported by experimental data and detailed validation protocols.
The PAB spacer's mechanism is predicated on a 1,6-elimination reaction, an electronic cascade initiated by the cleavage of a trigger moiety, often a peptide sequence susceptible to lysosomal enzymes like cathepsin B within the target cancer cell. This enzymatic cleavage unmasks an aniline nitrogen, prompting a rapid and irreversible fragmentation of the spacer and the concomitant release of the unmodified cytotoxic drug. The efficiency and kinetics of this self-immolation are paramount to the therapeutic index of the ADC.
Comparative Performance of Self-Immolative Spacers
While the PAB spacer is a cornerstone of ADC technology, a variety of alternative self-immolative linkers have been developed, primarily based on intramolecular cyclization mechanisms. These alternatives often aim to modulate release kinetics, accommodate different payload functionalities, or improve stability. A direct quantitative comparison of cleavage kinetics is essential for informed linker selection.
Table 1: Quantitative Comparison of Self-Immolative Linker Release Kinetics
| Linker Type | Trigger | Payload Released | Half-life (t½) of Release | Experimental Conditions |
| PAB Spacer (1,6-Elimination) | Cathepsin B | Doxorubicin | ~6 minutes | In vitro enzymatic assay |
| PAB Spacer (1,6-Elimination) | Cathepsin B | Chelated Ac-225 | ~150 minutes | In vitro enzymatic assay[1] |
| Proline-Derived (Cyclization) | - | Reporter Moiety | 1.6 hours | Buffer solution[2] |
| Ethylenediamine-Based (Cyclization) | Amidine formation/Imine hydrolysis | Generic Payload | - (Described as having "great performance") | -[3] |
| m-Amide PABC | Cathepsin B | Generic Payload | - (Noted for improved mouse serum stability) | In vitro enzymatic assay[4] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental procedures is crucial for understanding and validating the PAB spacer's function.
Caption: The self-immolative mechanism of the PAB spacer.
Caption: A typical experimental workflow for validating the PAB spacer mechanism.
Experimental Protocols
Detailed methodologies are essential for the accurate validation of the PAB spacer's self-immolation mechanism and for comparing its performance against alternatives.
Cathepsin B-Mediated Cleavage Assay
This assay simulates the lysosomal environment to assess the enzymatic cleavage of the linker, which is the triggering step for self-immolation.
-
Materials:
-
Antibody-Drug Conjugate (ADC) with a PAB spacer
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5[5]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution: e.g., 10% Trichloroacetic Acid (TCA)
-
96-well microplate or microcentrifuge tubes
-
Incubator at 37°C
-
-
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentration in Assay Buffer.
-
Activate Cathepsin B by pre-incubating it in Activation Buffer for 15 minutes at room temperature. A final enzyme concentration of 10-50 nM is a recommended starting point.
-
In a microplate or microcentrifuge tubes, combine the ADC solution and the activated Cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture and quench the reaction by adding the Quenching Solution.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant containing the released payload using HPLC.
-
High-Performance Liquid Chromatography (HPLC) Analysis of Payload Release
HPLC is used to separate and quantify the components of the cleavage reaction, allowing for the determination of the payload release kinetics.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column is commonly used.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute the components. The specific gradient will depend on the hydrophobicity of the payload and linker components.
-
-
Procedure:
-
Inject the supernatant from the quenched cleavage assay samples onto the HPLC system.
-
Run the gradient method to separate the intact ADC (if soluble), the released payload, and any linker byproducts.
-
Monitor the elution of the components using a UV or fluorescence detector at a wavelength appropriate for the payload.
-
Create a standard curve using known concentrations of the free payload to quantify the amount released in the assay samples.
-
Plot the concentration of the released payload against time to determine the release kinetics and calculate the half-life (t½) of the release.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Cleavage Products
LC-MS provides definitive identification of the cleavage products, confirming the self-immolative mechanism and ensuring that the payload is released in its unmodified, active form.
-
Instrumentation:
-
A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Separation:
-
Use a reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid to separate the ADC, released payload, and linker byproducts.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive or negative ion mode, depending on the payload's properties.
-
Determine the accurate mass of the eluting peaks to identify the intact ADC, the released payload, and the remnants of the PAB spacer.
-
Fragmentation analysis (MS/MS) can be used to further confirm the structures of the observed species.
-
-
Procedure:
-
Prepare samples from the cathepsin B cleavage assay at different time points.
-
Desalt and concentrate the samples as needed.
-
Analyze the samples using LC-MS.
-
Compare the measured masses of the detected species with the theoretical masses of the expected products to validate the self-immolation pathway.
-
Conclusion
The p-aminobenzyl (PAB) spacer remains a robust and reliable choice for the self-immolative release of payloads in antibody-drug conjugates. Its well-defined 1,6-elimination mechanism provides a predictable and efficient means of drug liberation within the target cell. While alternative linkers based on cyclization offer potential advantages in specific contexts, the extensive validation and successful clinical translation of the PAB spacer underscore its significance in the field of targeted cancer therapy. The experimental protocols detailed in this guide provide a framework for the rigorous validation of PAB-based systems and a basis for the objective comparison with emerging self-immolative technologies.
References
- 1. Influence of the Linker on the Biodistribution and Catabolism of Actinium-225 Self-Immolative Tumor-Targeted Isotope Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
In Vivo Efficacy of MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent antimitotic agent widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] Its ability to inhibit cell division by blocking tubulin polymerization makes it a powerful therapeutic for various cancers.[2][4] This guide provides an objective comparison of the in vivo efficacy of different MMAE-based ADCs, supported by experimental data from preclinical studies.
Mechanism of Action
MMAE-based ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver the highly toxic MMAE payload directly to cancer cells expressing a specific target antigen. Once the ADC binds to the target antigen on the tumor cell surface, it is internalized. Inside the cell, the linker connecting the antibody to MMAE is cleaved, typically by lysosomal enzymes like cathepsin B, releasing the active drug. The released MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death). Some studies suggest that MMAE can also induce immunogenic cell death (ICD), further stimulating an anti-tumor immune response.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo anti-tumor efficacy of various MMAE ADCs from different preclinical studies. These studies utilize xenograft models, where human cancer cells are implanted into immunocompromised mice.
| ADC Target | ADC Name | Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| CD30 | Brentuximab Vedotin (cAC10-vcMMAE) | Anaplastic Large Cell Lymphoma | SCID Mice | 1 mg/kg, single dose | Tumor regression | |
| HER2 | Trastuzumab-vc-MMAE | Gastric Cancer (NCI-N87) | BALB/c Nude Mice | 5 mg/kg, weekly for 3 weeks | Significant tumor growth inhibition | |
| TEM8 | m825-MMAE | Colon, Breast, Ovarian, Lung, Pancreatic Cancers | Mice | Not specified | Tumor shrinkage and eradication | |
| B7-H4 | B7H4-MMAE | Triple-Negative Breast Cancer (MDA-MB-468) | Mice | Single dose | Anti-tumor activity and immune modulation | |
| HER2 | Trastuzumab-MMAE/F (Dual-drug) | Breast Cancer (JIMT-1) | Mice | 3 mg/kg | Complete remission |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for evaluating MMAE ADCs in xenograft models.
General Xenograft Model Protocol
A typical workflow for assessing the in vivo efficacy of an MMAE ADC is as follows:
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines relevant to the ADC's target are cultured under standard conditions. For example, NCI-N87 (HER2-positive gastric cancer) or MDA-MB-468 (B7-H4-positive triple-negative breast cancer).
-
Animals: Immunocompromised mice, such as BALB/c nude or SCID mice, are commonly used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomly assigned to different treatment groups, including a vehicle control group and one or more ADC treatment groups.
4. ADC Administration:
-
The MMAE ADC is administered to the mice, typically via intravenous injection.
-
Dosing can be a single administration or multiple doses over a period, for instance, once weekly for three weeks.
5. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (length x width²)/2 is often used for calculation.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
The study endpoint can be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed.
6. Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analyses are performed to determine the significance of the anti-tumor effect of the ADC compared to the control group.
Conclusion
The in vivo efficacy of MMAE ADCs is dependent on several factors, including the target antigen, the specific antibody and linker used, the tumor model, and the dosing regimen. The data presented in this guide highlight the potent anti-tumor activity of various MMAE ADCs across a range of cancer types in preclinical models. These findings underscore the potential of MMAE as a valuable payload in the development of targeted cancer therapies. Further head-to-head comparative studies under standardized conditions would be beneficial for a more direct assessment of the relative efficacy of different MMAE ADCs.
References
- 1. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
Plasma Stability of Val-Cit-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the plasma stability of antibody-drug conjugates (ADCs) utilizing the Val-Cit-PAB-MMAE linker-payload system across different preclinical species and humans. Understanding the species-specific stability of this linker is critical for the accurate preclinical evaluation and clinical translation of ADCs. This document summarizes key experimental data, details relevant methodologies, and visualizes the processes involved to support researchers, scientists, and drug development professionals.
The Val-Cit-PAB-MMAE system is a widely used cleavable linker technology in ADC development. The dipeptide linker, valine-citrulline (Val-Cit), is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, within the target cancer cell, leading to the release of the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2][3][4][5] However, the stability of this linker in systemic circulation can vary significantly between species, impacting the ADC's therapeutic index.
Comparative Plasma Stability Data
The following tables summarize the quantitative data on the premature release of MMAE and the formation of high molecular weight species (HMWS) or aggregates when a Val-Cit-PAB-MMAE ADC is incubated in plasma from different species.
Table 1: MMAE Release from a vc-MMAE ADC in Plasma from Different Species
| Species | % MMAE Release after 6 days at 37°C | Key Enzyme Implicated in Premature Cleavage |
| Mouse (CD1) | ~25% | Carboxylesterase 1C (Ces1C) |
| Rat | 2.5% | Carboxylesterases |
| Cynomolgus Monkey | <1% | N/A (Stable) |
| Human | <1% | N/A (Stable) |
Data synthesized from a study on Ab095–vc–MMAE ADC.
Table 2: Aggregation of vc-MMAE ADCs in Plasma from Different Species
| Species | Median % High Molecular Weight Species (HMWS) after 6 days |
| Mouse | 26.0% |
| Rat | 25.3% |
| Human | 24.2% |
| Cynomolgus Monkey | 20.3% |
Data from a stability screening of 15 different vc-MMAE containing ADCs.
The data clearly indicates that the Val-Cit linker is significantly less stable in rodent plasma, particularly in mice, compared to primate and human plasma. This instability is primarily attributed to the enzymatic activity of carboxylesterase 1C (Ces1C) in mice, which leads to premature release of the MMAE payload. This phenomenon can complicate the interpretation of preclinical efficacy and toxicity studies in murine models.
To address this challenge, next-generation linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, have been developed. The addition of the glutamic acid residue has been shown to significantly enhance stability in mouse plasma by repelling the Ces1C enzyme, thereby reducing premature payload release.
Experimental Protocols
The following is a generalized protocol for assessing the plasma stability of an ADC.
Protocol: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from different species by measuring the release of the free payload and the formation of aggregates over time.
Materials:
-
Test ADC (e.g., Antibody-Val-Cit-PAB-MMAE)
-
Cryopreserved plasma from various species (e.g., mouse, rat, cynomolgus monkey, human)
-
Phosphate-buffered saline (PBS) as a control matrix
-
Incubator at 37°C
-
Sample collection tubes
-
Instrumentation for analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for free payload quantification
-
Size Exclusion Chromatography (SEC) for aggregation analysis
-
Methodology:
-
ADC Incubation:
-
Thaw the plasma from the different species.
-
Incubate the test ADC in the plasma of each species at a predetermined concentration (e.g., 1 mg/mL). A parallel incubation in PBS serves as a control.
-
Place the samples in an incubator at 37°C.
-
-
Sample Collection:
-
Collect aliquots from each incubation mixture at various time points (e.g., day 0, 1, 3, and 6).
-
Immediately freeze the collected samples at -80°C to halt any further reactions until analysis.
-
-
Sample Analysis for Free Payload (LC-MS):
-
For each time point, precipitate the plasma proteins from the sample.
-
Collect the supernatant which contains the released, free payload.
-
Analyze the supernatant using a validated LC-MS method to quantify the amount of free MMAE.
-
Calculate the percentage of released MMAE relative to the total theoretical initial amount of conjugated MMAE.
-
-
Sample Analysis for Aggregation (SEC):
-
Dilute the samples from each time point in a suitable mobile phase.
-
Inject the samples into an SEC system equipped with a UV detector.
-
Integrate the peak areas corresponding to the monomeric ADC and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregation for each sample.
-
Visualizing the Process
The following diagrams illustrate the mechanism of MMAE release and the experimental workflow for the plasma stability assay.
Caption: Mechanism of MMAE release from a vc-MMAE ADC.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. preprints.org [preprints.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Benchmarking the SuO-Val-Cit-PAB-MMAE ADC Platform
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker and payload technologies at the forefront of innovation. The SuO-Val-Cit-PAB-MMAE platform has emerged as a widely adopted system, leveraging a protease-cleavable linker to deliver the potent anti-mitotic agent, monomethyl auristatin E (MMAE). This guide provides an objective, data-driven comparison of the this compound platform against other prominent ADC technologies, offering insights into its performance characteristics and providing detailed experimental methodologies to support further research and development.
Executive Summary
The this compound system is engineered for enhanced stability and targeted payload release. The inclusion of a glutamic acid (Glu) residue in the linker has been shown to improve plasma stability, particularly in murine models, by mitigating premature cleavage by carboxylesterases.[1][2] The valine-citrulline (Val-Cit) dipeptide serves as a substrate for lysosomal proteases like cathepsin B, ensuring intracellular release of the MMAE payload.[3][4] MMAE, a highly potent tubulin inhibitor, induces cell cycle arrest and apoptosis.[5] Its cell-permeable nature also facilitates a "bystander effect," enabling the killing of adjacent antigen-negative tumor cells.
This guide will benchmark the this compound platform against ADCs featuring:
-
Alternative cleavable linkers with different payloads (e.g., mc-MMAF).
-
Non-cleavable linkers with distinct payloads (e.g., SMCC-DM1).
-
Alternative topoisomerase I inhibitor payloads (e.g., SN-38).
Performance will be assessed based on in vitro cytotoxicity, plasma stability, bystander killing effect, and in vivo efficacy.
Data Presentation: Comparative Performance of ADC Platforms
The following tables summarize key quantitative data from preclinical studies to facilitate a comparative analysis of different ADC platforms. It is important to note that direct comparisons can be influenced by the choice of antibody, target antigen, and experimental conditions.
Table 1: In Vitro Cytotoxicity of Various ADC Platforms
| ADC Platform | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Anti-Trop-2-Val-Cit-PAB-MMAE | MMAE | MDA-MB-468 (Breast Cancer) | 0.28 | |
| Anti-Trop-2-SY02-SN-38 | SN-38 | MDA-MB-468 (Breast Cancer) | 0.47 | |
| Anti-Trop-2-Val-Cit-PAB-MMAE | MMAE | CFPAC-1 (Pancreatic Cancer) | 1.19 | |
| Anti-Trop-2-SY02-SN-38 | SN-38 | CFPAC-1 (Pancreatic Cancer) | 0.83 | |
| Trastuzumab-vc-MMAE | MMAE | SKBR3 (HER2+) | ~7.0 (converted from 0.056 nM) | |
| Trastuzumab-emtansine (T-DM1) | DM1 | SKBR3 (HER2+) | ~8.2 (converted from 0.066 nM) | |
| cAC10-vcMMAE | MMAE | Karpas 299 (CD30+) | Potent (IC50 not specified) | |
| cAC10-vcMMAF | MMAF | Karpas 299 (CD30+) | Potent (IC50 not specified) |
Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions. Data from different sources should be compared with caution.
Table 2: Comparative Plasma Stability of ADC Linkers
| Linker Type | Species | Half-life (days) | Key Findings | Reference |
| Glu-Val-Cit (EVCit) | Mouse | ~12 | Addition of glutamic acid significantly enhances stability in mouse plasma. | |
| Val-Cit (VCit) | Mouse | ~2 | Susceptible to premature cleavage by mouse carboxylesterase Ces1c. | |
| Glu-Val-Cit (EVCit) | Human | Stable | Maintains high stability. | |
| Val-Cit (VCit) | Human | Stable | Generally stable in human plasma. | |
| Non-cleavable (e.g., SMCC) | General | High | Generally exhibit greater stability in circulation compared to many cleavable linkers. |
Table 3: Bystander Killing Effect of Different Payloads
| Payload | Cell Permeability | Bystander Effect | Key Findings | Reference |
| MMAE | High | Potent | Can diffuse out of target cells to kill neighboring antigen-negative cells. | |
| MMAF | Low | Minimal to none | The charged C-terminal phenylalanine limits membrane permeability. | |
| DM1 (from non-cleavable linker) | Low (as charged metabolite) | Generally absent | The released payload-linker-amino acid complex is typically charged and membrane-impermeable. | |
| SN-38 | High | Strong | The released payload has high membrane permeability, leading to a potent bystander effect. |
Table 4: Comparative In Vivo Efficacy of ADCs
| ADC Construct | Tumor Model | Efficacy Outcome | Reference |
| ADC with Glu-Val-Cit linker | Mouse Xenograft | Exhibited greater treatment efficacy compared to the Val-Cit based variant. | |
| ADC with Val-Cit linker | Mouse Xenograft | Showed anti-tumor activity but was less effective than the Glu-Val-Cit variant. | |
| cAC10-vcMMAE | Admixed CD30+ and CD30- tumors | Complete tumor remission. | |
| cAC10-vcMMAF | Admixed CD30+ and CD30- tumors | Moderate tumor growth delay, no complete remissions. | |
| Glucuronide-linked ADC | In vivo models | Exhibited greater efficacy in vivo compared to Val-Cit-PAB linked ADC. | |
| Trastuzumab-MMAE (Val-Cit linker) | NCI-N87 human gastric carcinoma xenografts | Demonstrated significant tumor growth inhibition. |
Mandatory Visualization
Caption: Mechanism of action for a this compound ADC.
Caption: General workflow for ADC benchmarking.
Caption: MMAE-induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these comparative assessments.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a specific cancer cell line.
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and free payload in complete culture medium. Remove the existing medium from the wells and add the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (one labeled with a fluorescent marker like GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs
-
High-content imager or flow cytometer
Procedure:
-
Cell Seeding: Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include monocultures of each cell line as controls.
-
Incubation: Incubate the plate for an extended period (e.g., 5-7 days).
-
Imaging and Analysis: Use a high-content imager or flow cytometer to quantify the number of viable fluorescently labeled (antigen-negative) cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability in monoculture at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC constructs
-
Human and mouse plasma
-
Incubator at 37°C
-
Affinity capture reagents (e.g., Protein A/G beads)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma using affinity beads.
-
Payload Analysis: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time. Analyze the plasma supernatant to quantify the amount of released (free) payload.
-
Data Analysis: Plot the average DAR and the concentration of free payload over time to determine the stability of the ADC.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, ADC treatment groups).
-
Dosing: Administer the ADC and vehicle control intravenously at the predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volumes with calipers two to three times per week. Record animal body weights as a measure of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
The this compound ADC platform represents a robust and effective technology for targeted cancer therapy. Its key advantages include the enhanced plasma stability conferred by the glutamic acid residue and the potent, bystander-mediated cytotoxicity of the MMAE payload. However, the optimal ADC design is context-dependent. For tumors with heterogeneous antigen expression, the potent bystander effect of MMAE is highly desirable. In contrast, for targets where minimizing off-target toxicity is paramount, a less permeable payload like MMAF or a highly stable non-cleavable linker may be more appropriate. This guide provides a framework for the comparative evaluation of these different ADC platforms, empowering researchers to make informed decisions in the design and development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Immunogenicity of ADC Linkers
The development of Antibody-Drug Conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. These complex biologics, which consist of a monoclonal antibody linked to a potent cytotoxic payload, are engineered to deliver toxins directly to tumor cells, minimizing systemic exposure.[1] The linker component is a critical determinant of an ADC's success, ensuring stability in circulation and facilitating efficient payload release at the target site.[2][3] However, the linker and its payload can be recognized as foreign by the immune system, potentially inducing an anti-drug antibody (ADA) response that can impact the ADC's pharmacokinetics, efficacy, and safety.[1]
This guide provides an objective comparison of the immunogenic potential of different ADC linker types, supported by available data, and details key experimental protocols for assessing immunogenicity.
Comparative Analysis of ADC Linker Immunogenicity
The immunogenicity of an ADC is a complex multifactorial issue, with contributions from the antibody, the payload, and the linker itself. The linker and payload can act as haptens, which may induce an immune response when conjugated to the larger antibody carrier. A primary distinction in linker technology is between cleavable and non-cleavable linkers, a choice that significantly impacts stability and payload release, thereby influencing immunogenic potential. While direct comparative clinical data on the immunogenicity of different linkers is limited, preclinical observations and the characteristics of each linker type allow for a rational assessment of their potential immunogenicity.
Data Presentation: Comparative Characteristics and Immunogenicity of ADC Linkers
The following table summarizes the key features and reported immunogenicity considerations for common classes of ADC linkers.
| Linker Type | Sub-type / Example | Cleavage Mechanism | Key Characteristics | Reported Immunogenicity Observations |
| Cleavable | Peptide (e.g., valine-citrulline) | Enzymatic (e.g., Cathepsin B in lysosomes) | Stable in circulation with efficient intracellular payload release. Can enable a "bystander effect" where the released payload kills adjacent tumor cells. | Non-human peptide sequences can be inherently immunogenic. However, a study of eight ADCs using the same vc-MMAE linker showed ADA incidence rates between 0% and 35.8%, a range comparable to that of monoclonal antibodies alone. |
| Cleavable | Hydrazone | pH-sensitive (acidic environment of endosomes/lysosomes) | Designed to be stable at physiological blood pH (~7.4) and cleave at lower pH levels found within cellular compartments. | Can exhibit lower plasma stability compared to other linkers, potentially leading to premature drug release. This "off-target" release could increase the risk of an immune response. |
| Cleavable | Disulfide | Reduction (high intracellular glutathione concentrations) | Exploits the significant difference in redox potential between the extracellular environment and the intracellular space. | Stability can be a concern, and premature cleavage may occur. The released neutral payload can diffuse across cell membranes, contributing to the bystander effect. |
| Non-cleavable | Thioether (e.g., SMCC) | Proteolytic degradation of the antibody | Exhibits high stability in plasma. The payload is released with the linker and a residual amino acid only after the antibody is fully degraded in the lysosome. | The enhanced plasma stability significantly reduces the risk of premature payload release, which is thought to lower off-target toxicity and the potential for immunogenicity. |
Experimental Protocols
A robust assessment of ADC immunogenicity relies on a tiered testing approach, including screening, confirmatory, and characterization assays. Below are detailed methodologies for key experiments used to evaluate the immunogenic potential of ADCs.
Anti-Drug Antibody (ADA) Screening Assay (ELISA)
This assay is a standard screening tool to detect the presence of binding antibodies against the ADC in patient serum.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with the full ADC molecule at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: After another wash step, add patient serum samples (typically diluted 1:100 in assay diluent) and control samples (positive and negative) to the wells. Incubate for 2 hours at room temperature to allow ADAs to bind to the coated ADC.
-
Detection Antibody: Wash the plates to remove unbound serum components. Add a detection antibody, which is typically a biotinylated version of the ADC, and incubate for 1 hour. This forms a "bridging" complex (Plate-ADC :: ADA :: Biotin-ADC).
-
Signal Generation: After washing, add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Readout: Wash the plates a final time and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the optical density at 450 nm using a plate reader. A signal above a pre-determined cut-off point is considered a presumptive positive.
In Vitro Cytokine Release Assay (CRA)
This assay is critical for assessing the risk of a therapeutic inducing a dangerous systemic inflammatory response, or "cytokine storm".
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of multiple healthy donors using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Assay Setup: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Treatment: Add the ADC test article at various concentrations. Include a negative control (isotype control antibody) and a positive control known to induce cytokine release (e.g., anti-CD3/anti-CD28 antibodies or a superagonist like TGN1412).
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs. A significant increase in cytokine levels compared to the negative control indicates a potential risk.
T-Cell Activation Assay
This assay evaluates whether components of the ADC, such as peptide linkers, can be processed and presented by APCs to activate T-cells, a key step in initiating an adaptive immune response.
Methodology:
-
Cell Preparation: Isolate CD3+ T-cells and monocytes (as APCs) from healthy donor PBMCs. Label the T-cells with a proliferation-tracking dye, such as CellTrace™ Violet (CTV).
-
APC Maturation & Pulsing: Culture the monocytes with cytokines (e.g., GM-CSF and IL-4) to differentiate them into dendritic cells (an APC subtype). "Pulse" the mature dendritic cells with the ADC or a synthetic peptide linker for several hours to allow for uptake and processing.
-
Co-culture: After washing away excess ADC/peptide, co-culture the pulsed APCs with the CTV-labeled T-cells for 4-5 days.
-
Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently-labeled antibodies against T-cell surface markers, such as CD4, CD8, and the activation marker CD25.
-
Readout: Analyze the cells using a flow cytometer. T-cell activation is measured by:
-
Proliferation: A reduction in CTV fluorescence intensity, indicating cell division.
-
Marker Upregulation: Increased expression of activation markers like CD25 on the surface of CD4+ and CD8+ T-cells.
-
Cytokine Production: Intracellular cytokine staining or analysis of the culture supernatant can also be performed to measure effector cytokines like IFN-γ.
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding the complex biological and analytical processes involved in ADC immunogenicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of MMAE-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of an antibody-drug conjugate (ADC) is a critical determinant of its clinical success, representing the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues.[1][] Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is a widely utilized payload in ADCs.[][3][4] This guide provides a comprehensive comparison of the therapeutic window of MMAE-based ADCs against other alternatives, supported by experimental data and detailed methodologies.
The efficacy of MMAE-based ADCs is primarily driven by the payload's ability to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. A key feature of MMAE is its high cell membrane permeability, which allows it to diffuse out of the target cancer cell and eliminate neighboring, antigen-negative cancer cells—a phenomenon known as the bystander effect. This is particularly advantageous in treating heterogeneous tumors.
However, the potent cytotoxicity of MMAE also contributes to off-target toxicities, which can narrow the therapeutic window. Common dose-limiting toxicities associated with MMAE-based ADCs include neutropenia, peripheral neuropathy, and anemia. The therapeutic index is influenced by several factors, including the linker technology, the drug-to-antibody ratio (DAR), and the physicochemical properties of the entire ADC construct.
Comparative Performance Data
The following tables summarize key quantitative data comparing MMAE-based ADCs with other ADC platforms.
Table 1: In Vitro Cytotoxicity of Various ADC Payloads
| Payload | Linker Type | Target/Cell Line | IC50 | Reference |
| MMAE | Val-Cit (vc) | CD30+ (Karpas 299) | Low nM | |
| MMAE | Val-Cit (vc) | HER2+ (SK-BR-3) | ~14.3 pM | |
| MMAF | Val-Cit (vc) | CD30+ | Higher than MMAE | |
| DM1 | SMCC (non-cleavable) | HER2+ (SK-BR-3) | ~33 pM | |
| PBD Dimer | Cleavable | CD30+ | pM range |
Table 2: In Vivo Efficacy of MMAE-Based ADCs vs. Alternatives
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| cAC10-vcMMAE | Karpas 299 (CD30+) | 3 mg/kg, once i.p. | Complete tumor eradication | |
| cAC10-vcMMAF | Karpas 299 (CD30+) | 3 mg/kg, once i.p. | Less effective than MMAE ADC | |
| Anti–CD79b-RKAA-MMAE | WSU-DLCL2 | 2.1 mg/kg | Complete response | |
| Polatuzumab vedotin (PV) | WSU-DLCL2 | 2.1 mg/kg | Complete response |
Table 3: Comparative Pharmacokinetic Parameters of Marketed ADCs
| ADC (Payload) | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Brentuximab vedotin (MMAE) | 4-6 days (ADC) | ~3-5 L/day | ~7-10 L | |
| Trastuzumab emtansine (DM1) | ~4 days (ADC) | ~0.7 L/day | ~3.1 L | |
| Belantamab mafodotin (MMAF) | ~12 days (ADC) | ~0.9 L/day | ~11 L |
Table 4: Common Grade 3/4 Toxicities of Different ADC Payloads
| Payload | Common Grade 3/4 Toxicities | Reference |
| MMAE | Neutropenia, Anemia, Peripheral Neuropathy | |
| DM1 | Thrombocytopenia, Hepatic Toxicity | |
| MMAF | Ocular Toxicity |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay
This assay evaluates the potency of an ADC in killing cancer cells.
-
Cell Seeding: Plate target antigen-positive (e.g., BT-474 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC (targeting an irrelevant antigen). Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a tetrazolium-based colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Bystander Effect Co-culture Assay
This assay assesses the ability of an ADC to kill adjacent antigen-negative cells.
-
Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells (e.g., a 1:1 ratio) in a 96-well plate. The antigen-negative cells can be labeled with a fluorescent protein for easy identification.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Cell Viability Measurement: After incubation (e.g., 96 hours), measure the viability of both the antigen-positive and antigen-negative cell populations.
-
Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 gastric cancer cells) into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a specified size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC (e.g., via intravenous injection) at various dose levels and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition or regression.
Pharmacokinetic (PK) Analysis
This analysis characterizes the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
ADC Administration: Administer a single dose of the ADC to animals (e.g., rats or monkeys).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analyte Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody and the ADC in plasma. Use liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the unconjugated payload.
-
PK Parameter Calculation: Use non-compartmental analysis to determine key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of an MMAE-based ADC, from binding to the target cell to the induction of apoptosis and the bystander effect.
Caption: Mechanism of action of MMAE-based ADCs.
Experimental Workflow
The diagram below outlines a typical preclinical workflow for assessing the therapeutic window of an ADC.
Caption: Workflow for assessing an ADC's therapeutic window.
References
A Comparative Guide to Antibody-Drug Conjugate Internalization and Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugate (ADC) internalization, trafficking, and payload release. Understanding these critical processes is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices. This document summarizes key quantitative data, presents detailed experimental protocols for assessing ADC intracellular transport, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of ADC Internalization and Payload Release
The efficacy of an ADC is intrinsically linked to its ability to be efficiently internalized by target cancer cells, trafficked to the appropriate subcellular compartment (typically the lysosome), and subsequently release its cytotoxic payload.[1][2][3] The following tables summarize key quantitative parameters from published studies to facilitate a comparative understanding of these processes.
| ADC Target | ADC Construct | Cell Line | Internalization Half-life (t½) | Reference |
| HER2 | Trastuzumab-Maytansinoid (TM-ADC) | BT-474 | 6-14 h | [4] |
| HER2 | Trastuzumab-Maytansinoid (TM-ADC) | NCI-N87 | 6-14 h | [4] |
| HER2 | Trastuzumab-Maytansinoid (TM-ADC) | SK-BR-3 | 6-14 h | |
| HER2 | Trastuzumab | SKBR-3 | 24.36 ± 6.18 h | |
| HER2 | Trastuzumab | MDA-MB-453 | 6.02 ± 1.60 h | |
| HER2 | Trastuzumab | MCF-7 | 3.89 ± 0.53 h | |
| APLP2 | αAPLP2-ADC | SKOV3 | ~6.9 h (calculated from rate) | |
| Trop2 | αTrop2-ADC | SKOV3 | ~4.9 h (calculated from rate) |
Table 1: Comparative Internalization Rates of Various ADCs. This table presents the internalization half-lives of different ADCs in various cancer cell lines. The rate of internalization is a critical factor influencing the overall efficacy of an ADC.
| Linker Type | Linker Chemistry | Payload Release Mechanism | Payload Release Half-life (t½) | Key Features | Reference |
| Cleavable | Valine-Citrulline (vc) | Enzymatic (Cathepsin B) | Hours | Stable in circulation, efficient intracellular release. | |
| Hydrazone | pH-sensitive (Acidic) | Hours | Acid-labile, releases payload in endosomes/lysosomes. | ||
| Disulfide | Reductive (Glutathione) | Hours | Cleaved in the reducing environment of the cytoplasm. | ||
| GGFG | Enzymatic (Cathepsin L) | ~72 h for near complete release | High stability in bloodstream. | ||
| Asn-containing | Enzymatic (Legumain) | Not specified | Hydrophilic, potential alternative to Val-Cit. | ||
| Non-cleavable | Thioether (e.g., SMCC) | Proteolytic Degradation | 18-25 h (antibody degradation) | Requires complete antibody degradation in the lysosome for payload release. |
Table 2: Comparative Analysis of Linker Chemistries and Payload Release. This table compares different linker technologies used in ADCs, highlighting their cleavage mechanisms and general release characteristics. The choice of linker is a critical design element that governs the stability of the ADC in circulation and the efficiency of payload release within the target cell.
Key Internalization and Trafficking Pathways
ADCs primarily enter target cells through receptor-mediated endocytosis. The specific endocytic pathway can influence the rate of internalization and subsequent intracellular fate of the ADC. The major pathways are:
-
Clathrin-Mediated Endocytosis (CME): This is a common pathway for many ADCs, involving the formation of clathrin-coated pits at the plasma membrane.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: This process involves the non-specific uptake of large amounts of extracellular fluid and solutes.
Following internalization, the ADC-receptor complex is trafficked through the endosomal pathway, typically maturing from early endosomes to late endosomes, and finally fusing with lysosomes. The acidic environment and enzymatic content of the lysosome are often exploited to trigger the release of the cytotoxic payload from the ADC.
Caption: General overview of ADC internalization, trafficking, and payload release.
Experimental Protocols
Accurate and reproducible methods are essential for the comparative evaluation of ADC internalization and trafficking. The following are detailed protocols for key experiments.
Protocol 1: Fluorescence Microscopy-Based ADC Internalization and Lysosomal Colocalization Assay
This method allows for the visualization of ADC internalization and its trafficking to the lysosome.
Materials:
-
Target cancer cells
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker Red DND-99)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Imaging-compatible culture plates (e.g., 96-well black, clear bottom)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal or high-content imaging system
Methodology:
-
Cell Seeding: Seed target cells onto an imaging-compatible plate at a density that ensures 50-70% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL) in complete culture medium. Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C to allow for internalization.
-
Lysosomal and Nuclear Staining: Thirty minutes prior to the end of the incubation period, add the lysosomal marker to the cells according to the manufacturer's instructions. In the last 10-15 minutes of incubation, add the nuclear stain.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove unbound ADC and dyes.
-
Imaging: Acquire images using a confocal or high-content imaging system. Capture images in the appropriate channels for the ADC (e.g., green), lysosomes (e.g., red), and nucleus (e.g., blue).
-
Analysis: Analyze the images to quantify the colocalization of the ADC signal with the lysosomal marker. This can be expressed as a Pearson's correlation coefficient or Manders' overlap coefficient.
Caption: Workflow for fluorescence microscopy-based ADC internalization assay.
Protocol 2: Flow Cytometry-Based Quantification of ADC Internalization
This high-throughput method provides quantitative data on the amount of internalized ADC.
Materials:
-
Target cancer cells
-
Fluorescently labeled ADC (e.g., with a pH-sensitive dye like pHrodo)
-
Complete cell culture medium
-
FACS buffer (PBS with 2% FBS)
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate to ensure they are in the logarithmic growth phase on the day of the experiment.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC at the desired concentration. Incubate at 37°C for various time points. As a control for surface binding, incubate a set of cells at 4°C.
-
Cell Harvesting: At each time point, wash the cells with cold PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Staining (for non-pH sensitive dyes): If not using a pH-sensitive dye, an acid wash step (e.g., with a glycine-HCl buffer, pH 2.5) can be included to strip surface-bound ADC before resuspending in FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cell pellet in FACS buffer and analyze on a flow cytometer. The median fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized ADC.
-
Data Analysis: Calculate the percentage of internalization by comparing the MFI of cells incubated at 37°C to those at 4°C (representing total binding).
Caption: Workflow for flow cytometry-based ADC internalization assay.
Protocol 3: In Vitro Bystander Effect Co-Culture Assay
This assay is designed to quantify the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) bystander cells (engineered to express a fluorescent protein like GFP for identification)
-
ADC with a membrane-permeable payload
-
Complete cell culture medium
-
Live/dead cell stain (e.g., propidium iodide)
-
High-content imaging system or flow cytometer
Methodology:
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in a desired ratio (e.g., 1:1, 1:5) in a multi-well plate. Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include appropriate controls (untreated, ADC on Ag- cells alone).
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Staining: At the end of the incubation, add a live/dead cell stain to the wells.
-
Analysis:
-
Imaging-based: Acquire images using a high-content imaging system. Quantify the percentage of dead (e.g., propidium iodide positive) cells within the GFP-positive (Ag-) population.
-
Flow cytometry-based: Harvest the cells and analyze by flow cytometry. Gate on the GFP-positive population and determine the percentage of dead cells.
-
-
Data Interpretation: An increase in the death of Ag- cells in the co-culture compared to Ag- cells cultured alone with the ADC indicates a bystander effect.
Caption: Workflow for the in vitro bystander effect co-culture assay.
References
- 1. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Reactivity and Stability of MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-species reactivity and stability of antibody-drug conjugates (ADCs) utilizing the potent cytotoxic agent monomethyl auristatin E (MMAE). We will delve into supporting experimental data, comparing its performance with other common payloads, and provide detailed methodologies for key experiments to aid in the preclinical assessment and development of MMAE-based ADCs.
Executive Summary
Monomethyl auristatin E (MMAE) is a widely used payload in the development of antibody-drug conjugates due to its high potency. However, understanding its behavior across different preclinical species and its translation to humans is critical for successful drug development. Key characteristics of MMAE ADCs, such as linker stability and the pharmacokinetic profile of the released payload, exhibit significant cross-species variability. Notably, MMAE ADCs tend to be less stable in rodent plasma compared to primate and human plasma. Furthermore, the systemic exposure of unconjugated MMAE is markedly lower in rodents than in humans, a phenomenon partly explained by the differential partitioning of MMAE into red blood cells across species. This guide will explore these differences in detail, providing a framework for navigating the challenges of preclinical to clinical translation of MMAE ADCs.
Data Presentation: Cross-Species Stability and Reactivity
The stability of an ADC is a critical attribute, influencing both its efficacy and toxicity profile. Premature release of the cytotoxic payload can lead to off-target toxicities, while poor stability at the target site can reduce therapeutic efficacy. The following tables summarize the cross-species stability of MMAE ADCs and provide a comparative context with other payloads like maytansinoids (DM1 and DM4).
Table 1: In Vitro Plasma Stability of vc-MMAE ADCs Across Species
| Species | % MMAE Release (after 6 days) | Reference |
| Mouse | ~25% | [1] |
| Rat | ~2.5% - >4% | [1] |
| Cynomolgus Monkey | <1% | [1] |
| Human | <1% | [1] |
Table 2: In Vivo Stability of MMAE ADCs in Preclinical Species
| ADC Construct | Species | Time Point | Average DAR | Reference |
| Trastuzumab-vc-MMAE | Mouse | 7 days | ~2.5 | |
| Model ADC | Plasma | 7 days | ~3.0 | |
| Cysteine-linked ADC | Serum | 7 days | >3.2 (from initial 4) | [2] |
Table 3: Comparative Properties of ADC Payloads
| Payload | Linker Type | Bystander Effect Potential | Key Toxicities | Reference |
| MMAE | Cleavable (e.g., vc) | High | Neutropenia, Peripheral Neuropathy | |
| MMAF | Cleavable (e.g., mc) | Low to Negligible | Ocular toxicities, Thrombocytopenia | |
| DM1 | Non-cleavable/Cleavable | Linker-dependent | Thrombocytopenia, Hepatotoxicity | |
| DM4 | Cleavable | Linker-dependent | Ocular toxicities |
Signaling Pathways and Mechanisms of Action
MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The released MMAE from an ADC can also permeate into neighboring antigen-negative tumor cells, leading to a "bystander effect," which is particularly advantageous in treating heterogeneous tumors.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal Procedures for SuO-Val-Cit-PAB-MMAE
For researchers, scientists, and professionals in the field of drug development, the proper handling and disposal of highly potent compounds such as SuO-Val-Cit-PAB-MMAE are critical to ensure both personal safety and environmental protection. This compound is a drug-linker conjugate used in the creation of Antibody-Drug Conjugates (ADCs) and contains the highly potent cytotoxic agent Monomethyl auristatin E (MMAE).[1][2][3] Due to its ability to inhibit cell function, all materials contaminated with this compound must be treated as hazardous cytotoxic waste.[4][5] This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any work with this compound, it is imperative to implement stringent safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory. This includes, but is not limited to, double gloves (chemotherapy-rated), a disposable gown, and chemical splash goggles with a face shield. All PPE used during the handling of this compound should be considered contaminated and disposed of as cytotoxic waste.
Engineering Controls: To prevent the aerosolization of this potent compound, all manipulations, including weighing, reconstituting, and aliquoting, must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).
Spill Management: A spill kit specifically designed for cytotoxic agents must be readily available in the laboratory. In the event of a spill, the area should be immediately secured and decontaminated according to established protocols.
Step-by-Step Disposal Procedures
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
1. Waste Segregation:
-
Solid Waste: All non-sharp, solid materials that have come into contact with this compound, such as contaminated gloves, gowns, and bench paper, should be placed in a dedicated, clearly labeled, puncture-resistant, and leak-proof container with a secure lid. The container must be marked with "Cytotoxic Waste" and the appropriate hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include information about its contents. Do not mix with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Immediately place all contaminated sharps (e.g., needles, syringes) into a designated, puncture-proof sharps container. This container must be clearly labeled as "Cytotoxic Sharps Waste".
2. Chemical Inactivation (for Liquid Waste):
Chemical inactivation is a crucial step to render the cytotoxic components of this compound non-hazardous before final disposal. The primary targets for chemical degradation are the peptide linker (Val-Cit) and the MMAE payload. The following protocols are recommended and should be performed in a chemical fume hood with appropriate PPE.
Protocol 1: Two-Step Inactivation (Recommended)
This method first separates the highly potent MMAE from the antibody, which facilitates its subsequent degradation.
-
Step 1: Base Hydrolysis of the Linker:
-
Collect the liquid waste in a suitable, chemically compatible container.
-
Add a sufficient volume of a concentrated sodium hydroxide (NaOH) solution to achieve a final concentration of at least 1 M NaOH.
-
Gently mix the solution and allow the reaction to proceed for a minimum of 24 hours at room temperature to cleave the valine-citrulline linker.
-
-
Step 2: Oxidative Degradation of MMAE:
-
After the hydrolysis step, slowly add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution.
-
-
Step 3: Neutralization and Disposal:
-
Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.
-
Protocol 2: One-Step Inactivation
This is a simpler alternative, although potentially less controlled as it degrades the entire ADC complex simultaneously.
-
Step 1: Oxidative Degradation:
-
To the collected liquid waste, add an equal volume of 5.25% sodium hypochlorite solution.
-
Gently mix the solution and allow it to react for a minimum of one hour at room temperature.
-
-
Step 2: Disposal:
-
Dispose of the resulting solution in accordance with all applicable hazardous waste regulations. Neutralization may be required depending on local guidelines.
-
3. Decontamination:
Following any work with this compound, all surfaces and equipment within the containment area must be thoroughly decontaminated. A validated decontamination solution, such as a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent, should be used.
4. Final Disposal:
All segregated and properly labeled waste containers (solid, liquid, and sharps) should be stored in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic. Arrange for pick-up and disposal by a certified hazardous waste disposal service in accordance with institutional and regulatory guidelines.
Quantitative Data for Chemical Inactivation
The following table summarizes the key parameters for the chemical inactivation protocols.
| Inactivation Method | Reagent | General Conditions | Target Component(s) |
| Protocol 1 | |||
| Base Hydrolysis | Sodium Hydroxide (NaOH) | Final concentration of at least 1 M NaOH, minimum 24 hours at room temperature. | Valine-Citrulline Linker |
| Oxidative Degradation | 5.25% Sodium Hypochlorite | Equal volume to the waste solution. | MMAE Payload |
| Protocol 2 | |||
| Oxidative Degradation | 5.25% Sodium Hypochlorite | Equal volume to the waste solution, minimum 1 hour at room temperature. | Entire ADC Complex |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
